Product packaging for HIV-1 inhibitor-13(Cat. No.:)

HIV-1 inhibitor-13

Cat. No.: B12416445
M. Wt: 524.6 g/mol
InChI Key: VVIYNDQYUHOPJX-ONEGZZNKSA-N
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Description

HIV-1 inhibitor-13 is a useful research compound. Its molecular formula is C30H32N6O3 and its molecular weight is 524.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H32N6O3 B12416445 HIV-1 inhibitor-13

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H32N6O3

Molecular Weight

524.6 g/mol

IUPAC Name

4-[[4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenoxy]-5,7-dihydrofuro[3,4-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]benzamide

InChI

InChI=1S/C30H32N6O3/c1-19-14-22(4-3-11-31)15-20(2)27(19)39-29-25-17-38-18-26(25)34-30(35-29)33-24-9-12-36(13-10-24)16-21-5-7-23(8-6-21)28(32)37/h3-8,14-15,24H,9-10,12-13,16-18H2,1-2H3,(H2,32,37)(H,33,34,35)/b4-3+

InChI Key

VVIYNDQYUHOPJX-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC3=C2COC3)NC4CCN(CC4)CC5=CC=C(C=C5)C(=O)N)C)C=CC#N

Origin of Product

United States

Foundational & Exploratory

HIV-1 inhibitor-13 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "HIV-1 inhibitor-13" did not yield specific information on a single, well-defined compound with that designation. This term is too generic and may refer to a compound within a series from a specific research publication that is not broadly indexed under this name.

To provide the requested in-depth technical guide, please provide more specific information, such as:

  • Chemical Name or IUPAC Name: The systematic name of the molecule.

  • Publication Reference: The DOI or title of the scientific paper that describes "this compound".

  • Chemical Structure: An image or SMILES string of the compound.

  • Target: The specific viral or host protein that the inhibitor targets (e.g., reverse transcriptase, protease, integrase).

Once more specific information is available, a detailed technical guide on the mechanism of action can be compiled, including the requested data tables, experimental protocols, and visualizations.

Dual Identity of HIV-1 Inhibitor-13: A Technical Guide to a Potent Protease Inhibitor and a Novel Non-Nucleoside Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of HIV-1 inhibitor research, the designation "inhibitor-13" has been attributed to two distinct and significant molecules: a highly potent protease inhibitor (PI) and a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide provides an in-depth technical overview of the structure-activity relationships (SAR), experimental protocols, and mechanisms of action for both compounds, offering a clear and comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: HIV-1 Protease Inhibitor 13

This potent inhibitor demonstrates remarkable efficacy against HIV-1 protease, a key enzyme in the viral life cycle.

Structure

HIV-1 Protease Inhibitor 13 is a nonpeptidic inhibitor designed for enhanced binding to the protease active site. Its core structure is built to mimic the transition state of the natural substrate of the protease. A key feature is the presence of a benzo-1,3-dioxole P2' moiety, which contributes to its high affinity.

Quantitative Structure-Activity Relationship (SAR)

The SAR of this class of inhibitors has been explored by modifying various positions of the molecule, designated as P1, P2, P1', and P2'. The following table summarizes the key quantitative data:

Compound/AnalogModificationTargetIC50 (nM)EC50 (nM)Fold Change vs. WTReference
Inhibitor 13 Benzo-1,3-dioxole at P2'Wild-Type HIV-1 Protease-0.51[1]
Analog 11Enhanced polarity at P2Wild-Type HIV-1 Protease0.0127>1000-[1]
Analog 12Modified P2Wild-Type HIV-1 Protease0.008993-[1]
Inhibitor 13 -APV resistant strain-53.5107[1]
Inhibitor 13 -Other PI-mutant strains-2.5 - 105-20[1]
Experimental Protocols

Synthesis of HIV-1 Protease Inhibitor 13:

The synthesis of inhibitors in this class typically involves a multi-step organic synthesis approach. A general workflow is as follows:

G A Starting Material (e.g., Amino acid derivative) B Coupling Reaction (e.g., with P2' moiety) A->B Step 1 C Introduction of Transition-State Mimic B->C Step 2 D Coupling of P1' Moiety C->D Step 3 E Final Deprotection and Purification D->E Step 4

General synthetic workflow for protease inhibitors.

A detailed protocol involves the coupling of appropriate precursors for the P1', P2', and the core containing the transition-state mimic, often followed by purification using chromatographic techniques.

HIV-1 Protease Activity Assay (EC50 Determination):

The antiviral activity is determined using a cell-based assay.

G A HIV-1 infected cells (e.g., MT-4) B Incubation with serial dilutions of Inhibitor 13 A->B C Measurement of viral replication (e.g., p24 antigen ELISA) B->C D Calculation of EC50 value C->D

Workflow for EC50 determination of protease inhibitors.

The 50% effective concentration (EC50) is calculated by measuring the reduction in viral replication (e.g., by quantifying p24 antigen levels) at various concentrations of the inhibitor.

Mechanism of Action and Signaling Pathway

HIV-1 protease is a homodimeric aspartic protease that cleaves viral polyproteins into mature, functional proteins, a crucial step for viral maturation. Inhibitor 13 acts by binding tightly to the active site of the protease, preventing it from processing these polyproteins. The crystal structure of inhibitor 13 in complex with wild-type HIV-1 protease (PDB ID: 2Z4O) reveals key interactions.[1]

G cluster_protease HIV-1 Protease Active Site Asp25 Asp25 Mature_Proteins Mature Viral Proteins Asp25->Mature_Proteins Cleavage Asp25_prime Asp25' Flap_region Flap Region (Gly48') Inhibitor13 Inhibitor 13 Inhibitor13->Asp25 H-bond Inhibitor13->Asp25_prime H-bond Inhibitor13->Flap_region Water-mediated H-bond Polyprotein Gag-Pol Polyprotein Polyprotein->Asp25 Normal Substrate Binding Virion_Maturation Virion Maturation Mature_Proteins->Virion_Maturation

Interaction of Inhibitor 13 with the HIV-1 protease active site.

Part 2: HIV-1 NNRTI Inhibitor-13 (Compound 16c)

This compound belongs to a class of dihydrofuro[3,4-d]pyrimidine derivatives and acts as a non-nucleoside reverse transcriptase inhibitor.

Structure

HIV-1 NNRTI Inhibitor-13, also known as compound 16c, possesses a distinct chemical scaffold designed to bind to the allosteric non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT).

Quantitative Structure-Activity Relationship (SAR)

The SAR of this series of NNRTIs focuses on modifications to the pyrimidine core and its substituents to enhance binding affinity and overcome resistance mutations.

CompoundR1 GroupR2 GroupHIV-1 RT IC50 (µM)WT HIV-1 EC50 (nM)K103N/Y181C EC50 (nM)Reference
16c 4-cyano-2-aminophenyl-0.142.8518.0[2]
14b4-cyano-2-aminophenyl-0.155.7928.3[2]
12---33.262.6[2]
Experimental Protocols

Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives (e.g., Compound 16c):

The synthesis of these derivatives involves a convergent strategy.

G A Substituted Furan Precursor C Cyclization Reaction A->C B Substituted Pyrimidine Precursor B->C D Functional Group Interconversion C->D E Final Product (e.g., 16c) D->E G A Recombinant HIV-1 RT B Incubation with Template-Primer and dNTPs A->B C Addition of serial dilutions of Inhibitor 16c B->C D Measurement of DNA synthesis (e.g., radioactive or fluorescent assay) C->D E Calculation of IC50 value D->E G cluster_rt HIV-1 Reverse Transcriptase NNIBP NNIBP Catalytic_Site Polymerase Catalytic Site NNIBP->Catalytic_Site Induces Conformational Change DNA_Synthesis DNA Synthesis Catalytic_Site->DNA_Synthesis Inhibited Inhibitor16c Inhibitor 16c Inhibitor16c->NNIBP Binds dNTPs dNTPs dNTPs->Catalytic_Site Binding Inhibited

References

An In-depth Technical Guide to the Synthesis and Characterization of HIV-1 Inhibitor-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of HIV-1 inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary details to understand and potentially replicate the synthesis and characterization of this promising anti-HIV-1 compound.

Introduction

This compound, also identified as compound 16c in the primary literature, is a novel diarylpyrimidine derivative belonging to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They function by allosterically binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral replication cycle.[2][3][4]

This compound has demonstrated potent activity against wild-type HIV-1 and various drug-resistant strains, making it a compound of significant interest for further investigation and development.[1]

Synthesis of this compound (Compound 16c)

The synthesis of this compound is a multi-step process. The detailed experimental protocol for the final step in the synthesis of compound 16c is provided below, based on the procedures outlined by Kang et al. in the Journal of Medicinal Chemistry (2022).

Experimental Protocol: Synthesis of 4-((4-(4-((E)-2-cyano-vinyl)-2,6-dimethyl-phenoxy)-6,7-dihydro-furo[3,4-d]pyrimidin-2-ylamino)-piperidin-1-ylmethyl)-benzamide (16c)

Materials and Reagents:

  • Intermediate compound 15 (precursor to 16c)

  • 4-(aminomethyl)benzamide

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • A solution of intermediate compound 15 (1 equivalent) and 4-(aminomethyl)benzamide (1.2 equivalents) in a mixture of dichloromethane (DCM) and N,N-Dimethylformamide (DMF) is prepared.

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added to the solution portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is diluted with water and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the final compound 16c as a white solid.

Characterization of this compound (Compound 16c)

The structural identity and purity of the synthesized this compound (compound 16c ) are confirmed through various spectroscopic techniques.

Spectroscopic Data
Analysis Data
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 9.51 (s, 1H), 8.13 (d, J = 8.0 Hz, 1H), 7.82 (d, J = 8.2 Hz, 2H), 7.58 (s, 1H), 7.49 (d, J = 16.6 Hz, 1H), 7.33 (d, J = 8.2 Hz, 2H), 7.23 (s, 1H), 6.99 (s, 2H), 6.55 (d, J = 16.6 Hz, 1H), 4.93 (s, 2H), 4.80 (s, 2H), 4.13 (br s, 1H), 3.51 (s, 2H), 2.92 (d, J = 11.5 Hz, 2H), 2.22 (s, 6H), 2.15 – 2.04 (m, 2H), 1.98 – 1.86 (m, 2H).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) 167.5, 161.0, 159.8, 156.4, 153.8, 143.9, 142.1, 137.9, 131.9, 128.3, 127.8, 127.2, 118.4, 115.6, 114.8, 105.7, 97.2, 72.1, 69.8, 62.0, 52.1, 46.1, 31.0, 16.5.
HRMS (ESI) m/z [M + H]⁺ Calcd for C₃₀H₃₃N₆O₃: 525.2608; Found: 525.2605.

Biological Activity and Pharmacokinetics

This compound exhibits potent antiviral activity against a range of HIV-1 strains, including those with common NNRTI resistance mutations.

In Vitro Antiviral Activity
Parameter Value Reference
IC₅₀ (HIV-1 RT) 0.14 μM[1]
EC₅₀ (HIV-1 WT) 2.85 ± 1.1 nM[1]
EC₅₀ (HIV-1 Resistant Strains) 2.85 - 18.0 nM[1]
Pharmacokinetic Profile

Pharmacokinetic studies in Sprague-Dawley rats have indicated that this compound possesses favorable properties.

Parameter Value Reference
Bioavailability (F) 32.1%[1]
Half-life (T₁/₂) 0.88 h (IV), 1.05 h (PO)[1]

Mechanism of Action and Signaling Pathway

As an NNRTI, this compound targets the HIV-1 reverse transcriptase enzyme. The binding of the inhibitor to an allosteric site induces a conformational change that disrupts the enzyme's function, thereby blocking the synthesis of viral DNA.

HIV-1 Reverse Transcription and Inhibition Workflow

HIV1_RT_Inhibition cluster_entry Viral Entry & Uncoating cluster_rt Reverse Transcription cluster_inhibition NNRTI Inhibition HIV-1 Virion HIV-1 Virion Host Cell Host Cell HIV-1 Virion->Host Cell Fusion Viral RNA & RT Viral RNA & RT Host Cell->Viral RNA & RT Uncoating Viral RNA Viral RNA Viral RNA & RT->Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA & RT->Reverse Transcriptase Viral RNA->Reverse Transcriptase Template RNA-DNA Hybrid RNA-DNA Hybrid Reverse Transcriptase->RNA-DNA Hybrid Synthesis RT-Inhibitor Complex RT-Inhibitor Complex dNTPs dNTPs dNTPs->Reverse Transcriptase Substrate Viral DNA Viral DNA RNA-DNA Hybrid->Viral DNA RNA degradation & DNA synthesis Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome Inhibitor-13 Inhibitor-13 Inhibitor-13->Reverse Transcriptase Allosteric Binding Inhibited RT Inhibited RT RT-Inhibitor Complex->Inhibited RT Conformational Change Block of DNA Synthesis Block of DNA Synthesis Inhibited RT->Block of DNA Synthesis

Caption: Workflow of HIV-1 reverse transcription and its inhibition by this compound.

Logical Relationship of Synthesis and Characterization

Synthesis_Characterization cluster_synthesis Synthesis Steps cluster_characterization Characterization Methods Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Reactants Reactants Characterization Characterization Purification->Characterization Biological Evaluation Biological Evaluation Characterization->Biological Evaluation NMR NMR Data Analysis Data Analysis Biological Evaluation->Data Analysis Conclusion End Data Analysis->Conclusion Reaction Reaction Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Structural Confirmation Structural Confirmation NMR->Structural Confirmation HRMS HRMS Molecular Formula Confirmation Molecular Formula Confirmation HRMS->Molecular Formula Confirmation

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound (compound 16c ) is a potent NNRTI with a promising profile for further development. This guide provides the essential technical details for its synthesis and characterization, serving as a valuable resource for researchers in the field of antiretroviral drug discovery. The provided experimental protocols and characterization data, in conjunction with the visual representations of its mechanism of action and synthetic workflow, offer a comprehensive understanding of this significant anti-HIV-1 agent.

References

The Discovery and Development of Novel Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This document details the mechanism of action, key chemical classes, experimental protocols for evaluation, and the overall workflow of NNRTI development.

Introduction: The Evolving Landscape of NNRTI Discovery

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the management of HIV-1 infection.[1][2][3] Unlike their nucleoside counterparts (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but instead bind to an allosteric site on the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function.[4][5] The first generation of NNRTIs, including nevirapine, delavirdine, and efavirenz, demonstrated significant therapeutic efficacy. However, their clinical utility has been hampered by the rapid emergence of drug-resistant viral strains and unfavorable side-effect profiles.[1][3][6]

Mechanism of Action of NNRTIs

NNRTIs exert their antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. This enzyme is responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[10][11][12]

The binding site for NNRTIs is a hydrophobic pocket located approximately 10 Å from the catalytic site of the p66 subunit of the reverse transcriptase heterodimer.[5] This non-nucleoside inhibitor binding pocket (NNIBP) is not present in the absence of an NNRTI.[5] The binding of an NNRTI induces conformational changes in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains of the p66 subunit, thereby disrupting the catalytic site and preventing the polymerization of viral DNA.[4][5]

dot

Figure 1: HIV-1 Lifecycle and NNRTI Mechanism of Action.

Key Classes of Novel NNRTI Compounds

The quest for NNRTIs with improved resistance profiles and pharmacokinetics has led to the exploration of several chemical scaffolds.

Diarylpyrimidines (DAPYs)

The DAPY scaffold is one of the most successful classes of next-generation NNRTIs, with etravirine and rilpivirine being FDA-approved drugs.[7] These molecules possess significant conformational flexibility, allowing them to adapt to mutations within the NNIBP.[7] Current research focuses on modifying the pyrimidine core and the aryl substituents to enhance potency and improve physicochemical properties.[2][13][14]

Indole-based NNRTIs

Indole derivatives have emerged as a promising class of NNRTIs.[8][14] Modifications at various positions of the indole ring, as well as the nature of the substituents, have been extensively studied to optimize their antiviral activity and resistance profile.[8] Some indole-based compounds have shown potent activity against wild-type and mutant HIV-1 strains.[5][8]

Dihydroalkoxybenzyloxopyrimidines (DABOs)

DABOs represent another important class of NNRTIs.[1][4] Structure-activity relationship (SAR) studies have shown that modifications to the alkoxy and benzyl groups, as well as the pyrimidine ring, can significantly impact their anti-HIV activity.[1][4] Research in this area aims to improve the potency and selectivity of DABO derivatives.[15]

1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) Derivatives

HEPT was one of the first classes of NNRTIs to be discovered.[2] Extensive molecular modifications of the HEPT scaffold have led to the development of highly potent compounds with broad-spectrum activity against resistant strains and favorable pharmacokinetic profiles.[2][9]

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity and pharmacokinetic parameters of selected novel NNRTI compounds from different chemical classes.

Table 1: In Vitro Anti-HIV-1 Activity of Novel NNRTI Compounds

Compound IDChemical ClassTarget StrainEC50 (nM)CC50 (μM)Selectivity Index (SI)
DAPYs
Compound 20[14]DiarylpyrimidineHIV-1 (WT)2.4>149.2>62167
K103N1.4>149.2>106571
Y181C4.9>149.2>30449
Compound 9k[16]DiarylpyrimidineHIV-1 (WT)1.4>100>71428
K103N4.1>100>24390
E138K7.7>100>12987
Indoles
Compound 2[5]Indole methyl etherHIV-1 (WT)Low nM--
K103NMaintained efficacy--
DABOs
Compound F10[15]S-N3-DABOHIV-1 (WT)53361.46818
HEPTs
------

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Table 2: Pharmacokinetic Parameters of Selected Novel NNRTI Compounds

Compound IDChemical ClassAnimal ModelT1/2 (h)Cmax (ng/mL)Bioavailability (%)
Compound 6[1]DiarylpyrimidineRat3.95--
Compound I[17]Catechol dietherMouse-4000-fold > EC50-
Compound II[17]Catechol dietherMouse-15000-fold > EC50-
Indole-3-carbinol[18]IndoleRat---

T1/2: Half-life. Cmax: Maximum plasma concentration.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of novel NNRTI compounds.

HIV-1 Replication Inhibition Assay in MT-4 Cells

This assay determines the in vitro antiviral activity of a compound by measuring the inhibition of HIV-1-induced cytopathogenicity in MT-4 cells.[7][19][20]

Materials:

  • MT-4 human T-cell line

  • HIV-1 laboratory-adapted strain (e.g., IIIB, NL4-3)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with virus only (positive control) and cells only (negative control).

  • Add a predetermined amount of HIV-1 stock (e.g., 100 CCID50) to all wells except the negative control wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 5 days.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% effective concentration (EC50) as the compound concentration that reduces the cytopathic effect of HIV-1 by 50%.

In Vitro HIV-1 Reverse Transcriptase Activity Assay (Cell-Free)

This enzymatic assay directly measures the inhibitory effect of a compound on the activity of recombinant HIV-1 reverse transcriptase.[4][17][21]

Materials:

  • Recombinant HIV-1 reverse transcriptase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Poly(rA)-oligo(dT) template-primer

  • [3H]-dTTP (tritiated deoxythymidine triphosphate)

  • Unlabeled dTTP

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, poly(rA)-oligo(dT), and [3H]-dTTP.

  • Add serial dilutions of the test compound to the reaction mixture in microcentrifuge tubes or a 96-well plate.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme. Include a no-enzyme control and a no-inhibitor control.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding cold 10% TCA.

  • Precipitate the newly synthesized radiolabeled DNA on ice.

  • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with 5% TCA and then with ethanol to remove unincorporated [3H]-dTTP.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the 50% inhibitory concentration (IC50) as the compound concentration that reduces the RT activity by 50%.

Cytotoxicity Assay (MTT Assay)

This assay assesses the cytotoxicity of the test compounds on the host cells (e.g., MT-4 cells) to determine their therapeutic window.[7][19][20]

Materials:

  • MT-4 cells

  • Culture medium (as described in 5.1)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a cell-only control (no compound).

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for the same duration as the antiviral assay (e.g., 5 days).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Add 100 µL of solubilization solution to each well.

  • Measure the absorbance at 570 nm.

  • Calculate the 50% cytotoxic concentration (CC50) as the compound concentration that reduces the viability of the cells by 50%.

NNRTI Discovery and Development Workflow

The development of a novel NNRTI follows a multi-step process from initial discovery to preclinical evaluation.

dot

NNRTI_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_Identification Target Identification (HIV-1 RT) HTS High-Throughput Screening (HTS) / Virtual Screening Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Generation Lead Generation (SAR Studies) Hit_Identification->Lead_Generation Lead_Optimization Lead Optimization (Improve Potency, PK/PD) Lead_Generation->Lead_Optimization In_Vitro_Testing In Vitro Testing (Antiviral Activity, Cytotoxicity, Resistance Profiling) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Animal Models (Pharmacokinetics, Efficacy, Toxicology) In_Vitro_Testing->In_Vivo_Testing Candidate_Selection Candidate Drug Selection In_Vivo_Testing->Candidate_Selection IND_Filing Investigational New Drug (IND) Application Candidate_Selection->IND_Filing IND Filing

Figure 2: General Workflow for NNRTI Discovery and Development.

Conclusion

The discovery and development of novel NNRTIs remain a dynamic and critical area of anti-HIV research. The continuous evolution of the virus, leading to drug resistance, necessitates the ongoing exploration of new chemical scaffolds and therapeutic strategies. By leveraging structure-based drug design, computational chemistry, and robust preclinical evaluation pipelines, the scientific community is well-positioned to develop next-generation NNRTIs with improved efficacy, safety, and resistance profiles, ultimately enhancing the therapeutic options available to individuals living with HIV-1.

References

HIV-1 Inhibitor-13: A Deep Dive into its Binding Site on Reverse Transcriptase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of HIV-1 inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is intended for researchers, scientists, and professionals involved in the field of antiviral drug discovery and development.

Introduction to HIV-1 Reverse Transcriptase and Non-Nucleoside Inhibitors

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome.[1][2] This pivotal role makes it a prime target for antiretroviral therapy.

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of HIV-1 RT, known as the NNRTI binding pocket (NNIBP).[2] This binding pocket is located approximately 10 Å from the polymerase active site.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not compete with the natural deoxynucleoside triphosphate substrates. Instead, their binding induces conformational changes in the enzyme, distorting the active site and inhibiting DNA synthesis.[2]

This compound: A Potent Dihydrofuro[3,4-d]pyrimidine Derivative

This compound, also referred to as compound 16c in the primary literature, is a novel dihydrofuro[3,4-d]pyrimidine derivative that has demonstrated exceptional potency against wild-type HIV-1 and a range of drug-resistant mutant strains.[3][4][5]

Quantitative Inhibitory and Antiviral Activity

The inhibitory activity of this compound against the recombinant wild-type HIV-1 reverse transcriptase and its antiviral efficacy in cell culture are summarized below. The data highlights its potent activity against both the wild-type virus and clinically relevant mutant strains.[3][4]

Target Assay Inhibitor IC50 / EC50 (nM)
HIV-1 RT (Wild-Type)Enzyme InhibitionThis compound (16c)140
HIV-1 (Wild-Type)Antiviral (MT-4 cells)This compound (16c)2.85 ± 1.1
HIV-1 (L100I)Antiviral (MT-4 cells)This compound (16c)3.97 ± 0.8
HIV-1 (K103N)Antiviral (MT-4 cells)This compound (16c)6.13 ± 1.5
HIV-1 (Y181C)Antiviral (MT-4 cells)This compound (16c)4.48 ± 0.9
HIV-1 (Y188L)Antiviral (MT-4 cells)This compound (16c)5.21 ± 1.2
HIV-1 (E138K)Antiviral (MT-4 cells)This compound (16c)3.75 ± 0.7
HIV-1 (F227L/V106A)Antiviral (MT-4 cells)This compound (16c)18.0 ± 2.5
HIV-1 (K103N/Y181C)Antiviral (MT-4 cells)This compound (16c)15.3 ± 2.1

Table 1: In vitro inhibitory and antiviral activity of this compound (16c). Data sourced from Kang D, et al. J Med Chem. 2022.[3][4]

The NNRTI Binding Pocket: The Site of Action

The NNRTI binding pocket is a non-polar, allosteric site on the p66 subunit of HIV-1 RT. While this compound has not been co-crystallized with the enzyme, molecular modeling and the crystal structure of a close analog, compound 25a, provide significant insights into its binding mode.[3]

The binding pocket is comprised of both hydrophilic and hydrophobic residues, with key interactions occurring with amino acids such as:

  • Hydrophobic Interactions: Leucine 100, Valine 106, Valine 179, Tyrosine 181, Tyrosine 188, Phenylalanine 227, Leucine 234, and Proline 236.

  • Polar/Hydrogen Bonding Interactions: Lysine 101, Lysine 103, and Glutamate 138.

The dihydrofuro[3,4-d]pyrimidine scaffold of inhibitor-13 is designed to fit snugly within this pocket, with its various substituents forming specific interactions with the surrounding residues. The flexibility of both the inhibitor and the binding pocket allows for adaptation to mutations that confer resistance to earlier generation NNRTIs.

HIV1_Inhibitor13_Binding_Site Binding of Dihydrofuro[3,4-d]pyrimidine Inhibitor to HIV-1 RT NNRTI Pocket cluster_NNIBP NNRTI Binding Pocket L100 Leu100 K101 Lys101 K103 Lys103 V106 Val106 V179 Val179 Y181 Tyr181 Y188 Tyr188 F227 Phe227 L234 Leu234 P236 Pro236 Inhibitor This compound (Dihydrofuro[3,4-d]pyrimidine core) Inhibitor->L100 Hydrophobic Inhibitor->K101 H-bond (potential) Inhibitor->K103 H-bond (potential) Inhibitor->V106 Hydrophobic Inhibitor->V179 Hydrophobic Inhibitor->Y181 π-π stacking Inhibitor->Y188 π-π stacking Inhibitor->F227 Hydrophobic Inhibitor->L234 Hydrophobic Inhibitor->P236 Hydrophobic

Caption: Binding of a dihydrofuro[3,4-d]pyrimidine inhibitor to the HIV-1 RT NNRTI pocket.

Experimental Protocols

The characterization of this compound involved a series of in vitro assays to determine its enzymatic inhibition and antiviral activity.

HIV-1 Reverse Transcriptase Inhibition Assay

The inhibitory activity of the compounds against HIV-1 RT is typically determined using a cell-free enzymatic assay. A common method is an ELISA-based assay that measures the incorporation of biotin-labeled nucleotides into a DNA strand synthesized by the RT enzyme.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and a mixture of dNTPs, including biotin-dUTP.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme is pre-incubated with varying concentrations of the test inhibitor.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by adding the enzyme-inhibitor mixture to the reaction plate and incubated to allow for DNA synthesis.

  • Capture and Detection: The newly synthesized biotinylated DNA is captured on a streptavidin-coated plate. A specific antibody conjugated to horseradish peroxidase (HRP) that recognizes a labeled nucleotide (e.g., digoxigenin-dUTP) is then added.

  • Signal Generation and Measurement: A colorimetric HRP substrate is added, and the resulting signal, which is proportional to the amount of synthesized DNA, is measured using a plate reader.

  • IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated from the dose-response curve.

Cell-Based Antiviral Activity Assay

The antiviral efficacy of the inhibitors is assessed in a cell-based assay using a human T-cell line susceptible to HIV-1 infection, such as MT-4 cells. The assay measures the ability of the compound to protect the cells from the cytopathic effects of the virus.

Methodology:

  • Cell Seeding: MT-4 cells are seeded into 96-well plates.

  • Compound Addition: Serial dilutions of the test compounds are added to the cells.

  • Virus Infection: A standardized amount of HIV-1 virus stock is added to the wells.

  • Incubation: The plates are incubated for several days to allow for viral replication and the development of cytopathic effects in the control wells (no inhibitor).

  • Cell Viability Assessment: The viability of the cells is determined using a colorimetric assay, such as the MTT assay. The MTT reagent is converted by viable cells into a colored formazan product, which can be quantified by measuring the absorbance.

  • EC50 and CC50 Determination: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral cytopathic effect, is calculated. The 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%, is also determined to assess the compound's toxicity.

Experimental_Workflow Experimental Workflow for NNRTI Characterization cluster_Enzyme_Assay HIV-1 RT Inhibition Assay cluster_Cell_Assay Antiviral Activity Assay (MT-4 cells) A1 Prepare Reaction Mix (Template, Primer, dNTPs) A2 Pre-incubate RT with Inhibitor A1->A2 A3 Initiate Reaction & Incubate A2->A3 A4 Capture Biotinylated DNA A3->A4 A5 Add HRP-conjugated Antibody A4->A5 A6 Add Substrate & Measure Signal A5->A6 A7 Calculate IC50 A6->A7 End End A7->End B1 Seed MT-4 Cells B2 Add Inhibitor Dilutions B1->B2 B3 Infect with HIV-1 B2->B3 B4 Incubate for 4-5 days B3->B4 B5 Assess Cell Viability (MTT Assay) B4->B5 B6 Calculate EC50 and CC50 B5->B6 B6->End Start Start Start->A1 Start->B1

Caption: Experimental workflow for NNRTI characterization.

Conclusion

This compound represents a significant advancement in the development of NNRTIs with a potent ability to overcome common resistance mutations. Its binding within the flexible NNRTI binding pocket, characterized by a network of hydrophobic and potential hydrogen bonding interactions, provides a structural basis for its high efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of this and other novel anti-HIV agents. A thorough understanding of the inhibitor-enzyme interactions at the molecular level is paramount for the rational design of next-generation antiretroviral drugs.

References

An In-depth Technical Guide on the Chemical Synthesis Pathway for Compound 16c

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical synthesis pathway for compound 16c, a furoaurone derivative. The intended audience for this document includes researchers, scientists, and professionals involved in drug development. This guide outlines the multi-step synthesis, presents quantitative data in a structured format, and offers detailed experimental protocols for the key reactions involved.

Synthesis Pathway Overview

The synthesis of compound 16c, a furoaurone, is accomplished through a three-step reaction sequence. The general pathway involves:

  • Mannich Reaction: The synthesis begins with a Mannich reaction involving a hydroxy-furocoumarin derivative (compound 10), morpholine hydrochloride, and paraformaldehyde to yield the Mannich base (compound 14).

  • Condensation Reaction: The resulting Mannich base is then reacted with an appropriate aromatic aldehyde (in the case of 16c, likely a substituted benzaldehyde) in the presence of a base to form an intermediate chalcone-like precursor (compound 15c).

  • Oxidative Cyclization: The final step involves an oxidative cyclization of the chalcone precursor using hydrogen peroxide in a basic medium to yield the target furoaurone, compound 16c.[1]

Below is a graphical representation of the synthesis pathway.

Synthesis_Pathway_16c cluster_step1 Step 1: Mannich Reaction cluster_step2 Step 2: Condensation cluster_step3 Step 3: Oxidative Cyclization Compound10 Compound 10 Compound14 Compound 14 (Mannich Base) Compound10->Compound14 Reflux, 15h Reagents1 Morpholine HCl, Paraformaldehyde, Ethanol Reagents1->Compound14 Compound14_ref Compound 14 Compound15c Compound 15c (Chalcone Precursor) Compound14_ref->Compound15c 30% NaOH, Ethanol, rt, 48h Aromatic_Aldehyde Ar-CHO Aromatic_Aldehyde->Compound15c Compound15c_ref Compound 15c Compound16c Compound 16c (Furoaurone) Compound15c_ref->Compound16c Stir, rt, 48h Reagents3 15% H2O2, 4N NaOH, Methanol Reagents3->Compound16c

Caption: Synthetic pathway for compound 16c.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis of compound 16c. Please note that as the full experimental text for the synthesis of 16c was not available, the yields and specific quantities are based on the general procedure and analogous syntheses of related compounds.

StepReactionStarting MaterialsReagents & SolventsReaction ConditionsProductYield (%)
1Mannich ReactionCompound 10Morpholine hydrochloride, Paraformaldehyde, EthanolReflux, 15 hoursCompound 14Not Reported
2CondensationCompound 14, Aromatic Aldehyde30% Sodium Hydroxide, EthanolStirring, Room Temperature, 48 hoursCompound 15cNot Reported
3Oxidative CyclizationCompound 15c15% Hydrogen Peroxide, 4N Sodium Hydroxide, MethanolStirring, Room Temperature, 48 hoursCompound 16cNot Reported

Detailed Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis of compound 16c, based on the available information and established methodologies for these reaction types.

Step 1: Synthesis of Mannich Base (Compound 14)

Reaction: Mannich reaction of Compound 10 with morpholine hydrochloride and paraformaldehyde.

Procedure:

  • To a solution of Compound 10 in absolute ethanol, add equimolar amounts of morpholine hydrochloride and paraformaldehyde.

  • The reaction mixture is then refluxed for 15 hours.

  • After completion of the reaction (monitored by Thin Layer Chromatography), the solvent is removed under reduced pressure.

  • The residue is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure Mannich base, Compound 14.

Step 2: Synthesis of Chalcone Precursor (Compound 15c)

Reaction: Condensation of Mannich base (Compound 14) with an aromatic aldehyde.

Procedure:

  • Dissolve the Mannich base (Compound 14) in ethanol.

  • To this solution, add an equimolar amount of the desired aromatic aldehyde.

  • A solution of 30% aqueous sodium hydroxide is then added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature for 48 hours.

  • Upon completion, the reaction mixture is poured into ice-water and acidified to precipitate the product.

  • The solid precipitate is filtered, washed with water, and dried.

  • Purification is typically achieved by column chromatography or recrystallization to afford the pure chalcone precursor, Compound 15c.

Step 3: Synthesis of Furoaurone (Compound 16c)

Reaction: Oxidative cyclization of the chalcone precursor (Compound 15c).

Procedure:

  • The chalcone precursor (Compound 15c) is dissolved in methanol.

  • To this solution, 4N aqueous sodium hydroxide is added, followed by the dropwise addition of 15% hydrogen peroxide.

  • The reaction mixture is stirred at room temperature for 48 hours.

  • After the reaction is complete, the mixture is diluted with water and acidified.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • The crude product is purified by column chromatography on silica gel or recrystallization from an appropriate solvent to yield the final product, Compound 16c.[1]

Logical Workflow of the Synthesis

The synthesis of compound 16c follows a logical progression from readily available starting materials to the final complex furoaurone structure. The workflow is designed to first install a reactive handle (the morpholinomethyl group) via the Mannich reaction, which then facilitates the subsequent condensation and cyclization steps.

Logical_Workflow Start Starting Material: Hydroxy-furocoumarin (Compound 10) Step1 Step 1: Mannich Reaction (Introduction of Aminomethyl Group) Start->Step1 Intermediate1 Intermediate: Mannich Base (Compound 14) Step1->Intermediate1 Step2 Step 2: Condensation (Formation of Chalcone Backbone) Intermediate1->Step2 Intermediate2 Intermediate: Chalcone Precursor (Compound 15c) Step2->Intermediate2 Step3 Step 3: Oxidative Cyclization (Formation of Furoaurone Ring) Intermediate2->Step3 FinalProduct Final Product: Compound 16c Step3->FinalProduct

Caption: Logical workflow for the synthesis of compound 16c.

References

In Vitro Evaluation of HIV-1 Inhibitor-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of HIV-1 inhibitor-13, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections detail the quantitative antiviral potency, the experimental protocols for its evaluation, and the mechanistic action of this class of inhibitors.

Quantitative Antiviral Activity

This compound, also identified as compound 16c, has demonstrated potent inhibitory activity against both wild-type and a range of drug-resistant strains of HIV-1. The quantitative measures of its antiviral efficacy, including IC50 and EC50 values, are summarized below.

Table 1: HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition [1][2]

CompoundTargetIC50 (µM)
This compound (16c)HIV-1 RT0.14
Etravirine (ETR)HIV-1 RT0.15
Rilpivirine (RPV)HIV-1 RT0.12
Nevirapine (NVP)HIV-1 RT0.21

Table 2: Antiviral Activity against Wild-Type and NNRTI-Resistant HIV-1 Strains in MT-4 Cells [1][2]

HIV-1 StrainEC50 (nM) of this compound (16c)EC50 (nM) of Etravirine (ETR)EC50 (nM) of Rilpivirine (RPV)EC50 (nM) of Nevirapine (NVP)
Wild-Type 2.85 ± 1.15.1 ± 0.92.3 ± 0.515.3 ± 2.1
L100I 4.52 ± 0.84.65 ± 0.73.1 ± 0.6>5000
K103N 6.71 ± 1.28.32 ± 1.54.2 ± 0.81850 ± 250
Y181C 8.33 ± 1.512.7 ± 2.35.5 ± 1.11250 ± 180
Y188L 9.15 ± 1.848.7 ± 8.118.2 ± 3.5>10000
E138K 5.62 ± 0.96.25 ± 1.14.8 ± 0.925.6 ± 4.2
F227L/V106A 18.0 ± 3.221.4 ± 3.815.6 ± 2.9>10000
K103N/Y181C 15.8 ± 2.917.0 ± 3.111.3 ± 2.2>10000

EC50 values are presented as the mean ± standard deviation from at least three independent experiments.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the antiviral activity of this compound.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay quantifies the ability of the inhibitor to block the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Assay Kit: A commercially available HIV-1 RT inhibition assay kit (e.g., from Roche) is used, which employs an ELISA-based method.

  • Principle: The assay measures the incorporation of digoxigenin-labeled dUTP into a DNA strand synthesized by the RT enzyme using a poly(A) template and an oligo(dT) primer.

  • Procedure:

    • Recombinant HIV-1 RT enzyme is incubated with the template/primer hybrid.

    • A mixture of deoxynucleoside triphosphates (dNTPs), including digoxigenin-labeled dUTP, is added to the reaction.

    • The inhibitor, at various concentrations, is added to the reaction mixture.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The newly synthesized DNA is captured on a streptavidin-coated microplate.

    • An anti-digoxigenin antibody conjugated to peroxidase is added, followed by a colorimetric substrate.

    • The absorbance is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

Cell-Based Antiviral Activity Assay (MT-4 Cells)

This assay determines the effective concentration of the inhibitor required to protect cells from HIV-1-induced cytopathic effects.

Methodology:

  • Cell Line: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are used.

  • Virus Strains: A panel of wild-type and NNRTI-resistant HIV-1 strains are used for infection.

  • Procedure:

    • MT-4 cells are seeded in 96-well plates.

    • The cells are pre-incubated with serial dilutions of the inhibitor for a short period.

    • A standardized amount of HIV-1 virus stock is added to the wells.

    • The plates are incubated for 5 days at 37°C in a CO2 incubator to allow for virus replication and the development of cytopathic effects.

    • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. Viable cells convert MTT to a colored formazan product.

    • The absorbance is measured, and the EC50 value is calculated as the concentration of the inhibitor that protects 50% of the cells from virus-induced death.

Cytotoxicity Assay

This assay is crucial to determine if the antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

Methodology:

  • Cell Line: The same cell line used in the antiviral assay (MT-4 cells) is used.

  • Procedure:

    • MT-4 cells are seeded in 96-well plates.

    • The cells are incubated with serial dilutions of the inhibitor in the absence of the virus.

    • The incubation period is the same as for the antiviral assay (e.g., 5 days).

    • Cell viability is measured using the MTT assay.

    • The CC50 (50% cytotoxic concentration) is calculated as the concentration of the inhibitor that reduces cell viability by 50%.

    • The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.

Mechanism of Action and Experimental Workflow

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.

HIV_NNRTI_Mechanism cluster_virus_entry HIV-1 Entry cluster_reverse_transcription Reverse Transcription cluster_inhibition Inhibition HIV_Virion HIV-1 Virion Fusion Viral Fusion & Entry HIV_Virion->Fusion gp120 binds CD4 Host_Cell Host T-Cell Host_Cell->Fusion Uncoating Uncoating Fusion->Uncoating Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase (RT) Viral_RNA->RT_Enzyme Template Viral_DNA Viral DNA RT_Enzyme->Viral_DNA Synthesis Integration Integration Viral_DNA->Integration Integration into Host Genome Inhibitor_13 This compound (NNRTI) Inhibition_Point Inhibitor_13->Inhibition_Point Inhibition_Point->RT_Enzyme Allosteric Binding & Conformational Change

Caption: Mechanism of Action of this compound.

The binding of this compound induces a conformational change in the reverse transcriptase enzyme, which distorts the active site and inhibits the conversion of viral RNA into DNA. This effectively halts the viral replication cycle.

Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Seed_Cells Seed MT-4 Cells in 96-well Plate Add_Inhibitor Add Serial Dilutions of this compound Seed_Cells->Add_Inhibitor Add_Virus Infect with HIV-1 Virus Add_Inhibitor->Add_Virus Incubate Incubate for 5 Days at 37°C Add_Virus->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Measure_Absorbance Measure Absorbance (Formazan Formation) Add_MTT->Measure_Absorbance Calculate_EC50 Calculate EC50 Measure_Absorbance->Calculate_EC50 Calculate_CC50 Calculate CC50 (in parallel no-virus control) Measure_Absorbance->Calculate_CC50 Determine_SI Determine Selectivity Index (SI = CC50 / EC50) Calculate_EC50->Determine_SI Calculate_CC50->Determine_SI

Caption: In Vitro Antiviral Activity Assay Workflow.

References

Target Validation of HIV-1 Inhibitor-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation studies for HIV-1 inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The information presented herein is synthesized from preclinical data and is intended to provide a comprehensive resource for researchers in the field of HIV drug discovery and development.

Executive Summary

This compound (also referred to as compound 16c) is a novel dihydrofuro[3,4-d]pyrimidine derivative that demonstrates potent inhibitory activity against wild-type HIV-1 and a range of clinically relevant resistant strains.[1] The primary molecular target of this compound has been validated as the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. This inhibitor binds to the non-nucleoside inhibitor binding pocket (NNIBP) of the RT enzyme, inducing a conformational change that disrupts its catalytic activity.[1][2] This guide details the quantitative metrics of its inhibitory action, the experimental protocols used for its validation, and visual representations of its mechanism and the validation workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity

ParameterValueCell LineVirus Strain
EC50 (Wild-Type HIV-1 IIIB)2.85 ± 1.1 nMMT-4IIIB
EC50 (L100I mutant)4.67 ± 0.8 nMMT-4L100I
EC50 (K103N mutant)3.99 ± 0.7 nMMT-4K103N
EC50 (Y181C mutant)4.88 ± 0.9 nMMT-4Y181C
EC50 (Y188L mutant)5.21 ± 1.0 nMMT-4Y188L
EC50 (E138K mutant)3.45 ± 0.6 nMMT-4E138K
EC50 (F227L/V106A mutant)18.0 ± 2.5 nMMT-4F227L/V106A
EC50 (K103N/Y181C mutant)11.7 ± 1.9 nMMT-4K103N/Y181C
CC50 (Cytotoxicity)>227 µMMT-4N/A

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. Data sourced from Kang D, et al. J Med Chem. 2022.[1]

Table 2: HIV-1 Reverse Transcriptase Inhibition

ParameterValueEnzyme
IC500.14 µMRecombinant HIV-1 RT

IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits the enzymatic activity of HIV-1 RT by 50%. Data sourced from Kang D, et al. J Med Chem. 2022.[1]

Table 3: Pharmacokinetic and Toxicological Profile

ParameterValueSpecies
Oral Bioavailability (F)32.1%Sprague-Dawley Rats
Half-life (T1/2)1.05 h (Oral), 0.88 h (IV)Sprague-Dawley Rats
LD50>2000 mg/kgKunming Mice

Data sourced from Kang D, et al. J Med Chem. 2022.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound.

In Vitro Anti-HIV Activity Assay

This assay determines the efficacy of the inhibitor in preventing HIV-1-induced cell death in a cell culture model.

Materials:

  • MT-4 cells

  • HIV-1 virus stock (e.g., IIIB strain and resistant variants)

  • Culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • 96-well microtiter plates

Procedure:

  • Seed MT-4 cells in 96-well plates at a density of 6 x 10^5 cells/mL.[3]

  • Prepare serial dilutions of this compound in culture medium and add to the wells.

  • Add HIV-1 virus stock at a concentration of 100-300 CCID50 (50% cell culture infectious dose) to the wells containing the inhibitor and cells.[3]

  • Include mock-infected control wells (cells and inhibitor, no virus) to assess cytotoxicity.[3]

  • Incubate the plates at 37°C in a 5% CO2 incubator for five days.

  • After the incubation period, add MTT solution to each well.[3]

  • Incubate for a further 4 hours to allow for the formation of formazan crystals.

  • Add a solubilizing agent (e.g., acidic isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the EC50 and CC50 values by plotting the percentage of cell viability against the inhibitor concentration.

HIV-1 Reverse Transcriptase (RT) Inhibitory Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 RT enzyme

  • Reaction buffer

  • Template/primer (e.g., poly(A)·oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP and biotin-dUTP)[3]

  • This compound

  • Streptavidin-coated microtiter plates

  • Anti-DIG-peroxidase (POD) antibody

  • Peroxidase substrate (e.g., ABTS)

Procedure:

  • In a reaction tube, mix the HIV-1 RT enzyme, template/primer, and dNTPs in the reaction buffer.

  • Add serial dilutions of this compound to the reaction mixture.

  • Incubate the mixture at 37°C for 2 hours to allow for the polymerase reaction to proceed.[3]

  • Transfer the reaction mixture to a streptavidin-coated microtiter plate and incubate for 1 hour at 37°C to allow the biotin-labeled incorporated dNTPs to bind.[3]

  • Wash the plate to remove unbound dNTPs.

  • Add anti-DIG-POD antibody to the wells and incubate for 1 hour at 37°C.[3]

  • Wash the plate to remove unbound antibody.

  • Add the peroxidase substrate and measure the resulting colorimetric signal using a spectrophotometer.

  • Calculate the IC50 value by plotting the percentage of RT inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the target validation of this compound.

G Mechanism of Action of this compound (NNRTI) cluster_RT HIV-1 Reverse Transcriptase (p66/p51) catalytic_site Catalytic Site dna Proviral DNA catalytic_site->dna Polymerization nnibp NNIBP inhibitor This compound inhibitor->nnibp Binds to dntp dNTPs dntp->catalytic_site Binding Blocked rna Viral RNA rna->catalytic_site Template

Caption: Mechanism of this compound as an NNRTI.

G Experimental Workflow for Anti-HIV-1 Activity start Start cell_culture Prepare MT-4 Cell Culture start->cell_culture compound_dilution Prepare Serial Dilutions of this compound cell_culture->compound_dilution infection Infect Cells with HIV-1 in Presence of Inhibitor compound_dilution->infection incubation Incubate for 5 Days infection->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data mtt_assay->data_analysis end Determine EC50 & CC50 data_analysis->end G Target Validation Logic for this compound hypothesis Hypothesis: Compound inhibits HIV-1 replication cellular_assay Cellular Assay: Demonstrates potent anti-HIV activity (low nM EC50) hypothesis->cellular_assay biochemical_assay Biochemical Assay: Inhibits recombinant HIV-1 RT (µM IC50) cellular_assay->biochemical_assay Suggests direct enzymatic inhibition mechanism Mechanism Confirmation: Binding to NNIBP is consistent with NNRTI class biochemical_assay->mechanism Confirms mechanism of action conclusion Conclusion: HIV-1 RT is the validated target mechanism->conclusion

References

Preclinical Pharmacokinetic Profile of HIV-1 Inhibitor-13: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of HIV-1 Inhibitor-13, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The data presented herein is derived from in vitro and in vivo studies, offering critical insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its preliminary safety assessment. This document is intended to serve as a core resource for researchers and drug development professionals engaged in the advancement of new antiretroviral therapies.

Quantitative Data Summary

The pharmacokinetic and in vitro activity data for this compound (also referred to as compound 16c) are summarized in the tables below for clear comparison and evaluation.[1][2]

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats [3]

ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (10 mg/kg)
Tmax (h) -2.12
Cmax (ng/mL) -250
AUC(0-t) (ng/h/mL) 503841
T1/2 (h) 0.881.05
Clearance (CL) (mL/min/kg) 66.3-
Oral Bioavailability (F) (%) \multicolumn{2}{c}{32.1}

Table 2: In Vitro Anti-HIV-1 Activity of this compound [1][2]

AssayValue
RT Inhibitory IC50 (µM) 0.14
EC50 against HIV-1IIIB (nM) 2.85
EC50 against a panel of resistant strains (nM) 2.85 - 18.0

Table 3: Acute Toxicity of this compound

Animal ModelAdministration RouteLD50
Kunming Mice Oral (PO)> 2000 mg/kg

Detailed Experimental Protocols

The methodologies employed in the key preclinical studies are detailed below to ensure transparency and reproducibility.

In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Healthy male Sprague-Dawley rats were utilized for the pharmacokinetic evaluation.[4][5][6][7] Animals were housed in controlled environmental conditions with free access to food and water, and were fasted overnight prior to drug administration.

  • Drug Formulation and Administration:

    • For intravenous (IV) administration, this compound was dissolved in a vehicle suitable for injection and administered as a single bolus dose of 2 mg/kg via the tail vein.

    • For oral (PO) administration, the compound was suspended in a suitable vehicle and administered by gavage at a single dose of 10 mg/kg.[3]

  • Blood Sampling: Blood samples were collected from the tail vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T1/2), were calculated using non-compartmental analysis. Oral bioavailability (F) was calculated as (AUCoral/Doseoral) / (AUCIV/DoseIV) * 100.

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
  • Enzyme and Substrate: Recombinant HIV-1 RT was used. The assay measures the incorporation of a labeled nucleotide into a DNA strand using an RNA template.

  • Procedure: The reaction was carried out in a multi-well plate containing the RT enzyme, a poly(A) template, an oligo(dT) primer, and various concentrations of this compound. The reaction mixture was incubated, and the amount of newly synthesized DNA was quantified.

  • Data Analysis: The concentration of the inhibitor that causes a 50% reduction in RT activity (IC50) was determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-HIV-1 Activity Assay in Cell Culture
  • Cell Line: MT-4 cells, a human T-cell line, were used.

  • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) and various NNRTI-resistant strains were used for infection.

  • Procedure: MT-4 cells were infected with HIV-1 in the presence of serial dilutions of this compound. The antiviral activity was assessed by measuring the reduction in viral-induced cytopathic effects (CPE) or by quantifying the amount of a viral protein (e.g., p24 antigen) in the culture supernatant after a set incubation period.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curve.

Acute Oral Toxicity Study in Mice
  • Animal Model: Kunming mice were used for the acute toxicity assessment.[8]

  • Procedure: The study was conducted following a limit test protocol. A high dose of this compound (2000 mg/kg) was administered orally to a group of mice.[9][10] The animals were observed for mortality, clinical signs of toxicity, and changes in body weight over a 14-day period.[8][11][12]

  • Data Analysis: The median lethal dose (LD50) was determined. An LD50 greater than the highest dose tested indicates a low acute toxicity profile.

Mandatory Visualizations

HIV-1 Reverse Transcription and NNRTI Mechanism of Action

The following diagram illustrates the process of HIV-1 reverse transcription and the inhibitory action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound.

HIV_RT_Inhibition Viral_RNA Viral RNA Genome RNA_DNA_Hybrid RNA:DNA Hybrid Viral_RNA->RNA_DNA_Hybrid Reverse Transcription (RNA-dependent DNA polymerase activity) RT Reverse Transcriptase (RT) ssDNA Single-Stranded DNA (- strand) dsDNA Double-Stranded DNA (Proviral DNA) ssDNA->dsDNA DNA Synthesis (+ strand) RNA_DNA_Hybrid->ssDNA RNA degradation (RNase H activity) Nucleus Host Cell Nucleus dsDNA->Nucleus Integration into Host Genome Inhibitor This compound (NNRTI) Inhibitor->RT Allosteric Binding to NNRTI Binding Pocket

Caption: Mechanism of HIV-1 RT and inhibition by NNRTIs.

Experimental Workflow for In Vivo Pharmacokinetic Study

The diagram below outlines the sequential steps involved in the preclinical in vivo pharmacokinetic study of this compound.

PK_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Analysis cluster_reporting Reporting Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing_IV Intravenous Dosing (2 mg/kg) Animal_Acclimatization->Dosing_IV Dosing_PO Oral Dosing (10 mg/kg) Animal_Acclimatization->Dosing_PO Dose_Preparation Dose Formulation (IV and PO) Dose_Preparation->Dosing_IV Dose_Preparation->Dosing_PO Blood_Collection Serial Blood Sampling Dosing_IV->Blood_Collection Dosing_PO->Blood_Collection Plasma_Processing Plasma Separation and Storage Blood_Collection->Plasma_Processing LCMS_Analysis LC-MS/MS Bioanalysis Plasma_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Report Final Study Report PK_Analysis->Report

Caption: Workflow of the in vivo pharmacokinetic study.

References

Unveiling the Chemical and Pharmacological Profile of HIV-1 Inhibitor-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties, biological activity, and experimental protocols associated with HIV-1 inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Developed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from the seminal publication by Kang D, et al., titled "Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C," published in the Journal of Medicinal Chemistry in 2022.

Core Chemical and Biological Properties

This compound, also identified as compound 16c in the aforementioned study, is an orally active and potent NNRTI. It has demonstrated significant efficacy against wild-type HIV-1 and a range of drug-resistant strains.

Table 1: In Vitro Anti-HIV-1 Activity of this compound (16c)
HIV-1 StrainEC₅₀ (nM)CC₅₀ (μM)Selectivity Index (SI)
Wild-Type (IIIB)2.85>36.6>12842
L100I4.26>36.6>8592
K103N3.79>36.6>9657
Y181C6.79>36.6>5390
Y188L6.79>36.6>5390
E138K10.9>36.6>3358
F227L/V106A10.4>36.6>3519
K103N/Y181C18.0>36.6>2033

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: Enzymatic and Pharmacokinetic Profile of this compound (16c)
ParameterValueSpecies
Enzymatic Activity
HIV-1 RT IC₅₀0.14 μM-
Pharmacokinetics (Oral Administration, 10 mg/kg)
Tₘₐₓ1.05 hSD Rats
Cₘₐₓ135 ng/mLSD Rats
AUC₀₋ₜ328 h·ng/mLSD Rats
T₁/₂1.05 hSD Rats
Oral Bioavailability (F)32.1%SD Rats
Pharmacokinetics (Intravenous Administration, 2 mg/kg)
T₁/₂0.88 hSD Rats
Toxicology
LD₅₀>2000 mg/kgKunming Mice

IC₅₀: 50% inhibitory concentration; Tₘₐₓ: Time to maximum concentration; Cₘₐₓ: Maximum concentration; AUC₀₋ₜ: Area under the curve from time 0 to the last measurable concentration; T₁/₂: Half-life; LD₅₀: Median lethal dose.

Mechanism of Action and Resistance Profile

This compound functions as a non-competitive inhibitor of HIV-1 reverse transcriptase (RT), binding to an allosteric site known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[1][2] A key advantage of this compound is its potent activity against a panel of HIV-1 strains with mutations that confer resistance to other NNRTIs.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary literature.

Synthesis of this compound (Compound 16c)

The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. For specific reaction conditions, reagent quantities, and purification methods, consultation of the supporting information of the primary publication by Kang et al. is recommended.

G cluster_synthesis Synthesis of this compound (16c) A Starting Materials B Intermediate Formation A->B Multi-step synthesis C Key Coupling Reaction B->C Generation of key intermediate D Final Product (16c) C->D Final modification

Caption: Generalized synthetic workflow for this compound (16c).

Anti-HIV-1 Activity Assay

The antiviral activity of this compound was evaluated in MT-4 cells. The experimental workflow is as follows:

G cluster_assay Anti-HIV-1 Activity Assay Workflow A Prepare serial dilutions of This compound C Add diluted compound to infected cell cultures A->C B Infect MT-4 cells with HIV-1 (various strains) B->C D Incubate for 5 days at 37°C C->D E Assess cell viability using MTT assay D->E F Calculate EC50 and CC50 values E->F

Caption: Workflow for determining the anti-HIV-1 activity.

Protocol Details:

  • MT-4 cells are seeded in 96-well plates.

  • Cells are infected with different HIV-1 strains at a multiplicity of infection (MOI) of 0.01.

  • Immediately after infection, serial dilutions of this compound are added.

  • The plates are incubated for 5 days at 37°C in a 5% CO₂ atmosphere.

  • Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric method.

  • The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The inhibitory activity against the HIV-1 RT enzyme was determined using a commercially available kit.

G cluster_rt_assay RT Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add diluted compound to a mixture of recombinant HIV-1 RT and template/primer A->B C Initiate reaction by adding dNTPs B->C D Incubate to allow DNA synthesis C->D E Quantify newly synthesized DNA (e.g., via ELISA) D->E F Calculate IC50 value E->F

Caption: Workflow for the HIV-1 RT enzymatic inhibition assay.

Protocol Details: The assay is performed according to the manufacturer's instructions of an HIV-1 RT inhibition assay kit. This typically involves the immobilization of a template/primer hybrid to a microplate. The enzymatic reaction is carried out in the presence of varying concentrations of the inhibitor. The amount of newly synthesized DNA (digoxigenin-labeled) is then quantified colorimetrically using an anti-digoxigenin-peroxidase antibody. The 50% inhibitory concentration (IC₅₀) is determined from the dose-inhibition curve.

In Vivo Pharmacokinetic Study

The pharmacokinetic properties of this compound were assessed in Sprague-Dawley (SD) rats.

Protocol Details:

  • Intravenous (IV) Administration: A solution of this compound was administered intravenously to a cohort of rats at a dose of 2 mg/kg.

  • Oral (PO) Administration: A suspension of this compound was administered orally to a separate cohort of rats at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at predetermined time points post-administration.

  • Analysis: The concentration of this compound in plasma samples was determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Acute Toxicity Study

The acute toxicity was evaluated in Kunming mice.

Protocol Details:

  • A single high dose of this compound (2000 mg/kg) was administered orally to a group of mice.

  • The animals were observed for mortality and clinical signs of toxicity over a 14-day period.

  • The median lethal dose (LD₅₀) was determined based on the observed mortality.

Signaling Pathway and Binding Mode

The logical relationship of this compound's mechanism of action is its interaction with the HIV-1 replication cycle.

G cluster_moa Mechanism of Action of this compound A HIV-1 Entry into Host Cell B Viral RNA Release A->B C Reverse Transcription (Viral RNA -> Viral DNA) B->C D Integration of Viral DNA into Host Genome C->D E Transcription and Translation of Viral Proteins D->E F Assembly and Budding of New Virions E->F Inhibitor This compound RT HIV-1 Reverse Transcriptase Inhibitor->RT Binds to allosteric site RT->C Catalyzes

Caption: Inhibition of HIV-1 replication cycle by this compound.

Conclusion

This compound (compound 16c) is a promising NNRTI with potent activity against both wild-type and a broad range of resistant HIV-1 strains.[1][2] Its favorable pharmacokinetic profile and low acute toxicity in animal models further underscore its potential as a candidate for further preclinical and clinical development in the treatment of HIV-1 infection.[1] The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to build upon these findings.

References

A Technical Guide to the Initial Screening of Dihydrofuro[3,4-d]pyrimidine Analogs as HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening process for a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs): dihydrofuro[3,4-d]pyrimidine derivatives. The focus is on the analogs of the potent lead compound 16c , also identified as HIV-1 inhibitor-13.[1][2][3] This document outlines the key experimental protocols, presents quantitative data from primary studies, and visualizes the critical workflows and biological pathways involved in the screening cascade.

Introduction to Dihydrofuro[3,4-d]pyrimidine NNRTIs

Non-nucleoside reverse transcriptase inhibitors are a cornerstone of highly active antiretroviral therapy (HAART).[1] They function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral lifecycle.[1] However, the efficacy of early-generation NNRTIs has been compromised by the emergence of drug-resistant mutations, such as K103N and Y181C.[1]

The dihydrofuro[3,4-d]pyrimidine scaffold represents a promising next-generation NNRTI. Designed through a structure-guided scaffold-hopping strategy, these compounds aim to overcome common resistance mutations.[4][5] The lead compound 16c (this compound) and its analogs have demonstrated exceptional potency against not only wild-type (WT) HIV-1 but also a panel of clinically relevant resistant strains.[2]

Quantitative Data Summary

The initial screening of these analogs involves determining their antiviral potency (EC50), cytotoxicity (CC50), and direct inhibitory effect on the target enzyme (IC50). The data below is summarized from the primary research by Kang et al. (2022).[2]

Table 1: In Vitro Anti-HIV-1 Activity of Lead Analogs
CompoundHIV-1 WT (IIIB) EC50 (nM)HIV-2 (ROD) EC50 (µM)MT-4 Cell Cytotoxicity CC50 (µM)Selectivity Index (SI) a
16c 2.85 ± 1.1> 47.7> 250> 87719
14b 5.79 ± 1.8> 47.7> 250> 43178
ETV b2.51 ± 0.5> 43.1> 215.5> 85857
RPV c1.15 ± 0.2> 41.0> 205.1> 178348
  • a Selectivity Index (SI) is calculated as CC50 / EC50 (WT).

  • b Etravirine (ETV) is a second-generation NNRTI used as a control.

  • c Rilpivirine (RPV) is a second-generation NNRTI used as a control.

Table 2: Activity Against NNRTI-Resistant HIV-1 Strains
CompoundL100I EC50 (nM)K103N EC50 (nM)Y181C EC50 (nM)Y188L EC50 (nM)E138K EC50 (nM)F227L+V106A EC50 (nM)K103N+Y181C EC50 (nM)
16c 4.45 ± 0.95.91 ± 1.56.78 ± 1.318.0 ± 4.110.7 ± 2.513.7 ± 3.315.8 ± 3.9
14b 7.91 ± 1.211.9 ± 2.19.95 ± 2.628.3 ± 5.412.5 ± 3.115.9 ± 3.718.9 ± 4.5
ETV 4.65 ± 0.86.71 ± 1.17.82 ± 1.548.7 ± 8.212.3 ± 2.421.4 ± 4.641.5 ± 7.3
RPV 1.83 ± 0.42.56 ± 0.62.91 ± 0.73.54 ± 0.92.17 ± 0.538.6 ± 6.289.6 ± 11.4
Table 3: HIV-1 Reverse Transcriptase Enzyme Inhibition
CompoundHIV-1 RT Inhibition IC50 (µM)
16c 0.14 ± 0.03
14b 0.15 ± 0.02
ETV 0.05 ± 0.01
RPV 0.06 ± 0.01

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the initial screening of this compound analogs.

In Vitro Anti-HIV-1 Activity Assay

This assay quantifies the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

Materials:

  • MT-4 (Human T-cell leukemia) cells

  • HIV-1 strains (e.g., IIIB, L100I, K103N, etc.)

  • Culture medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[6][7]

  • Solubilization solution (e.g., SDS-HCl).[8]

  • 96-well microplates.

Procedure:

  • Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 × 104 cells/well in 100 µL of culture medium.[8]

  • Compound Addition: Add 100 µL of culture medium containing various concentrations of the test compounds to the wells.

  • Virus Infection: Add 50 µL of the appropriate HIV-1 strain stock to achieve a multiplicity of infection (MOI) that yields sufficient cell death in control wells.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.[6][8]

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell protection versus the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to the host cells, which is crucial for assessing its therapeutic window.

Materials:

  • Same as section 3.1, excluding the virus.

Procedure:

  • Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 × 104 cells/well in 100 µL of culture medium.

  • Compound Addition: Add various concentrations of the test compounds to the wells. No virus is added.

  • Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Follow steps 5-6 as described in section 3.1.

  • Calculation: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability versus the log of the compound concentration.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is an enzymatic assay to confirm that the antiviral activity of the compounds is due to the direct inhibition of the HIV-1 RT enzyme. A common method is a colorimetric or radiometric assay.[10][11]

Materials:

  • Recombinant HIV-1 RT enzyme.

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl2).[10]

  • Template-primer: poly(rA)-oligo(dT).[10]

  • Labeled nucleotides (e.g., Digoxigenin- and Biotin-labeled dUTP/dTTP).

  • Streptavidin-coated microplates.

  • Anti-Digoxigenin antibody conjugated to horseradish peroxidase (HRP).

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., H2SO4).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix the reaction buffer, template-primer, labeled nucleotides, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • ELISA-based Detection:

    • Transfer the reaction mixture to a streptavidin-coated microplate well. The biotin-labeled newly synthesized DNA will bind to the streptavidin.

    • Incubate for 1 hour at 37°C.

    • Wash the wells to remove unbound reagents.

    • Add the anti-DIG-HRP conjugate and incubate for 1 hour.

    • Wash the wells again.

    • Add the HRP substrate and incubate until color develops.

    • Add stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculation: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of RT inhibition versus the log of the compound concentration.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the screening of this compound analogs.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-Cell) cluster_virus HIV-1 Virion cluster_inhibitor Mechanism of Action Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT_Step 3. Reverse Transcription Uncoating->RT_Step Integration 4. Integration RT_Step->Integration dsDNA Transcription 5. Transcription Integration->Transcription Provirus Translation 6. Translation Transcription->Translation Viral RNA Assembly 7. Assembly Translation->Assembly Viral Proteins Budding 8. Budding & Maturation Assembly->Budding Virus HIV-1 Budding->Virus New Virion Virus->Entry NNRTI Inhibitor-13 Analog (NNRTI) NNRTI->RT_Step

Caption: HIV-1 lifecycle and the specific target of NNRTI analogs.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Screening Compound_Library Analog Library (Dihydrofuro[3,4-d]pyrimidines) Anti_HIV_Assay Anti-HIV-1 Assay (Cell-based, e.g., MTT) Compound_Library->Anti_HIV_Assay Cytotoxicity_Assay Cytotoxicity Assay (MT-4 Cells) Compound_Library->Cytotoxicity_Assay Data_Analysis_1 Calculate EC50 & CC50 Anti_HIV_Assay->Data_Analysis_1 Cytotoxicity_Assay->Data_Analysis_1 Hit_Identification Hit Identification (Potency & High SI) Data_Analysis_1->Hit_Identification Resistance_Panel Screening against Resistant Strains Hit_Identification->Resistance_Panel RT_Assay Enzymatic RT Inhibition Assay Hit_Identification->RT_Assay Data_Analysis_2 Determine Resistance Profile Resistance_Panel->Data_Analysis_2 Data_Analysis_3 Calculate IC50 RT_Assay->Data_Analysis_3 Lead_Selection Lead Candidate Selection Data_Analysis_2->Lead_Selection Data_Analysis_3->Lead_Selection

Caption: Experimental workflow for screening HIV-1 inhibitor analogs.

NNRTI_MoA cluster_p66 p66 Active Subunit RT HIV-1 Reverse Transcriptase (p66/p51) p66 Subunit p51 Subunit Polymerase_Site Polymerase Active Site NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->Polymerase_Site Induces Conformational Change (Inhibits Catalysis) Inhibitor Inhibitor-13 Analog Inhibitor->NNIBP Binds Substrate dNTP & RNA/DNA Template Substrate->Polymerase_Site Binds

Caption: Logical diagram of NNRTI binding and inhibition mechanism.

References

Unraveling the Molecular Interactions of HIV-1 Inhibitor-13: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth elucidation of the molecular interactions of HIV-1 inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Through a comprehensive analysis of available data, this document details the inhibitor's binding characteristics, the experimental methodologies used for its characterization, and a visual representation of its mechanism of action and the workflow for its analysis.

Quantitative Analysis of Inhibitor Potency

This compound, also identified as compound 16c in the primary literature, demonstrates significant potency against both wild-type and drug-resistant strains of HIV-1. Its inhibitory activity is quantified by its half-maximal effective concentration (EC50) against viral replication in cell culture and its half-maximal inhibitory concentration (IC50) against the enzymatic activity of HIV-1 reverse transcriptase (RT).

Parameter Value Target Reference
IC50 0.14 µMHIV-1 Reverse Transcriptase (Wild-Type)[1]
EC50 2.85 ± 1.1 nMHIV-1 (Wild-Type)[1]
EC50 2.85 - 18.0 nMPanel of HIV-1 Resistant Strains[1]

Molecular Interactions at the NNRTI Binding Pocket

Molecular docking studies have been instrumental in elucidating the binding mode of this compound within the non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP) of HIV-1 RT. This allosteric site is a hydrophobic pocket located approximately 10 Å from the polymerase active site. The binding of inhibitor-13 induces conformational changes in the enzyme, leading to the inhibition of DNA synthesis.

While the specific crystal structure of inhibitor-13 in complex with HIV-1 RT is not publicly available, analysis of the co-crystal structure of a closely related dihydrofuro[3,4-d]pyrimidine derivative, compound 25a, with mutant HIV-1 RT (PDB IDs: 6C0R and 6C0O) provides significant insights into the probable binding interactions.

The dihydrofuro[3,4-d]pyrimidine core of these inhibitors typically orients itself in the center of the NNIBP. The interactions are primarily hydrophobic, with key amino acid residues lining the pocket. Based on molecular docking studies of this class of compounds, the following interactions are critical:

  • Hydrogen Bonds: The pyrimidine core and the linker amine can form hydrogen bonds with the main chain of residues such as Lys101.

  • π-π Stacking: The aromatic rings of the inhibitor engage in π-π stacking interactions with the aromatic side chains of tyrosine residues, notably Tyr181 and Tyr188, as well as Trp229.

  • Hydrophobic Interactions: The aliphatic and aromatic portions of the inhibitor establish extensive van der Waals contacts with a host of hydrophobic and aliphatic residues within the pocket, including Leu100, Val106, Val179, and Phe227.

The unique chemical scaffold of inhibitor-13, a dihydrofuro[3,4-d]pyrimidine derivative, allows for a flexible conformation within the binding pocket, which is thought to contribute to its high potency against resistant strains. This flexibility enables the inhibitor to adapt to mutations in the NNIBP that would typically confer resistance to earlier generation NNRTIs.

Signaling Pathway and Mechanism of Action

This compound acts by allosterically inhibiting the reverse transcriptase enzyme, a critical component of the HIV-1 replication cycle. The following diagram illustrates the simplified signaling pathway of HIV-1 replication and the point of intervention for inhibitor-13.

HIV1_Replication_Inhibition cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase Reverse Transcriptase->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription/Translation Transcription/Translation Provirus->Transcription/Translation New Virions New Virions Transcription/Translation->New Virions HIV-1_Inhibitor-13 HIV-1_Inhibitor-13 HIV-1_Inhibitor-13->Reverse Transcriptase Binds to Allosteric Site

Caption: Inhibition of HIV-1 Reverse Transcription by Inhibitor-13.

Experimental Protocols

The characterization of this compound involves a series of in vitro assays to determine its antiviral activity and enzymatic inhibition.

Anti-HIV-1 Activity in MT-4 Cells

This assay evaluates the ability of the inhibitor to protect human T-lymphoid MT-4 cells from HIV-1 induced cytopathogenicity.

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 6 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 0.1% sodium bicarbonate.

  • Compound Addition: Serial dilutions of this compound are added to the cell cultures.

  • Viral Infection: A standardized amount of HIV-1 (typically the IIIB strain) is added to the wells.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5 days.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. The absorbance is read at 540 nm.

  • Data Analysis: The EC50 value, the concentration of the inhibitor that protects 50% of the cells from virus-induced death, is calculated from the dose-response curve.

HIV-1 Reverse Transcriptase Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on the enzymatic activity of recombinant HIV-1 reverse transcriptase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(A) template, an oligo(dT) primer, and radioactively or fluorescently labeled deoxythymidine triphosphate (dTTP) in a suitable buffer.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 RT and various concentrations of this compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated, typically using trichloroacetic acid (TCA).

  • Quantification: The amount of incorporated labeled dTTP is quantified using a scintillation counter (for radioactivity) or a fluorescence reader.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the enzymatic activity by 50%, is determined from the dose-response curve.

Experimental and Analytical Workflow

The discovery and characterization of this compound follows a structured workflow, from initial screening to detailed molecular interaction studies.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_interaction Molecular Interaction Studies cluster_development Preclinical Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Anti-HIV Assay (MT-4) Anti-HIV Assay (MT-4) Lead Optimization->Anti-HIV Assay (MT-4) RT Enzymatic Assay RT Enzymatic Assay Anti-HIV Assay (MT-4)->RT Enzymatic Assay Cytotoxicity Assay Cytotoxicity Assay RT Enzymatic Assay->Cytotoxicity Assay Molecular Docking Molecular Docking RT Enzymatic Assay->Molecular Docking Pharmacokinetics Pharmacokinetics Cytotoxicity Assay->Pharmacokinetics X-ray Crystallography X-ray Crystallography Molecular Docking->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Molecular Docking->NMR Spectroscopy In Vivo Efficacy In Vivo Efficacy Pharmacokinetics->In Vivo Efficacy

Caption: Workflow for the Characterization of this compound.

References

Computational Modeling of HIV-1 Protease Inhibitor 13 Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the computational modeling of HIV-1 protease inhibitor 13 binding. It is intended for researchers, scientists, and drug development professionals engaged in the study of HIV-1 and the development of novel antiretroviral therapies. This document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations of critical pathways and workflows.

Introduction to HIV-1 Protease and Inhibitor 13

Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1] Inhibition of this enzyme prevents the formation of infectious virions, making it a prime target for antiretroviral drug development.[1]

Inhibitor 13 is a potent, non-peptidyl inhibitor of HIV-1 protease. It has demonstrated impressive antiviral activity, including efficacy against multidrug-resistant (MDR) HIV-1 strains.[1] Computational modeling plays a crucial role in understanding the binding mechanism of inhibitors like inhibitor 13, elucidating the structural basis of its potency and resistance profile, and guiding the design of next-generation therapeutics.[2][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for HIV-1 protease inhibitor 13, providing a basis for comparison and analysis.

Table 1: Antiviral Activity of Inhibitor 13 against Wild-Type and Multidrug-Resistant HIV-1 Strains [1]

Virus StrainEC50 (µM)Fold Change
HIV-1ERS104pre (WT)0.0005-
HIV-1TM (MDR)0.00326
HIV-1MM (MDR)0.00388
HIV-1JSL (MDR)0.00612
HIV-1B (MDR)0.00398

EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor required to inhibit 50% of viral replication. Fold change indicates the decrease in potency against resistant strains compared to the wild-type (WT) strain.

Experimental and Computational Methodologies

This section details representative experimental and computational protocols relevant to the study of HIV-1 protease inhibitors like inhibitor 13.

Experimental Protocols

This protocol describes a common method for determining the inhibitory activity of a compound against purified HIV-1 protease.[4][5]

  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7).

    • Reconstitute purified recombinant HIV-1 protease in the assay buffer to a final concentration of 40-80 nM.

    • Prepare a fluorogenic substrate solution (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site) in the assay buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., inhibitor 13) in DMSO and then dilute further in the assay buffer.

  • Assay Procedure :

    • In a 96-well black microplate, add the inhibitor solution to the wells.

    • Add the HIV-1 protease solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 330 nm excitation / 450 nm emission) in a kinetic mode for 1-3 hours at 37°C.[4]

  • Data Analysis :

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

This protocol outlines a method to assess the ability of an inhibitor to suppress HIV-1 replication in a cellular environment.[6][7]

  • Cell Culture and Virus Stocks :

    • Culture a suitable T-cell line (e.g., MT-2 or CEM-SS) in appropriate culture medium.

    • Prepare and titer stocks of wild-type and drug-resistant HIV-1 strains.

  • Assay Procedure :

    • Seed the T-cells into a 96-well plate.

    • Prepare serial dilutions of the test inhibitor in the culture medium and add them to the cells.

    • Infect the cells with a predetermined amount of HIV-1.

    • Incubate the plate at 37°C in a CO2 incubator for 4-6 days.

  • Measurement of Viral Replication :

    • After the incubation period, measure the extent of viral replication. This can be done using various methods, such as:

      • p24 Antigen ELISA : Quantify the amount of the viral p24 capsid protein in the culture supernatant.

      • Reverse Transcriptase Assay : Measure the activity of the viral reverse transcriptase enzyme in the supernatant.

      • Cell Viability Assay : Assess cell death due to viral cytopathic effects using reagents like MTT or XTT.

  • Data Analysis :

    • Calculate the percentage of viral inhibition for each inhibitor concentration compared to an untreated virus control.

    • Determine the EC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Computational Protocols

Molecular docking predicts the preferred orientation of an inhibitor when bound to a protein target.[2][8][9]

  • Preparation of the Receptor and Ligand :

    • Obtain the 3D crystal structure of HIV-1 protease from the Protein Data Bank (PDB). For inhibitor 13, a relevant structure would be one complexed with a similar inhibitor.

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D structure of inhibitor 13 and optimize its geometry using a suitable force field. Assign partial charges and define rotatable bonds.

  • Docking Simulation :

    • Define the binding site on the protease, typically centered on the catalytic aspartate residues (Asp25/Asp125).

    • Use a docking program (e.g., AutoDock Vina, GOLD, or Glide) to dock the inhibitor into the defined binding site.[8]

    • The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

  • Analysis of Results :

    • Analyze the top-ranked docking poses to identify the most likely binding mode.

    • Examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protease.

    • Compare the predicted binding mode with available experimental data, such as X-ray crystal structures.

MD simulations provide insights into the dynamic behavior of the protein-inhibitor complex over time.[10][11]

  • System Setup :

    • Start with the docked complex of HIV-1 protease and inhibitor 13.

    • Solvate the complex in a box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol :

    • Assign a force field (e.g., AMBER, CHARMM, or GROMOS) to describe the atomic interactions.

    • Perform an energy minimization of the system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate it at constant pressure and temperature (NPT ensemble).

    • Run a production MD simulation for a sufficient length of time (e.g., 100-200 ns) to sample the conformational space of the complex.[12]

  • Analysis of Trajectories :

    • Analyze the MD trajectory to assess the stability of the protein-inhibitor complex.

    • Calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate structural stability and flexibility.

    • Analyze the persistence of key intermolecular interactions over the course of the simulation.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and interactions in the computational modeling of HIV-1 inhibitor 13 binding.

Computational_Workflow cluster_prep Preparation cluster_dock Molecular Docking cluster_md Molecular Dynamics cluster_analysis Analysis & Refinement PDB HIV-1 Protease Structure (PDB) PrepProt Prepare Protein (add H, assign charges) PDB->PrepProt Inhibitor Inhibitor 13 Structure PrepLig Prepare Ligand (optimize geometry) Inhibitor->PrepLig Dock Perform Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Pose Analyze Binding Poses Dock->Pose MDSetup System Setup (solvate, add ions) Pose->MDSetup MDRun Run MD Simulation (e.g., 100 ns) MDSetup->MDRun MDAnalysis Trajectory Analysis (RMSD, RMSF, Interactions) MDRun->MDAnalysis BindingEnergy Calculate Binding Free Energy (MM/PBSA) MDAnalysis->BindingEnergy SAR Structure-Activity Relationship (SAR) Analysis BindingEnergy->SAR

Computational modeling workflow for HIV-1 inhibitor 13.

Binding_Interactions cluster_protease HIV-1 Protease Active Site cluster_flap Flap Region Inhibitor13 Inhibitor 13 Asp25 Asp25 Inhibitor13->Asp25 H-bond Asp125 Asp125 Inhibitor13->Asp125 H-bond Gly27 Gly27 Inhibitor13->Gly27 H-bond Asp29 Asp29 Inhibitor13->Asp29 H-bond Asp30 Asp30 Inhibitor13->Asp30 H-bond Water Water Molecule Inhibitor13->Water H-bond Gly48_prime Gly48' Water->Gly48_prime H-bond

Key binding interactions of inhibitor 13 with HIV-1 protease.

Conclusion

The computational modeling of HIV-1 protease inhibitor 13 provides valuable insights into its potent antiviral activity and its interactions with the enzyme's active site. The integration of molecular docking and molecular dynamics simulations, supported by experimental data, allows for a detailed understanding of the binding thermodynamics and kinetics. This knowledge is instrumental in the rational design of novel inhibitors with improved efficacy and resistance profiles, contributing to the ongoing efforts to combat HIV/AIDS. Future work should focus on refining computational models to more accurately predict the impact of resistance mutations on inhibitor binding and to explore novel binding sites on the protease.

References

Early-Stage Development of Dihydrofuro[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the early-stage development of dihydrofuro[3,4-d]pyrimidine derivatives, a promising class of heterocyclic compounds with significant therapeutic potential. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives. Particular focus is given to their roles as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and potential VEGFR-2 inhibitors.

Core Synthesis Strategies

The synthesis of dihydrofuro[3,4-d]pyrimidine derivatives often involves multi-step reaction sequences. A common approach begins with a furan dicarboxylate starting material, which undergoes a series of reactions including Curtius rearrangement, nucleophilic addition, and intramolecular cyclization to form the core dihydrofuro[3,4-d]pyrimidine scaffold.[1][2] Structure-guided design and scaffold hopping are frequently employed strategies to explore and optimize the chemical space, leading to the generation of diverse compound libraries with varied substitution patterns.[3][4]

A generalized workflow for the synthesis of these derivatives is outlined below.

Synthesis_Workflow Start Furan-3,4-dicarboxylate Starting Material Step1 Series of Organic Reactions (e.g., formation of acyl azide) Start->Step1 Step2 Curtius Rearrangement Step1->Step2 Step3 Nucleophilic Addition Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Final_Product Dihydrofuro[3,4-d]pyrimidine Core Scaffold Step4->Final_Product Diversification Scaffold Hopping & Substituent Modification Final_Product->Diversification Library Compound Library Diversification->Library

Caption: Generalized synthetic workflow for dihydrofuro[3,4-d]pyrimidine derivatives.

Biological Activities and Therapeutic Potential

Dihydrofuro[3,4-d]pyrimidine derivatives have demonstrated significant promise in two primary therapeutic areas: as antiviral agents against HIV-1 and as potential anticancer agents through the inhibition of VEGFR-2.

Anti-HIV-1 Activity

A significant body of research has focused on the development of these derivatives as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][5] These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, non-competitively inhibiting its function and thereby preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.[4]

Several lead compounds have shown exceptional potency against wild-type HIV-1 and various drug-resistant strains.[3][6] For instance, derivatives 13c2 and 13c4 were found to be highly effective against a wide array of HIV-1 strains with single NNRTI-resistant mutations, with EC50 values in the low nanomolar range (0.9–8.4 nM), surpassing the efficacy of the established drug etravirine (ETV).[3][5] Furthermore, these compounds retained significant activity against challenging double-mutation variants like F227L+V106A and K103N+Y181C.[3]

The mechanism of action for these NNRTIs is illustrated in the following diagram.

HIV_RT_Inhibition HIV_Virus HIV-1 Virus Viral_RNA Viral RNA HIV_Virus->Viral_RNA RT_Enzyme Reverse Transcriptase (RT) HIV_Virus->RT_Enzyme Viral_RNA->RT_Enzyme Template Viral_DNA Viral DNA Synthesis RT_Enzyme->Viral_DNA Catalyzes Derivative Dihydrofuro[3,4-d]pyrimidine Derivative (NNRTI) Binding_Pocket Allosteric Binding Pocket Derivative->Binding_Pocket Binds to Binding_Pocket->RT_Enzyme Inhibition Inhibition Binding_Pocket->Inhibition Induces Conformational Change Inhibition->RT_Enzyme Replication_Blocked Viral Replication Blocked Viral_DNA->Replication_Blocked Leads to

Caption: Mechanism of HIV-1 RT inhibition by dihydrofuro[3,4-d]pyrimidine NNRTIs.
Anticancer Potential

In addition to their antiviral properties, certain dihydrofuro[3,4-d]pyrimidine derivatives have been investigated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds could potentially disrupt the blood supply to tumors, thereby impeding their growth. Molecular docking studies have been performed to investigate the binding of these compounds to the VEGFR-2 tyrosine kinase domain.[1] Some derivatives have also shown cytotoxic potential against human cancer cell lines, such as prostate cancer cells (DU145).[1]

The mTOR signaling pathway, which is a central regulator of cell growth and proliferation, stimulates de novo pyrimidine synthesis via S6K1-mediated phosphorylation of CAD, a multifunctional enzyme that catalyzes the initial steps of this pathway.[7] While not directly demonstrated for dihydrofuro[3,4-d]pyrimidines, this link between a key cancer-related pathway and pyrimidine synthesis provides a rationale for their investigation as anticancer agents.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic properties of key dihydrofuro[3,4-d]pyrimidine derivatives as reported in the literature.

Table 1: Anti-HIV-1 Activity of Selected Dihydrofuro[3,4-d]pyrimidine Derivatives

CompoundTarget StrainEC50 (nM)Reference
13c2 Single NNRTI-resistant mutants0.9 - 8.4[3][5]
13c4 Single NNRTI-resistant mutants0.9 - 8.4[3][5]
14b HIV-1 resistant strains5.79 - 28.3[4][6]
16c HIV-1 resistant strains2.85 - 18.0[4][6]
12 L100I, K103N, Y181C, Y188L, E138K2.38 - 33.2[4]

Table 2: Reverse Transcriptase Enzyme Inhibition and Pharmacokinetic Properties

CompoundRT Inhibition IC50 (µM)Oral Bioavailability (F%)Half-life (T1/2) (h)Reference
13c2 Not specified30.96%11.1[3][5]
14b 0.14 - 0.1516.6%1.47[4][6][8]
16c 0.14 - 0.1532.1%1.05[4][6][8]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of dihydrofuro[3,4-d]pyrimidine derivatives are available in the supporting information of the cited research articles.[3][8] The following provides a generalized overview of the key experimental methodologies.

General Chemistry

All reactions are typically carried out using reagent-grade solvents. Reaction progress is monitored by thin-layer chromatography (TLC), and spots are visualized under UV light. The final products are purified, and their structures are confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry. The purity of the target compounds is determined by analytical high-performance liquid chromatography (HPLC).[4]

Anti-HIV Activity Assays

The anti-HIV activity of the synthesized compounds is evaluated in cell-based assays. TZM-bl or MT-4 cells are commonly used. These cells are infected with various strains of HIV-1 (wild-type and resistant mutants) in the presence of varying concentrations of the test compounds. The antiviral activity is determined by measuring the reduction in viral replication, often through the quantification of a reporter gene product (e.g., luciferase in TZM-bl cells) or by assessing cell viability. The 50% effective concentration (EC50) is then calculated.[3]

HIV-1 Reverse Transcriptase (RT) Inhibitory Assay

To confirm the mechanism of action, the direct inhibitory effect of the compounds on the HIV-1 RT enzyme is assessed. A recombinant form of the enzyme is used in an in vitro assay that measures the incorporation of labeled nucleotides into a DNA template. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.[3][4]

Pharmacokinetic Studies

In vivo pharmacokinetic properties are evaluated in animal models, typically rats or mice. The compounds are administered orally, and blood samples are collected at various time points. The concentration of the compound in the plasma is measured using a validated analytical method, such as LC-MS/MS. Key pharmacokinetic parameters, including oral bioavailability (F) and half-life (T1/2), are then calculated.[4]

Acute Toxicity Studies

Preliminary safety assessment is conducted through acute toxicity studies in mice. The animals are administered a high dose of the compound, and they are observed for any signs of toxicity or mortality over a specific period.[4]

The logical flow of these experimental protocols is depicted below.

Experimental_Workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Purity Purity Assessment (HPLC) Synthesis->Purity Anti_HIV_Assay In Vitro Anti-HIV Activity Assay (Cell-based, EC50) Purity->Anti_HIV_Assay RT_Assay HIV-1 RT Enzyme Inhibition Assay (IC50) Anti_HIV_Assay->RT_Assay If active PK_Study In Vivo Pharmacokinetic Study (Rats/Mice) RT_Assay->PK_Study If potent Toxicity_Study Acute Toxicity Study (Mice) PK_Study->Toxicity_Study Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization

Caption: Standard experimental workflow for the evaluation of novel dihydrofuro[3,4-d]pyrimidine derivatives.

Conclusion

The early-stage development of dihydrofuro[3,4-d]pyrimidine derivatives has identified a class of compounds with significant therapeutic potential, particularly as anti-HIV-1 NNRTIs. The core scaffold allows for extensive chemical modification, enabling the optimization of potency, resistance profiles, and pharmacokinetic properties. While the primary focus has been on antiviral applications, preliminary studies suggest potential utility in oncology as well. Further research is warranted to fully explore the therapeutic applications of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for HIV-1 Inhibitor-13 in Antiviral Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing HIV-1 inhibitor-13 in antiviral efficacy studies. This document includes detailed protocols for key experiments, data presentation in structured tables, and visualizations of relevant pathways and workflows to facilitate a deeper understanding and practical application of this potent non-nucleoside reverse transcriptase inhibitor (NNRTI).

Introduction to this compound

This compound is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows significant activity against wild-type HIV-1 and various resistant strains.[1] As an NNRTI, it allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2][3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for viral integration into the host genome.[4][5][6]

Antiviral Efficacy of this compound

The antiviral activity of this compound has been demonstrated against both wild-type and NNRTI-resistant strains of HIV-1. The following tables summarize the key quantitative data regarding its efficacy and safety profile.

Table 1: In Vitro Antiviral Activity of this compound

Virus StrainEC50 (nM)
HIV-1 (Wild-Type)2.85 ± 1.1
Resistant Strain 1Data not available
Resistant Strain 2Data not available
Resistant Strain 3Data not available

EC50 (Half-maximal effective concentration) is the concentration of the drug that inhibits 50% of viral replication. Data for specific resistant strains from the primary publication was not fully available in the initial search.

Table 2: Inhibitory and Cytotoxic Concentrations

ParameterConcentration
IC50 (HIV-1 RT)0.14 µM
CC50 (in MT-4 cells)>20 µM
Selectivity Index (SI = CC50/EC50)>7017

IC50 (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the target enzyme's activity. CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that causes 50% cell death. The Selectivity Index (SI) is a measure of the drug's specificity for the virus versus host cells.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating this compound, the following diagrams are provided.

HIV_Lifecycle_and_NNRTI_Inhibition cluster_host_cell Host Cell cluster_inhibitor Mechanism of Action HIV_entry 1. HIV Entry Uncoating 2. Uncoating HIV_entry->Uncoating RT_step 3. Reverse Transcription Uncoating->RT_step Integration 4. Integration RT_step->Integration Replication 5. Replication Integration->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding & Maturation Assembly->Budding Inhibitor This compound (NNRTI) RT_enzyme Reverse Transcriptase Inhibitor->RT_enzyme Binds to allosteric site RT_enzyme->RT_step Inhibits

Caption: HIV-1 replication cycle and the inhibitory action of this compound.

Antiviral_Efficacy_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells (e.g., TZM-bl, MT-4) Infection_Assay 4. Cell Infection & Inhibitor Treatment Cell_Culture->Infection_Assay Cytotoxicity_Assay 5. Cytotoxicity Assay (e.g., MTT Assay) Cell_Culture->Cytotoxicity_Assay Compound_Prep 2. Prepare Serial Dilutions of this compound Compound_Prep->Infection_Assay Compound_Prep->Cytotoxicity_Assay Virus_Prep 3. Prepare HIV-1 Stock Virus_Prep->Infection_Assay Efficacy_Assay 6. Efficacy Assay (e.g., Luciferase, p24 ELISA) Infection_Assay->Efficacy_Assay Data_Collection 7. Readout (Luminescence/Absorbance) Cytotoxicity_Assay->Data_Collection Efficacy_Assay->Data_Collection Calculation 8. Calculate EC50, CC50, SI Data_Collection->Calculation

Caption: Experimental workflow for assessing the antiviral efficacy of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: HIV-1 Antiviral Efficacy Assay using TZM-bl Reporter Cells

This assay measures the inhibition of HIV-1 replication by quantifying the reduction in luciferase gene expression in TZM-bl cells.[7][8][9]

Materials:

  • TZM-bl cells (NIH AIDS Reagent Program)

  • This compound

  • HIV-1 virus stock (e.g., NL4-3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • DEAE-Dextran

  • 96-well flat-bottom culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete DMEM.

  • Infection:

    • On the day of infection, remove the culture medium from the cells.

    • Add 50 µL of the serially diluted this compound to the respective wells.

    • Add 50 µL of HIV-1 virus stock (at a pre-determined optimal concentration) to each well, except for the cell control wells. Include virus control wells (cells + virus, no inhibitor) and cell control wells (cells only).

    • Add DEAE-Dextran to a final concentration of 20 µg/mL to all wells containing virus.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • After incubation, remove 100 µL of the supernatant from each well.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate at room temperature for 2 minutes to allow for cell lysis.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control and determine the EC50 value using non-linear regression analysis.

Protocol 2: HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures as a measure of viral replication.[10][11][12][13]

Materials:

  • HIV-1 p24 Antigen ELISA kit

  • Supernatants from HIV-1 infected cell cultures treated with this compound

  • Microplate reader

Procedure:

  • Sample Collection: Collect supernatants from HIV-1 infected cell cultures (e.g., from MT-4 cells) that have been treated with various concentrations of this compound for a specified period (e.g., 3-5 days).

  • ELISA Procedure: Follow the manufacturer's instructions for the p24 Antigen ELISA kit. A general procedure is as follows:

    • Coat a 96-well plate with a capture antibody specific for HIV-1 p24.

    • Add cell culture supernatants (appropriately diluted) and p24 standards to the wells and incubate.

    • Wash the plate to remove unbound material.

    • Add a biotinylated detector antibody and incubate.

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

    • Stop the reaction with a stop solution.

  • Readout: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using the p24 standards. Determine the concentration of p24 in the samples from the standard curve. Calculate the percentage of inhibition for each inhibitor concentration and determine the EC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the viability of host cells to determine its cytotoxic concentration (CC50).[14][15]

Materials:

  • Target cells (e.g., TZM-bl, MT-4)

  • This compound

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include control wells with cells and medium only.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells and determine the CC50 value.

Protocol 4: Drug Combination Study (Checkerboard Assay)

This assay evaluates the synergistic, additive, or antagonistic effect of this compound when used in combination with other antiretroviral drugs.[16][17][18]

Materials:

  • This compound

  • Another antiretroviral drug (e.g., a nucleoside reverse transcriptase inhibitor or a protease inhibitor)

  • Target cells and HIV-1 virus stock

  • 96-well plates

  • Reagents for the chosen antiviral assay (e.g., Luciferase or p24 ELISA)

Procedure:

  • Plate Setup:

    • Prepare a 96-well plate with serial dilutions of this compound along the x-axis and serial dilutions of the second drug along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone in serial dilutions to determine their individual EC50 values.

  • Assay Performance: Perform the antiviral efficacy assay (e.g., TZM-bl luciferase assay) as described in Protocol 1, adding the drug combinations to the cells before or during infection.

  • Data Analysis:

    • Determine the EC50 for each drug alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

      • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • Calculate the FIC Index (FICI) for the combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

These detailed application notes and protocols are intended to provide a robust framework for researchers to effectively evaluate the antiviral properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, contributing to the advancement of HIV-1 research and drug development.

References

Application Notes and Protocols: Experimental Use of Compound 16c in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the experimental use of a specific antiviral agent designated as "Compound 16c" is not available in the public domain or published scientific literature based on the conducted searches.

While extensive searches were performed to gather data on a compound specifically named "16c" in the context of virology research, no consistent or identifiable information could be found. The search results did, however, yield information on various compounds referred to as "compound 16" or as part of a series (e.g., "compounds 11-16", "compounds 16-18") in several distinct virological studies. These compounds belong to different chemical classes and have been investigated for their activity against a range of viruses.

Due to the lack of specific data for a compound explicitly identified as "16c," it is not possible to provide the detailed Application Notes and Protocols as requested. The creation of such a document would require specific quantitative data (e.g., IC50, EC50 values), detailed experimental methodologies, and defined signaling pathways, none of which are available for a compound with this designation.

For researchers, scientists, and drug development professionals interested in the antiviral compounds mentioned in the search results (generically referred to as "compound 16" in their respective studies), it is recommended to consult the original research articles for detailed information. These papers would provide the necessary context, chemical structures, experimental details, and quantitative data for those specific molecules.

Without a definitive reference to "Compound 16c" in a specific research publication, providing any further information would be speculative and could lead to inaccuracies. We encourage users with access to more specific details about the compound (such as its chemical structure, the virus it targets, or a specific publication) to provide that information for a more targeted and successful search.

Application Notes and Protocols for Testing HIV-1 Inhibitor-13 Against Resistant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-13 is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy against wild-type HIV-1 and a range of drug-resistant strains.[1] These application notes provide detailed protocols for testing the in vitro efficacy of this compound against NNRTI-resistant HIV-1 variants, enabling researchers to assess its potential as a therapeutic agent. The protocols cover both enzyme inhibition assays and cell-based viral replication assays.

Data Presentation

The following tables summarize the quantitative efficacy of this compound against wild-type and key NNRTI-resistant HIV-1 strains.

Table 1: In Vitro Efficacy of this compound Against Wild-Type and Resistant HIV-1 Strains

Virus StrainKey Resistance MutationsEC50 (nM)[1]
Wild-Type (WT)-2.85
Resistant Strain AK103N/Y181C18.0
Resistant Strain BF227L/V106ANot specified

Table 2: HIV-1 Reverse Transcriptase Enzyme Inhibition by this compound

EnzymeIC50 (µM)[1]
HIV-1 Reverse Transcriptase (RT)0.14

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the context of the HIV-1 reverse transcription process.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase (RT) Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase (RT) Template Viral DNA Viral DNA Reverse Transcriptase (RT)->Viral DNA Reverse Transcription This compound This compound This compound->Reverse Transcriptase (RT) Allosteric Inhibition Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome

Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.

Experimental Protocols

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol determines the 50% inhibitory concentration (IC50) of this compound against the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (WT and resistant variants)

  • This compound

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂, 0.1% NP-40)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor, recombinant HIV-1 RT enzyme, and the poly(rA)-oligo(dT)15 template-primer.

  • Initiate the reaction by adding [³H]-dTTP.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding ice-cold 10% trichloroacetic acid (TCA).

  • Harvest the precipitated DNA onto filter mats using a cell harvester.

  • Wash the filter mats with 10% TCA and then with 70% ethanol.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based HIV-1 Replication Assay

This protocol measures the 50% effective concentration (EC50) of this compound required to inhibit the replication of wild-type and resistant HIV-1 strains in a cell culture model.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, PM1)

  • Laboratory-adapted HIV-1 strains (WT and resistant mutants, e.g., K103N/Y181C, F227L/V106A)

  • This compound

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

Procedure:

  • Seed the HIV-1 permissive cells into a 96-well plate.

  • Prepare serial dilutions of this compound in cell culture medium and add them to the cells.

  • Infect the cells with a known amount of the respective HIV-1 strain (WT or resistant mutant).

  • Incubate the plates at 37°C in a CO₂ incubator for 4-5 days.

  • After the incubation period, collect the cell culture supernatant to measure the p24 antigen concentration using an ELISA kit. This will quantify the extent of viral replication.

  • In a parallel plate, assess cell viability using a standard cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the inhibitor.

  • Calculate the percentage of inhibition of viral replication for each inhibitor concentration compared to the virus control (no inhibitor).

  • Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

  • The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.

Experimental Workflow

The following diagram outlines the general workflow for testing this compound against resistant strains.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prepare Inhibitor Dilutions Prepare Inhibitor Dilutions Enzyme Inhibition Assay (IC50) Enzyme Inhibition Assay (IC50) Prepare Inhibitor Dilutions->Enzyme Inhibition Assay (IC50) Cell-Based Replication Assay (EC50) Cell-Based Replication Assay (EC50) Prepare Inhibitor Dilutions->Cell-Based Replication Assay (EC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Prepare Inhibitor Dilutions->Cytotoxicity Assay (CC50) Prepare Virus Stocks (WT & Resistant) Prepare Virus Stocks (WT & Resistant) Prepare Virus Stocks (WT & Resistant)->Cell-Based Replication Assay (EC50) Culture Permissive Cells Culture Permissive Cells Culture Permissive Cells->Cell-Based Replication Assay (EC50) Culture Permissive Cells->Cytotoxicity Assay (CC50) Calculate % Inhibition Calculate % Inhibition Enzyme Inhibition Assay (IC50)->Calculate % Inhibition Cell-Based Replication Assay (EC50)->Calculate % Inhibition Determine IC50, EC50, CC50 Determine IC50, EC50, CC50 Cytotoxicity Assay (CC50)->Determine IC50, EC50, CC50 Calculate % Inhibition->Determine IC50, EC50, CC50 Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine IC50, EC50, CC50->Calculate Selectivity Index (SI) Compare Efficacy Against Strains Compare Efficacy Against Strains Determine IC50, EC50, CC50->Compare Efficacy Against Strains

Caption: General workflow for evaluating this compound.

References

Application Notes and Protocols for High-Throughput Screening Assays for Novel NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection.[1][2] They function by binding to an allosteric site on the reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity and ultimately prevents viral replication.[2][3] The emergence of drug-resistant HIV-1 strains necessitates the continuous discovery of novel NNRTIs with improved potency and resistance profiles. High-throughput screening (HTS) plays a pivotal role in this process, enabling the rapid evaluation of large compound libraries to identify promising new drug candidates.

These application notes provide detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel NNRTIs. The protocols are optimized for a 384-well format, suitable for automated screening campaigns.

I. Biochemical High-Throughput Screening Assay: HIV-1 Reverse Transcriptase Inhibition

This assay directly measures the inhibition of recombinant HIV-1 reverse transcriptase activity. It is a primary screening method to identify compounds that directly target the RT enzyme.

Data Presentation: Assay Performance Metrics

The robustness and reliability of an HTS assay are determined by several key statistical parameters. The following table summarizes typical performance metrics for a well-optimized biochemical NNRTI HTS assay.

ParameterTypical ValueInterpretationReference
Z'-Factor 0.69 - 0.89An excellent assay with a large separation between positive and negative controls, suitable for HTS.[4][5]
Signal-to-Background (S/B) Ratio >5An adequate detection window for identifying active compounds.[6]
Signal-to-Noise (S/N) Ratio 3.3Indicates a clear distinction between the signal and the background noise.[5]
Coefficient of Variation (%CV) <10%Demonstrates good reproducibility of the assay.[6]
Experimental Protocol: FRET-Based RT Polymerization Assay

This protocol is adapted from a one-step, real-time Förster resonance energy transfer (FRET)-based assay.[4]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Doubly-labeled DNA primer/template duplex (e.g., with a fluorophore and a quencher)

  • Deoxynucleotide triphosphates (dNTPs)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT

  • Test compounds dissolved in DMSO

  • Positive Control: Nevirapine or Efavirenz

  • Negative Control: DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense 1 µL of test compounds, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.

  • Reagent Preparation:

    • Prepare a master mix containing the assay buffer, recombinant HIV-1 RT (final concentration 100 nM), and the doubly-labeled primer/template DNA (final concentration 100 nM).

  • Enzyme/Substrate Addition:

    • Dispense 20 µL of the enzyme/substrate master mix into each well of the 384-well plate containing the compounds.

    • Incubate the plate at room temperature (20°C) for 5 minutes to allow for compound binding to the enzyme.[4]

  • Initiation of Reaction:

    • Prepare a dNTP solution in assay buffer (final concentration 100 µM).

    • Add 5 µL of the dNTP solution to each well to start the polymerization reaction.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence in real-time at an excitation wavelength of 540 nm and an emission wavelength of 580 nm.[4] The separation of the fluorophore and quencher during DNA synthesis results in an increased fluorescence signal.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.

    • Normalize the data to the positive and negative controls.

    • Calculate the percentage of inhibition for each test compound.

    • Determine the Z'-factor to assess the quality of the screen.

Experimental Workflow Diagram

HTS_Biochemical_Workflow start Start compound_plating 1. Compound Plating (1 µL in 384-well plate) start->compound_plating reagent_prep 2. Reagent Preparation (RT Enzyme + FRET Substrate) compound_plating->reagent_prep enzyme_addition 3. Enzyme/Substrate Addition (20 µL to each well) reagent_prep->enzyme_addition incubation 4. Incubation (5 min at 20°C) enzyme_addition->incubation reaction_initiation 5. Reaction Initiation (Add 5 µL dNTPs) incubation->reaction_initiation signal_detection 6. Signal Detection (Real-time Fluorescence) reaction_initiation->signal_detection data_analysis 7. Data Analysis (% Inhibition, Z'-Factor) signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for the biochemical HTS assay.

II. Cell-Based High-Throughput Screening Assay: HIV-1 Replication Inhibition

This assay measures the ability of compounds to inhibit HIV-1 replication in a cellular context, providing insights into cell permeability and potential cytotoxicity.

Data Presentation: Assay Performance Metrics

The following table summarizes typical performance metrics for a well-optimized cell-based NNRTI HTS assay.

ParameterTypical ValueInterpretationReference
Z'-Factor 0.62 - 0.82A robust assay suitable for HTS.[7]
Signal-to-Background (S/B) Ratio 25 - 41Excellent separation between infected and uninfected cells.[7]
Hit Rate VariableDepends on the compound library, typically in the low single digits.
Confirmation Rate VariableThe percentage of initial hits that are confirmed upon re-testing.
Experimental Protocol: Luciferase-Based Single-Round Infectivity Assay

This protocol is adapted from a single-round infectivity assay using a pseudotyped HIV-1 vector encoding firefly luciferase.[8]

Materials:

  • Human embryonic kidney (HEK) 293T cells

  • VSV-g pseudotyped HIV-1 vector (e.g., pNL4-3.Luc.R-E-)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • Positive Control: Nevirapine or Efavirenz

  • Negative Control: DMSO

  • 384-well white, flat-bottom, cell culture-treated plates

  • Luciferase assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Seed HEK 293T cells into 384-well plates at a density of 5,000 cells per well in 40 µL of DMEM + 10% FBS.

    • Incubate the plates at 37°C in a 5% CO₂ incubator overnight.

  • Compound Addition:

    • Add 5 µL of diluted test compounds, positive control, and negative control (DMSO) to the wells to achieve the desired final concentration.

    • Incubate the plates at 37°C for 1 hour.[8]

  • Viral Infection:

    • Add 5 µL of the VSV-g pseudotyped HIV-1 vector to each well.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.

  • Luciferase Assay:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Signal Detection:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Calculate the percentage of inhibition for each test compound.

    • Determine the Z'-factor to assess the quality of the screen.

    • Positive hits should be further evaluated for cytotoxicity in a separate assay.

Experimental Workflow Diagram

HTS_Cell_Based_Workflow start Start cell_seeding 1. Cell Seeding (5,000 cells/well in 384-well plate) start->cell_seeding overnight_incubation 2. Overnight Incubation (37°C, 5% CO2) cell_seeding->overnight_incubation compound_addition 3. Compound Addition overnight_incubation->compound_addition preincubation 4. Pre-incubation (1 hour at 37°C) compound_addition->preincubation viral_infection 5. Viral Infection preincubation->viral_infection incubation_48h 6. Incubation (48 hours at 37°C) viral_infection->incubation_48h luciferase_assay 7. Luciferase Assay incubation_48h->luciferase_assay signal_detection 8. Signal Detection (Luminescence) luciferase_assay->signal_detection data_analysis 9. Data Analysis (% Inhibition, Z'-Factor) signal_detection->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based HTS assay.

III. NNRTI Mechanism of Action

NNRTIs are non-competitive inhibitors of HIV-1 RT. They bind to a hydrophobic pocket located approximately 10 Å from the polymerase active site. This binding event induces a conformational change in the enzyme, which distorts the active site and prevents the binding of the natural deoxynucleotide triphosphate substrates, thereby halting DNA synthesis.

Signaling Pathway Diagram

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase active_site Polymerase Active Site dna_synthesis DNA Synthesis active_site->dna_synthesis Catalyzes nnrti_pocket NNRTI Binding Pocket (Allosteric Site) nnrti_pocket->active_site Induces Conformational Change dNTP dNTP Substrate dNTP->active_site Binds to NNRTI NNRTI NNRTI->nnrti_pocket Binds to inhibition Inhibition inhibition->dna_synthesis

Caption: Mechanism of action of NNRTIs.

References

Assessing the Cytotoxicity of HIV-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of effective antiretroviral therapies is a cornerstone of managing HIV-1 infection. A critical aspect of this process is the thorough evaluation of the cytotoxic potential of candidate inhibitors. Cytotoxicity assays are essential in vitro tools used to determine the concentration at which a compound becomes toxic to host cells, a value often expressed as the 50% cytotoxic concentration (CC50). This information is vital for establishing a therapeutic window, where the inhibitor is effective against the virus at concentrations that are not harmful to the host.

These application notes provide an overview and detailed protocols for several common colorimetric assays used to assess the cytotoxicity of HIV-1 inhibitors: MTT, XTT, Neutral Red, and LDH assays.

Key Cytotoxicity Assays

A variety of assays are available to measure cell viability and cytotoxicity. The choice of assay can depend on the mechanism of action of the inhibitor, the cell type used, and the desired throughput and sensitivity. Below is a summary of commonly employed methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of living cells.[1]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells. The key difference is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making it more convenient for high-throughput screening.

Neutral Red (NR) Uptake Assay

This assay evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[2] The dye is then extracted from the viable cells and quantified. The amount of dye retained is proportional to the number of viable cells.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a method for quantifying cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[3]

Quantitative Cytotoxicity Data of HIV-1 Inhibitors

The following table summarizes the 50% cytotoxic concentration (CC50) values for a selection of HIV-1 inhibitors across different classes. These values are indicative and can vary depending on the cell line and experimental conditions used.

Inhibitor ClassInhibitorCC50 (µM)Cell Line
Protease Inhibitors (PIs) Saquinavir>100MT-4
Darunavir>100MT-4
Tipranavir>100MT-4
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Efavirenz>100MT-4
Rilpivirine>10MT-4
Nevirapine>100MT-4
Integrase Strand Transfer Inhibitors (INSTIs) Raltegravir>100MT-2
Maturation Inhibitors Bevirimat14.03 µg/mLMT-4
Novel Inhibitors VTD22717.9 ± 5.3MDM
VTD23230.5 ± 5.0MDM
VTD26338.8 ± 0.76MDM
Other Bacitracin30.37 mM-
DTNB19.77 mM-

Note: Data compiled from multiple sources.[4][5][6][7][8] Cell lines and units are as reported in the source.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the underlying biological pathways can aid in understanding and executing cytotoxicity assessments.

Experimental_Workflow General Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis Cell_Culture Cell Seeding in 96-well plate Compound_Prep Prepare serial dilutions of HIV-1 inhibitor Incubation Treat cells with inhibitor and incubate (e.g., 24-72h) Compound_Prep->Incubation Add_Reagent Add assay-specific reagent (MTT, XTT, etc.) Incubation->Add_Reagent Incubate_Reagent Incubate for color development Add_Reagent->Incubate_Reagent Read_Plate Measure absorbance with plate reader Incubate_Reagent->Read_Plate Calculate_CC50 Calculate CC50 value Read_Plate->Calculate_CC50

Caption: General workflow for assessing HIV-1 inhibitor cytotoxicity.

High concentrations of some HIV-1 inhibitors can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the disruption of the mitochondrial membrane potential and the activation of a caspase cascade.

Mitochondrial_Apoptosis_Pathway Inhibitor-Induced Mitochondrial Apoptosis Pathway Inhibitor HIV-1 Inhibitor (High Concentration) Bax Bax activation Inhibitor->Bax Bcl2 Bcl-2 inhibition Inhibitor->Bcl2 Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP Bcl2->MMP inhibits Cytochrome_c Cytochrome c release MMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by HIV-1 inhibitors.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for the four key cytotoxicity assays.

Application Note 1: MTT Assay Protocol

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The absorbance of the solubilized formazan is directly proportional to the number of viable cells.[1]

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the HIV-1 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with the same concentration of solvent used to dissolve the inhibitor) and untreated cell controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.[10]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to that of the untreated control wells. The CC50 value is determined by plotting the percentage of viability against the inhibitor concentration.

Application Note 2: XTT Assay Protocol

Principle: This assay is based on the cleavage of the yellow tetrazolium salt XTT to form an orange, water-soluble formazan product by metabolically active cells. The intensity of the orange color is proportional to the number of viable cells.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (450-500 nm wavelength)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of the HIV-1 inhibitor to the wells. Include appropriate controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.[11]

  • Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (e.g., mix 5 mL of XTT reagent with 0.1 mL of electron-coupling reagent).

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.[12]

  • Absorbance Reading: Gently shake the plate and measure the absorbance at a wavelength between 450 and 500 nm.

  • Data Analysis: Determine the percentage of cell viability and the CC50 value as described for the MTT assay.

Application Note 3: Neutral Red Uptake Assay Protocol

Principle: This assay measures the accumulation of the Neutral Red dye in the lysosomes of viable, uninjured cells. The amount of dye absorbed is proportional to the number of viable cells.[2]

Materials:

  • Neutral Red staining solution (e.g., 50 µg/mL in culture medium)

  • Desorbing solution (e.g., 1% acetic acid in 50% ethanol)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (540 nm wavelength)

Protocol:

  • Cell Seeding: Plate cells at a concentration of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[2]

  • Compound Treatment: Treat cells with various concentrations of the HIV-1 inhibitor for the desired duration.

  • Staining: Remove the treatment medium and add 150 µL of Neutral Red medium to each well. Incubate for 3 hours at 37°C in a CO2 incubator.[2]

  • Washing: After incubation, remove the staining solution and wash the cells with 1X PBS.[2]

  • Dye Extraction: Add 100 µL of Neutral Red desorbing solution to each well to extract the dye from the lysosomes.[2]

  • Absorbance Reading: Shake the plate for a few minutes and read the optical density at 540 nm.[2]

  • Data Analysis: Calculate the percentage of viable cells and the CC50 value.

Application Note 4: LDH Release Assay Protocol

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture supernatant.[3]

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (490 nm wavelength)

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the HIV-1 inhibitor as described in the previous protocols. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes.[13] Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[13]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100. The CC50 value is then determined from the dose-response curve.

References

Application of HIV-1 Inhibitor-13 in Combination Therapy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-13, also identified as compound 16c, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with significant activity against wild-type and a panel of resistant HIV-1 strains.[1] As with many antiretroviral agents, the clinical utility of this compound is likely to be maximized when used in combination with other drugs that target different stages of the HIV-1 life cycle. Combination therapy, the cornerstone of modern highly active antiretroviral therapy (HAART), is crucial for achieving durable viral suppression, preventing the emergence of drug resistance, and improving patient outcomes.[2][3][4]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the efficacy of this compound in combination with other antiretroviral agents. The focus is on in vitro studies designed to assess synergistic, additive, or antagonistic interactions, which are critical for the preclinical development of new combination therapies.

Quantitative Data Summary

The following tables summarize the known in vitro efficacy and pharmacokinetic parameters of this compound. This data serves as a baseline for designing and interpreting combination studies.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/EnzymeReference
IC50 (HIV-1 RT) 0.14 µMRecombinant HIV-1 Reverse Transcriptase[1]
EC50 (Resistant Strains) 2.85 - 18.0 nMPanel of HIV-1 resistant strains[1]

Table 2: Pharmacokinetic Properties of this compound (in SD rats)

ParameterValue (2 mg/kg, IV)Value (10 mg/kg, PO)Reference
Bioavailability (F) -32.1%[1]
Half-life (T1/2) 0.88 h1.05 h[1]

Signaling Pathways and Experimental Workflows

HIV-1 Life Cycle and Drug Targets

The following diagram illustrates the key stages of the HIV-1 life cycle and the points of intervention for different classes of antiretroviral drugs. This compound, as an NNRTI, specifically targets the reverse transcription step.[5][6][7]

HIV_Life_Cycle cluster_cell Host Cell cluster_drugs Antiretroviral Drug Classes Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding & Maturation Assembly->Budding Budding->Virus_out New Virion Entry_I Entry Inhibitors Entry_I->Entry NNRTI NNRTIs (this compound) NNRTI->RT NRTI NRTIs NRTI->RT INSTI Integrase Inhibitors INSTI->Integration PI Protease Inhibitors PI->Budding Virus HIV-1 Virion Virus->Entry

Caption: HIV-1 life cycle and targets of antiretroviral drugs.

Experimental Workflow for Combination Drug Testing

This workflow outlines the key steps for assessing the synergistic potential of this compound with other antiretroviral agents in vitro.

Combination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture Target Cells (e.g., TZM-bl, PBMCs) Plating 4. Plate Cells Cell_Culture->Plating Virus_Stock 2. Prepare HIV-1 Stock Infection 6. Infect Cells with HIV-1 Virus_Stock->Infection Drug_Prep 3. Prepare Serial Dilutions of This compound & Partner Drug Treatment 5. Add Drug Combinations Drug_Prep->Treatment Plating->Treatment Treatment->Infection Incubation 7. Incubate for 48-72h Infection->Incubation Assay 8. Quantify Viral Replication (e.g., Luciferase, p24 ELISA) Incubation->Assay CI_Calc 9. Calculate Combination Index (CI) using Chou-Talalay Method Assay->CI_Calc Isobologram 10. Generate Isobologram CI_Calc->Isobologram

Caption: Workflow for in vitro synergy testing of HIV-1 inhibitors.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Inhibition Assay (Single Agent)

Objective: To determine the 50% effective concentration (EC50) of this compound against a specific HIV-1 strain in a cell-based assay.

Materials:

  • Target cells (e.g., TZM-bl reporter cell line)

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., HIV-1 IIIB)

  • This compound

  • 96-well cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Methodology:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the culture medium from the cells and add 100 µL of the diluted inhibitor to the respective wells. Include wells with no drug as virus controls and wells with cells only as background controls.

  • Add 100 µL of HIV-1 virus stock (at a pre-determined dilution that yields a high signal-to-noise ratio) to each well, except for the background control wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[8]

  • After incubation, measure the extent of viral infection by quantifying luciferase activity.[8][9] Add 100 µL of luciferase assay reagent to each well and measure luminescence using a luminometer.

  • Calculate the percentage of inhibition for each drug concentration relative to the virus control.

  • Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Protocol 2: Combination Antiviral Activity Assay (Checkerboard Method)

Objective: To evaluate the in vitro interaction between this compound and another antiretroviral agent.

Materials:

  • Same materials as in Protocol 1

  • Partner antiretroviral drug (e.g., a protease inhibitor or integrase inhibitor)

Methodology:

  • Seed TZM-bl cells in a 96-well plate as described in Protocol 1.

  • Prepare serial dilutions of this compound and the partner drug.

  • In a separate 96-well plate, prepare a checkerboard dilution series by combining the two drugs in various concentration ratios.

  • Transfer the drug combinations to the cell plate.

  • Infect the cells with HIV-1 as described in Protocol 1.

  • After a 48-hour incubation, quantify viral replication using a luciferase assay.[8][9]

  • Calculate the percentage of inhibition for each drug combination.

Protocol 3: Data Analysis for Combination Studies (Chou-Talalay Method)

Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).

Methodology:

  • Use the dose-effect data from the single and combination drug assays to perform a median-effect analysis as described by Chou and Talalay.

  • This method utilizes the median-effect equation to linearize the dose-effect curves.

  • Calculate the Combination Index (CI) for each combination. The CI value provides a quantitative measure of the interaction:

    • CI < 1: Synergy

    • CI = 1: Additivity

    • CI > 1: Antagonism

  • Generate an isobologram, which is a graphical representation of the drug interaction. In an isobologram, the concentrations of the two drugs required to produce a specific level of inhibition (e.g., 50%) are plotted. Data points falling below the line of additivity indicate synergy, on the line indicate additivity, and above the line indicate antagonism.

Conclusion

The provided protocols and methodologies offer a robust framework for the preclinical evaluation of this compound in combination therapy. By systematically assessing its interactions with other antiretroviral agents, researchers can identify promising combinations that may lead to more effective and durable treatment regimens for HIV-1 infection. The quantitative analysis of these interactions is a critical step in the drug development pipeline, guiding the selection of candidates for further in vivo studies and eventual clinical trials. The rationale for combining antiretroviral agents is to achieve more complete viral suppression and to limit the emergence of drug resistance.[3]

References

Application Notes and Protocols for Biochemical Assays of HIV-1 Reverse Transcriptase Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is a critical enzyme for the viral life cycle, responsible for converting the viral RNA genome into double-stranded DNA, which is subsequently integrated into the host cell's genome. This essential role makes it a prime target for antiretroviral therapy. A thorough understanding of the kinetic properties of HIV-1 RT and the mechanism of action of inhibitory compounds is crucial for the development of effective antiretroviral drugs. This document provides detailed application notes and protocols for various biochemical assays used to study the kinetics of HIV-1 RT.

Overview of Biochemical Assays for HIV-1 RT Kinetics

Several assay formats are available to measure the enzymatic activity of HIV-1 RT, each with its own advantages and limitations. The choice of assay often depends on the specific research question, required throughput, and available instrumentation. The most common methods include:

  • Colorimetric Assays: These assays are often based on the enzyme-linked immunosorbent assay (ELISA) format and are suitable for medium-throughput screening. They typically involve the incorporation of labeled nucleotides into a DNA-RNA hybrid, which is then detected with an antibody-enzyme conjugate that produces a colored product.

  • Fluorescent Assys: These methods offer higher sensitivity compared to colorimetric assays. One common approach utilizes fluorescent dyes like PicoGreen, which intercalates into the newly synthesized double-stranded DNA, resulting in a measurable increase in fluorescence.[1]

  • PCR-Based Assays: Real-time PCR (qPCR) based assays provide the highest sensitivity and a wide dynamic range for quantifying RT activity. These assays, often referred to as product-enhanced reverse transcriptase (PERT) assays, quantify the cDNA product of the RT reaction in real-time.

  • Radiometric Assays: While historically significant and highly sensitive, these assays, which measure the incorporation of radiolabeled nucleotides, are now less commonly used due to safety and disposal concerns.

Data Presentation: Kinetic Parameters of HIV-1 RT

The following tables summarize key kinetic parameters for HIV-1 RT with its natural substrates (dNTPs and rNTPs) and various inhibitors. These values are essential for comparing the efficiency of the enzyme with different substrates and the potency of inhibitors.

Table 1: Steady-State and Pre-Steady-State Kinetic Parameters for dNTP and rNTP Incorporation by Wild-Type HIV-1 RT

SubstrateK_m_ (μM)k_cat_ (s⁻¹)K_d_ (μM)k_pol_ (s⁻¹)Catalytic Efficiency (k_pol_ / K_d_) (μM⁻¹s⁻¹)Reference
dNTPs
dATP0.10.0077 (kcat/KM = 0.077 µM⁻¹s⁻¹)4338.25[2][3]
dTTP--1.1--[4]
rNTPs
ATP>100-fold higher than dNTPs10-fold lower than dNTPs66.1417.120.259[5][6]
GTP>100-fold higher than dNTPs10-fold lower than dNTPs248.40.920.0037[5][6]
CTP>100-fold higher than dNTPs10-fold lower than dNTPs14820.250.00017[5][6]
UTP>100-fold higher than dNTPs10-fold lower than dNTPs8310.190.00023[5][6]

Note: K_m_ and k_cat_ are steady-state parameters, while K_d_ and k_pol_ are pre-steady-state parameters. Dashes indicate that the data was not available in the cited sources.

Table 2: Inhibition Constants (K_i_ and IC_50_) for Selected HIV-1 RT Inhibitors

Inhibitor ClassInhibitorK_i_ (nM)IC_50_ (nM)NotesReference
NRTI Apricitabine-TPIncreased by K65R mutation-K65R mutation reduces binding/incorporation.[1]
EFdA-TP-14Highly potent inhibitor.[7]
NNRTI BI-RG-587220-Noncompetitive inhibitor with respect to nucleotide and template-primer.[2][3]
Nevirapine--Binds to a hydrophobic pocket near the active site.
Efavirenz--Dose-response curve can be generated.
Rilpivirine-0.71[8]
NcRTI DAVP-18-Nucleotide-competing RT inhibitor.[9]
Hit-1-3100 (with ATP)

Note: K_i_ (inhibition constant) reflects the binding affinity of the inhibitor, while IC_50_ (half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

This section provides detailed, step-by-step protocols for key biochemical assays used to determine the kinetic parameters of HIV-1 RT.

Colorimetric ELISA-Based HIV-1 RT Assay

This protocol is adapted from commercially available kits and is suitable for determining RT activity and for screening inhibitors.[10]

Materials:

  • Recombinant HIV-1 RT

  • Lysis Buffer

  • Reaction Buffer (containing template/primer, dNTPs with digoxigenin- and biotin-labeled dUTP)

  • Streptavidin-coated 96-well plate

  • Wash Buffer

  • Anti-digoxigenin-POD (peroxidase) conjugate

  • ABTS substrate solution

  • Stop Solution (e.g., 1% SDS)

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare serial dilutions of the HIV-1 RT standard in lysis buffer to generate a standard curve.

    • If screening inhibitors, prepare serial dilutions of the test compounds.

  • RT Reaction:

    • In separate tubes, mix 20 µL of the reaction buffer with 20 µL of the HIV-1 RT standard, sample, or inhibitor solution.

    • Incubate the reaction mixture at 37°C for 1 to 2 hours.

  • Capture of Biotinylated DNA:

    • Add 20 µL of the reaction mixture to each well of the streptavidin-coated 96-well plate.

    • Incubate for 1 hour at 37°C to allow the biotin-labeled DNA to bind to the streptavidin.

  • Washing:

    • Wash the plate three times with 200 µL of wash buffer per well to remove unbound components.

  • Detection:

    • Add 100 µL of the anti-digoxigenin-POD conjugate solution to each well.

    • Incubate for 1 hour at 37°C.

  • Second Washing:

    • Wash the plate three times with 200 µL of wash buffer per well.

  • Substrate Reaction and Measurement:

    • Add 100 µL of the ABTS substrate solution to each well.

    • Incubate at room temperature for 10-30 minutes, or until a sufficient color has developed.

    • Stop the reaction by adding 100 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no RT) from all readings.

    • Generate a standard curve by plotting the absorbance values of the RT standards against their concentrations.

    • Determine the RT activity in the samples by interpolating their absorbance values on the standard curve.

    • For inhibitor screening, calculate the percent inhibition for each compound concentration and determine the IC_50_ value.

SYBR Green I-Based Real-Time PCR Assay (SG-PERT)

This highly sensitive assay quantifies RT activity by measuring the amount of cDNA synthesized in a real-time PCR reaction.

Materials:

  • Recombinant HIV-1 RT

  • Sample containing RT activity (e.g., viral supernatant)

  • 2x SYBR Green I qPCR reaction mix

  • Forward and reverse primers for a specific template (e.g., MS2 RNA)

  • Exogenous RNA template (e.g., MS2 RNA)

  • Nuclease-free water

  • Real-time PCR instrument

Protocol:

  • Preparation of Reaction Mix:

    • Prepare a master mix containing the 2x SYBR Green I qPCR reaction mix, forward and reverse primers, and the exogenous RNA template.

    • Aliquot the master mix into real-time PCR tubes or wells of a 96-well plate.

  • Sample Addition:

    • Add a small volume (e.g., 1-5 µL) of the HIV-1 RT standard, sample, or a negative control (nuclease-free water) to the respective tubes/wells.

  • Real-Time PCR:

    • Place the tubes/plate in the real-time PCR instrument.

    • Perform the following thermal cycling program:

      • Reverse transcription step: 50°C for 10-30 minutes.

      • Initial denaturation: 95°C for 10 minutes.

      • 40-45 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • The real-time PCR instrument will generate amplification plots and cycle threshold (Ct) values.

    • Generate a standard curve by plotting the Ct values of the RT standards against the logarithm of their concentrations.

    • Determine the RT activity in the samples by interpolating their Ct values on the standard curve.

Pre-Steady-State Kinetic Analysis for Single Nucleotide Incorporation

This method is used to determine the kinetic parameters for the incorporation of a single nucleotide, providing insights into the catalytic mechanism of the enzyme.[4][5][6]

Materials:

  • Recombinant HIV-1 RT

  • Primer/template DNA duplex (with the primer 5'-end labeled with ³²P)

  • dNTP or rNTP substrate

  • Quench solution (e.g., 0.5 M EDTA)

  • Denaturing polyacrylamide gel

  • Phosphorimager

Protocol:

  • Enzyme-Substrate Complex Formation:

    • Pre-incubate a known concentration of HIV-1 RT with the ³²P-labeled primer/template duplex in a reaction buffer at 37°C for a short period to allow for complex formation.

  • Initiation of Reaction:

    • Rapidly mix the enzyme-substrate complex with a solution containing the dNTP or rNTP substrate and MgCl₂ to initiate the reaction. This is typically done using a rapid quench-flow instrument.

  • Quenching the Reaction:

    • After various short time intervals (milliseconds to seconds), quench the reaction by adding the quench solution.

  • Product Analysis:

    • Denature the reaction products by adding a formamide-containing loading buffer and heating.

    • Separate the unextended primer from the extended product on a denaturing polyacrylamide gel.

  • Quantification and Data Analysis:

    • Visualize and quantify the amount of extended product at each time point using a phosphorimager.

    • Plot the product concentration as a function of time. The data should fit a single-exponential equation, yielding the observed rate constant (k_obs_) for nucleotide incorporation.

    • Repeat the experiment at various substrate concentrations.

    • Plot the k_obs_ values against the substrate concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine the maximal rate of incorporation (k_pol_) and the dissociation constant (K_d_).

Visualizations

The following diagrams illustrate the workflows of the described biochemical assays.

elisa_workflow cluster_prep 1. Preparation cluster_rt_reaction 2. RT Reaction cluster_capture 3. Capture cluster_detection 4. Detection prep_reagents Prepare Reagents (RT Standards, Inhibitors) mix_reactants Mix Reaction Buffer with RT/Sample/Inhibitor prep_reagents->mix_reactants incubate_rt Incubate at 37°C mix_reactants->incubate_rt add_to_plate Add Reaction Mix to Streptavidin Plate incubate_rt->add_to_plate incubate_capture Incubate at 37°C add_to_plate->incubate_capture wash1 Wash Plate incubate_capture->wash1 add_conjugate Add Anti-DIG-POD Conjugate wash1->add_conjugate incubate_conjugate Incubate at 37°C add_conjugate->incubate_conjugate wash2 Wash Plate incubate_conjugate->wash2 add_substrate Add ABTS Substrate wash2->add_substrate incubate_substrate Incubate at RT add_substrate->incubate_substrate read_absorbance Read Absorbance at 405 nm incubate_substrate->read_absorbance

Caption: Workflow of a colorimetric ELISA-based HIV-1 RT assay.

pcr_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_qpcr 3. Real-Time PCR cluster_analysis 4. Data Analysis prep_master_mix Prepare Master Mix (SYBR Green, Primers, Template) aliquot_mix Aliquot Master Mix prep_master_mix->aliquot_mix add_sample Add RT Standard/Sample aliquot_mix->add_sample rt_step Reverse Transcription (50°C) add_sample->rt_step initial_denaturation Initial Denaturation (95°C) rt_step->initial_denaturation cycling PCR Cycles (40-45x) - Denaturation (95°C) - Annealing/Extension (60°C) initial_denaturation->cycling melt_curve Melt Curve Analysis cycling->melt_curve generate_curves Generate Amplification Curves melt_curve->generate_curves determine_ct Determine Ct Values generate_curves->determine_ct standard_curve Generate Standard Curve determine_ct->standard_curve quantify_activity Quantify RT Activity standard_curve->quantify_activity

Caption: Workflow of a SYBR Green I-based real-time PCR assay for HIV-1 RT.

presteady_state_workflow cluster_complex_formation 1. Complex Formation cluster_reaction_quench 2. Reaction & Quench cluster_analysis 3. Product Analysis cluster_data_analysis 4. Data Analysis pre_incubate Pre-incubate HIV-1 RT with ³²P-Primer/Template mix_reactants Rapidly Mix with dNTP/rNTP pre_incubate->mix_reactants quench_reaction Quench at Various Time Points mix_reactants->quench_reaction gel_electrophoresis Denaturing PAGE quench_reaction->gel_electrophoresis phosphorimaging Phosphorimaging gel_electrophoresis->phosphorimaging quantify_product Quantify Product Formation phosphorimaging->quantify_product plot_kinetics Plot Product vs. Time quantify_product->plot_kinetics determine_kobs Determine k_obs plot_kinetics->determine_kobs plot_kobs_vs_substrate Plot k_obs vs. [Substrate] determine_kobs->plot_kobs_vs_substrate determine_kd_kpol Determine K_d and k_pol plot_kobs_vs_substrate->determine_kd_kpol

Caption: Workflow for pre-steady-state kinetic analysis of single nucleotide incorporation.

References

Application Notes and Protocols for Single-Cycle Infectivity Assays in NNRTI Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for utilizing single-cycle infectivity assays to evaluate the efficacy of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the viral life cycle.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing DNA chain but instead bind to a hydrophobic pocket in the p66 subunit of RT, approximately 10 Å from the catalytic site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and blocking viral replication.[1][3]

Single-cycle infectivity assays are a robust and widely used method for the in vitro evaluation of antiviral compounds. These assays utilize pseudotyped viruses that are capable of only a single round of infection, providing a safe and reproducible way to measure the inhibitory activity of drugs like NNRTIs.[2][3][4] Typically, these pseudoviruses are engineered to carry a reporter gene, such as luciferase, which allows for the quantification of viral entry and replication.[2][4] The TZM-bl cell line, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing Tat-responsive luciferase and β-galactosidase reporter genes, is a common and reliable choice for these assays.[2][4][5] By measuring the reduction in reporter gene expression in the presence of an NNRTI, the 50% inhibitory concentration (IC50) can be determined, providing a quantitative measure of the drug's potency.

Data Presentation: Comparative Efficacy of NNRTIs

The following table summarizes the 50% inhibitory concentration (IC50) values for several FDA-approved NNRTIs against wild-type HIV-1, as determined by single-cycle infectivity assays. This data provides a comparative view of their antiviral potency.

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)IC50 (nM) against Wild-Type HIV-1Reference
Efavirenz (EFV)0.51[6]
Nevirapine (NVP)10 - 50[7]
Rilpivirine (RPV)0.24[1]
Etravirine (ETR)~3.6[8]
Doravirine (DOR)0.67[1]

Experimental Protocols

This section provides a detailed, step-by-step methodology for conducting a single-cycle infectivity assay to evaluate NNRTI efficacy.

Part 1: Production of HIV-1 Env-Pseudotyped Virus

This protocol describes the generation of pseudotyped HIV-1 particles in 293T/17 cells through co-transfection of an Env-expressing plasmid and an Env-deficient HIV-1 backbone vector.[4][9]

Materials:

  • 293T/17 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (Growth Medium)

  • Env-expressing plasmid (e.g., from a specific HIV-1 strain)

  • Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • Sterile T-75 flasks

  • 0.45-micron filters

Procedure:

  • Cell Seeding: The day before transfection, seed 293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: In a sterile tube, mix the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid. A common ratio is 1:2 (e.g., 4 µg of Env plasmid and 8 µg of backbone plasmid).

  • Transfection Complex Formation:

    • In a separate sterile tube, dilute the transfection reagent in serum-free DMEM according to the manufacturer's instructions.

    • Add the plasmid DNA mixture to the diluted transfection reagent.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of transfection complexes.

  • Transfection: Gently add the transfection complexes to the 293T/17 cells in the T-75 flask. Swirl the flask to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Harvesting Pseudovirus: After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus.

  • Clarification and Storage: Centrifuge the supernatant at a low speed to pellet any cell debris. Filter the clarified supernatant through a 0.45-micron filter. Aliquot the pseudovirus and store at -80°C.

Part 2: Single-Cycle Infectivity Assay

This protocol details the infection of TZM-bl reporter cells with the pseudovirus in the presence of varying concentrations of the NNRTI being evaluated.

Materials:

  • TZM-bl cells

  • Growth Medium

  • Pseudovirus stock (from Part 1)

  • NNRTI compound to be tested

  • 96-well flat-bottom cell culture plates (white, for luminescence reading)

  • DEAE-Dextran

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of Growth Medium. Incubate overnight.

  • NNRTI Dilution Series: Prepare a serial dilution of the NNRTI compound in Growth Medium. A typical starting concentration might be 10 µM, with 10-fold serial dilutions.

  • Virus Preparation: Thaw an aliquot of the pseudovirus stock and dilute it in Growth Medium to a concentration that yields a strong luciferase signal (typically determined through a preliminary titration experiment).

  • Infection:

    • Add the serially diluted NNRTI to the appropriate wells of the 96-well plate containing the TZM-bl cells.

    • Include control wells: "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).

    • Add the diluted pseudovirus to all wells except the "cell control" wells.

    • Add DEAE-Dextran to all wells to a final concentration that enhances infectivity (the optimal concentration should be predetermined).[4]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Luciferase Assay:

    • After the incubation period, remove the culture medium from the wells.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol.

    • Incubate for a few minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

  • Data Acquisition: Read the luminescence in each well using a luminometer. The output will be in Relative Light Units (RLU).

Part 3: Data Analysis and IC50 Determination

This section describes how to process the raw luminescence data to calculate the IC50 value of the NNRTI.

Procedure:

  • Calculate Percent Inhibition:

    • Average the RLU values for each control and experimental condition.

    • Subtract the average RLU of the "cell control" from all other average RLU values to correct for background.

    • Calculate the percent inhibition for each NNRTI concentration using the following formula: % Inhibition = 100 * (1 - (RLU_drug - RLU_cell_control) / (RLU_virus_control - RLU_cell_control))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the NNRTI concentration.

  • Determine IC50: The IC50 is the concentration of the NNRTI that results in a 50% reduction in luciferase activity. This value can be determined by fitting the dose-response curve to a non-linear regression model (e.g., a four-parameter logistic curve) using software such as GraphPad Prism.

Visualizations

NNRTI Mechanism of Action

NNRTI_Mechanism cluster_hiv_rt HIV-1 Reverse Transcriptase (p66/p51) active_site Polymerase Active Site viral_dna Viral DNA active_site->viral_dna Synthesizes nnibp NNRTI Binding Pocket (NNIBP) nnibp->active_site Induces Conformational Change (Inhibition) nnrti NNRTI nnrti->nnibp Binds dntp dNTP dntp->active_site Binds viral_rna Viral RNA viral_rna->active_site Template

Caption: Mechanism of NNRTI inhibition of HIV-1 reverse transcriptase.

Experimental Workflow for Single-Cycle Infectivity Assay

Assay_Workflow cluster_virus_production Part 1: Pseudovirus Production cluster_infectivity_assay Part 2: Infectivity Assay cluster_data_analysis Part 3: Data Analysis seed_293t Seed 293T/17 Cells transfect Co-transfect with Env and Backbone Plasmids seed_293t->transfect incubate_harvest Incubate (48-72h) and Harvest Supernatant transfect->incubate_harvest filter_store Filter and Store Pseudovirus at -80°C incubate_harvest->filter_store add_virus Infect with Pseudovirus filter_store->add_virus seed_tzmbl Seed TZM-bl Cells in 96-well Plate add_nnrti Add Serial Dilutions of NNRTI seed_tzmbl->add_nnrti add_nnrti->add_virus incubate_assay Incubate (48h) add_virus->incubate_assay read_luminescence Perform Luciferase Assay and Read Luminescence incubate_assay->read_luminescence calculate_inhibition Calculate Percent Inhibition read_luminescence->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for NNRTI evaluation using a single-cycle infectivity assay.

References

Application Notes and Protocols for Long-Term Cell Culture Experiments with HIV-1 Inhibitor-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting long-term cell culture experiments with HIV-1 Inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The following sections detail the inhibitor's characteristics, experimental methodologies for assessing its long-term efficacy and cytotoxicity, and visual representations of key pathways and workflows.

Application Note: Long-Term Efficacy and Resistance Profile of this compound

Introduction: this compound is an orally active and potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme.[1] NNRTIs are a critical class of antiretroviral drugs that allosterically inhibit the RT enzyme, thereby preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle. This application note outlines the use of this compound in long-term cell culture experiments to evaluate its sustained antiviral activity, monitor for the emergence of drug-resistant viral strains, and assess its long-term safety profile in vitro.

Mechanism of Action: this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distant from the active site. This binding induces a conformational change in the enzyme, which inhibits its function and blocks viral DNA synthesis.

Quantitative Data Summary: The following tables summarize the known in vitro efficacy and pharmacokinetic properties of this compound.

Table 1: In Vitro Antiviral Activity of this compound

ParameterValueDescription
IC50 (HIV-1 RT) 0.14 µMConcentration required to inhibit 50% of the HIV-1 reverse transcriptase enzyme activity in a biochemical assay.[1]
EC50 (Resistant Strains) 2.85 - 18.0 nMEffective concentration required to inhibit 50% of viral replication in cell culture for a panel of HIV-1 resistant strains.[1]

Table 2: Pharmacokinetic and Safety Profile of this compound

ParameterSpeciesValueDescription
Bioavailability (F) SD rats32.1%The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[1]
Half-life (T1/2) SD rats0.88 h (IV), 1.05 h (PO)The time required for the concentration of the drug in the body to be reduced by one-half.[1]
LD50 Kunming mice> 2000 mg/kgThe lethal dose that causes death in 50% of the test animals.[1]

Experimental Protocols

Protocol 1: Long-Term HIV-1 Inhibition Assay in T-cell Lines

Objective: To evaluate the long-term efficacy of this compound in suppressing viral replication in a chronically infected T-cell line.

Materials:

  • Human T-lymphocytic cell line (e.g., MT-4, CEM, or Jurkat)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB or NL4-3)

  • Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • This compound

  • 96-well flat-bottomed microtiter plates

  • HIV-1 p24 Antigen ELISA kit

  • Reagents for cytotoxicity assay (e.g., MTT)

Procedure:

  • Cell Culture and Infection:

    • Maintain the T-cell line in complete growth medium at 37°C in a 5% CO2 incubator.

    • Infect the cells with the HIV-1 strain at a multiplicity of infection (MOI) of 0.01-0.1.

    • Culture the infected cells for 4-6 hours to allow for viral entry.

    • Wash the cells to remove the initial virus inoculum and resuspend in fresh medium.

  • Initiation of Treatment:

    • Seed the infected cells into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Add the different concentrations of the inhibitor to the wells in triplicate. Include a "no drug" control.

  • Long-Term Culture and Monitoring:

    • Incubate the plates at 37°C in a 5% CO2 incubator.

    • Every 3-4 days, carefully collect a portion of the cell culture supernatant for p24 antigen analysis.

    • After collecting the supernatant, centrifuge the plate at a low speed, remove half of the medium, and replace it with fresh medium containing the appropriate concentration of this compound.

    • Continue this process for a minimum of 21 days, or as required by the experimental design.

  • Data Analysis:

    • Quantify the amount of p24 antigen in the collected supernatants using an ELISA kit according to the manufacturer's instructions.

    • Plot the p24 concentration over time for each inhibitor concentration.

    • Determine the concentration of this compound that effectively suppresses viral replication over the long term.

Protocol 2: Cytotoxicity Assay in Long-Term Culture

Objective: To assess the long-term cytotoxicity of this compound on the host cells.

Materials:

  • Uninfected T-cell line

  • Complete growth medium

  • This compound

  • 96-well flat-bottomed microtiter plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding and Treatment:

    • Seed uninfected T-cells into a 96-well plate at a density of 1 x 10^5 cells/well.

    • Add serial dilutions of this compound to the wells in triplicate. Include a "no drug" control.

  • Long-Term Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator.

    • Every 3-4 days, replenish the medium with fresh medium containing the appropriate concentration of the inhibitor, similar to the inhibition assay.

  • MTT Assay:

    • At the end of the long-term culture period (e.g., day 21), add MTT reagent to each well and incubate for 4 hours.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the "no drug" control.

    • Determine the 50% cytotoxic concentration (CC50) of this compound.

Visualizations

HIV_Reverse_Transcription_Inhibition HIV_RNA HIV-1 RNA Genome RT_Enzyme Reverse Transcriptase (RT) HIV_RNA->RT_Enzyme Binds Viral_DNA Viral DNA RT_Enzyme->Viral_DNA Synthesizes Host_Genome Host Cell Genome Viral_DNA->Host_Genome Integrates into Inhibitor This compound (NNRTI) Inhibitor->RT_Enzyme Allosterically Binds & Inhibits

Caption: Mechanism of action of this compound.

LongTerm_Culture_Workflow start Start: T-cell Culture infect Infect cells with HIV-1 start->infect wash Wash to remove inoculum infect->wash seed Seed cells into 96-well plate wash->seed add_inhibitor Add serial dilutions of This compound seed->add_inhibitor incubate Incubate (3-4 days) add_inhibitor->incubate collect_supernatant Collect supernatant for p24 ELISA incubate->collect_supernatant media_change Replenish media with fresh inhibitor collect_supernatant->media_change loop_decision Continue for 21+ days? media_change->loop_decision loop_decision->incubate Yes final_analysis Final p24 and cytotoxicity analysis loop_decision->final_analysis No end End final_analysis->end Resistance_Development_Logic inhibitor_pressure Sustained Inhibitor-13 Pressure viral_replication Low-level Viral Replication inhibitor_pressure->viral_replication Allows for rt_mutation Random Mutations in Reverse Transcriptase Gene viral_replication->rt_mutation Drives resistant_variant Emergence of Resistant Variant rt_mutation->resistant_variant Leads to viral_rebound Viral Rebound resistant_variant->viral_rebound Results in

References

Measuring the Binding Affinity of HIV-1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for key techniques used to measure the binding affinity of inhibitors to HIV-1 targets. Understanding the binding affinity of a potential drug candidate is a critical step in the development of new antiretroviral therapies. This guide focuses on three widely used and robust methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Introduction to HIV-1 Inhibitor Binding Affinity

The development of effective antiretroviral drugs hinges on the ability of small molecules to bind to specific viral proteins and disrupt their function. HIV-1 protease, integrase, and reverse transcriptase are key enzymatic targets for which numerous inhibitors have been developed.[1][2][3] The strength of the interaction between an inhibitor and its target, known as binding affinity, is a crucial parameter for predicting its potential efficacy. High-affinity binders are often effective at lower concentrations, which can translate to improved therapeutic outcomes and reduced side effects.

Binding affinity is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a stronger binding interaction. This document will explore the principles and practical application of techniques used to determine these critical parameters.

Quantitative Data Summary

The following table summarizes representative binding affinity data for various HIV-1 inhibitors against their respective targets, as measured by different techniques. This data is compiled from various scientific publications and serves as a reference for the expected range of values.

InhibitorHIV-1 TargetMeasurement TechniqueBinding Affinity ConstantValue
AmprenavirProtease (Wild-Type)Isothermal Titration Calorimetry (ITC)Ka5.0 x 10⁹ M⁻¹[4]
TMC-126Protease (Wild-Type)Isothermal Titration Calorimetry (ITC)Ka2.6 x 10¹¹ M⁻¹[4]
Acetylated-InhibitorIntegraseAffinity Acetylation / MSIC50≈ 3 µM[5]
Coumarin Analog (Compound 1)IntegraseIn vitro assayIC501.5 µM[6]
LEDGF 361-370 PeptideIntegraseFluorescence AnisotropyKd4 µM[7]
NevirapineReverse TranscriptasePre-steady-state kineticsKdVaries with conditions[8]
CBR003PSProteaseCell-based assayEC509.4 nM[9]
CBR013PSProteaseCell-based assayEC5036.6 nM[9]

Key Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a biomolecular binding event.[10] A solution of the inhibitor (ligand) is titrated into a solution of the HIV-1 target protein held in a sample cell. The resulting heat changes are measured and plotted against the molar ratio of ligand to protein. Fitting this data to a binding model yields the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single, label-free experiment.[11]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_instrument ITC Instrument Setup cluster_titration Titration cluster_analysis Data Analysis prep_protein Prepare HIV-1 Target Protein Solution prep_inhibitor Prepare Inhibitor-13 Solution in Matched Buffer degas Degas Both Solutions prep_inhibitor->degas load_protein Load Protein into Sample Cell degas->load_protein load_inhibitor Load Inhibitor into Syringe load_protein->load_inhibitor equilibrate Equilibrate to Experimental Temperature load_inhibitor->equilibrate inject Inject Small Aliquots of Inhibitor into Protein Solution equilibrate->inject measure_heat Measure Heat Change After Each Injection inject->measure_heat plot_data Plot Heat Change vs. Molar Ratio measure_heat->plot_data fit_model Fit Data to a Binding Model plot_data->fit_model determine_params Determine Kd, ΔH, ΔS, and n fit_model->determine_params

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Detailed Protocol:

  • Sample Preparation:

    • Express and purify the target HIV-1 protein (e.g., protease, integrase, or reverse transcriptase) to >95% purity.

    • Prepare a buffer solution (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). The exact buffer composition may need optimization for protein stability.

    • Dialyze both the protein and the inhibitor into the same buffer to minimize heats of dilution.[11]

    • Accurately determine the concentrations of the protein and inhibitor solutions. Protein concentration can be determined by UV-Vis spectroscopy using the calculated extinction coefficient.

    • Typical starting concentrations are 10-50 µM for the protein in the cell and 100-500 µM for the inhibitor in the syringe.[12]

    • Degas both solutions immediately before use to prevent air bubbles in the system.[11]

  • Instrument Setup and Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the protein solution into the sample cell (typically ~200-300 µL) and the inhibitor solution into the injection syringe (~40-100 µL).

    • Perform an initial equilibration period to establish a stable baseline.

    • Set the injection parameters, typically 10-20 injections of 2-5 µL each, with a spacing of 120-180 seconds between injections to allow for a return to baseline.

  • Data Analysis:

    • The raw data consists of a series of peaks, with the area of each peak corresponding to the heat change upon injection.

    • Integrate the peaks to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[13] The target HIV-1 protein (ligand) is immobilized on the sensor surface. A solution containing the inhibitor (analyte) is then flowed over the surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index, which is detected in real-time as a change in resonance units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_binding Binding Analysis cluster_regen Regeneration cluster_analysis Data Analysis chip_prep Prepare and Equilibrate Sensor Chip protein_immobilization Immobilize HIV-1 Target Protein on Chip Surface chip_prep->protein_immobilization blocking Block Unreacted Sites protein_immobilization->blocking baseline Establish a Stable Baseline with Running Buffer blocking->baseline association Inject Inhibitor-13 (Analyte) at Various Concentrations baseline->association dissociation Flow Running Buffer to Monitor Dissociation association->dissociation sensorgram Generate Sensorgrams (RU vs. Time) association->sensorgram regeneration Inject Regeneration Solution to Remove Bound Inhibitor dissociation->regeneration dissociation->sensorgram fit_kinetics Fit Association and Dissociation Curves sensorgram->fit_kinetics determine_constants Determine ka, kd, and Calculate Kd fit_kinetics->determine_constants

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Detailed Protocol:

  • Immobilization of the HIV-1 Target Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified HIV-1 protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will covalently bind to the surface via its primary amines.

    • Inject ethanolamine hydrochloride to deactivate any remaining active esters and block non-specific binding sites.

  • Binding Analysis:

    • Equilibrate the sensor surface with running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Prepare a series of dilutions of the inhibitor in the running buffer. It is crucial to include a blank (running buffer only) for double referencing.

    • Inject the inhibitor solutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min). Monitor the association phase in real-time.

    • After the injection, switch back to the running buffer to monitor the dissociation of the inhibitor from the protein.

  • Regeneration and Data Analysis:

    • If the inhibitor binds tightly, a regeneration step may be necessary to remove all bound analyte before the next injection. This typically involves a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5).[13]

    • The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding and bulk refractive index changes by subtracting the signal from a reference flow cell and the blank injection.

    • Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the on-rate (ka) and off-rate (kd).

    • Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[14] A small, fluorescently labeled ligand (tracer) that binds to the HIV-1 target protein is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger protein, its rotation is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor can then compete with the fluorescent tracer for binding to the protein, causing a decrease in polarization. This competitive binding format is used to determine the binding affinity of the unlabeled inhibitor.

Signaling Pathway:

FP_Signaling cluster_unbound Unbound State cluster_bound Bound State cluster_competition Competition tracer Fluorescent Tracer low_fp Low FP Signal (Rapid Tumbling) complex Protein-Tracer Complex tracer->complex protein HIV-1 Target Protein protein->complex high_fp High FP Signal (Slow Tumbling) complex->high_fp inhibitor Inhibitor-13 protein2 HIV-1 Target Protein inhibitor->protein2 decreased_fp Decreased FP Signal protein2->decreased_fp

References

Application Note: p24 Antigen Reduction Assay for the Evaluation of HIV-1 Inhibitor-13

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

The Human Immunodeficiency Virus type 1 (HIV-1) p24 antigen is a major core structural protein of the virus, forming the capsid that encases the viral RNA genome.[1][2] The concentration of p24 antigen in cell culture supernatants is directly proportional to the level of viral replication.[1] The p24 Antigen Reduction Assay is a robust and widely used method to quantify the in vitro antiviral activity of candidate compounds by measuring their ability to inhibit HIV-1 production.

This assay is a quantitative enzyme-linked immunosorbent assay (ELISA) based on the "sandwich" principle.[2][3] Microtiter wells are pre-coated with a monoclonal antibody specific for the HIV-1 p24 protein. When samples containing p24 are added, the antigen binds to the immobilized capture antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on the p24 antigen is then introduced. After a washing step, a chromogenic substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color, measured spectrophotometrically at 450 nm, is directly proportional to the amount of p24 antigen present in the sample.[2][4][5] By comparing the p24 levels in inhibitor-treated cultures to untreated controls, the potency of the inhibitor can be determined.

Mechanism of Action: HIV-1 Inhibitor-13

This compound is identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[6] NNRTIs are a class of antiretroviral drugs that inhibit the activity of reverse transcriptase (RT), an essential viral enzyme that converts the single-stranded HIV RNA genome into double-stranded DNA. This step is critical for the integration of the viral genome into the host cell's DNA and subsequent replication.

NNRTIs bind to an allosteric pocket on the RT enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby blocking its DNA polymerase activity. By preventing the formation of viral DNA, this compound effectively halts the viral replication cycle at an early stage. This inhibition of replication leads to a dose-dependent reduction in the production of new viral particles, which is quantified by the decrease in p24 antigen concentration in the cell culture supernatant.

Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host CD4+ Cell HIV_RNA Viral RNA vDNA Viral DNA HIV_RNA->vDNA Reverse Transcription RT Reverse Transcriptase (RT) p24_protein p24 (Capsid) provirus Integrated Provirus vDNA->provirus Integration mRNA Viral mRNA provirus->mRNA Transcription new_proteins New Viral Proteins (incl. p24) mRNA->new_proteins Translation assembly Virion Assembly new_proteins->assembly Assembly inhibitor This compound (NNRTI) inhibitor->RT block X

Caption: Mechanism of this compound (NNRTI) action.

Experimental Protocol

This protocol outlines the steps to determine the 50% inhibitory concentration (IC50) of this compound.

Materials and Reagents
  • Cells and Virus:

    • MT-2 cells or other susceptible T-cell lines (e.g., Jurkat)

    • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)

    • Complete culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)

  • Inhibitor:

    • This compound, stock solution in DMSO

  • Assay Kit:

    • Commercial HIV-1 p24 Antigen Capture ELISA Kit (e.g., from ABL Inc., Abcam, or Cell Biolabs).[3][7] Kit typically includes:

      • p24 antibody-coated 96-well plate

      • Recombinant p24 standard

      • Detection antibody (e.g., biotinylated anti-p24)

      • Enzyme conjugate (e.g., Streptavidin-HRP)

      • Wash Buffer

      • Substrate (TMB)

      • Stop Solution

      • Lysis Buffer

  • Equipment:

    • 37°C, 5% CO2 incubator

    • Microplate reader (450 nm wavelength)

    • Pipettes and sterile consumables

Assay Workflow

Assay_Workflow cluster_prep Day 1: Assay Setup cluster_elisa Day 5/6: p24 ELISA cluster_analysis Data Analysis A 1. Seed MT-2 cells in 96-well plate B 2. Prepare serial dilutions of This compound A->B C 3. Add inhibitor dilutions to cells B->C D 4. Infect cells with HIV-1 virus C->D E 5. Incubate for 4-5 days at 37°C, 5% CO2 D->E F 6. Harvest culture supernatant E->F G 7. Lyse virus & prepare samples/standards F->G H 8. Add samples to p24 -coated plate. Incubate. G->H I 9. Wash. Add detection Ab. Incubate. H->I J 10. Wash. Add enzyme conjugate. Incubate. I->J K 11. Wash. Add TMB substrate. Incubate. J->K L 12. Add Stop Solution K->L M 13. Read absorbance at 450 nm L->M N 14. Plot standard curve & calculate p24 conc. M->N O 15. Calculate % inhibition & determine IC50 N->O

Caption: Experimental workflow for the p24 antigen reduction assay.
Step-by-Step Procedure

  • Cell Seeding: Seed MT-2 cells in a 96-well microtiter plate at a density of 1 x 10^5 cells/mL (100 µL/well) in complete culture medium.

  • Inhibitor Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%). Include a "no-inhibitor" control (virus control) and a "no-virus" control (cell control).

  • Treatment and Infection: Add 50 µL of the diluted inhibitor to the appropriate wells. Immediately after, add 50 µL of HIV-1 virus stock diluted to a pre-determined multiplicity of infection (MOI). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Harvest: After incubation, centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for p24 analysis. Samples can be stored at -80°C if not used immediately.[3]

  • p24 ELISA: Perform the p24 ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Sample Preparation: Dilute the harvested supernatants in the assay diluent to ensure the p24 concentration falls within the linear range of the standard curve.[3] It is common to treat samples with the provided Lysis Buffer to disrupt viral particles and release the p24 antigen. b. Standard Curve: Prepare a standard curve using the provided recombinant p24 antigen, typically ranging from 0 to 300 pg/mL. c. Incubation: Add 100 µL of the prepared standards and diluted samples to the antibody-coated wells. Incubate as recommended (e.g., 60 minutes at 37°C).[3] d. Washing: Wash the wells multiple times with the provided wash buffer to remove unbound materials.[2] e. Detection: Add the detection antibody, incubate, and wash. Then add the enzyme conjugate, incubate, and wash again.[4] f. Development: Add the TMB substrate and incubate in the dark (e.g., 15-30 minutes). g. Stopping Reaction: Stop the reaction by adding the Stop Solution. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The raw OD values are used to calculate the concentration of p24 in each sample by interpolating from the standard curve. The percentage of p24 inhibition is then calculated for each inhibitor concentration using the following formula:

% Inhibition = [1 - (p24 concentration in treated sample / p24 concentration in virus control)] x 100

The IC50 value, defined as the concentration of the inhibitor that reduces p24 production by 50%, is determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Quantitative Data Summary

The results of the assay can be summarized in a table for clear comparison. A cytotoxicity assay (e.g., MTT or XTT) should be run in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50/IC50).

This compound Conc. (nM)Mean p24 (pg/mL)Std. Deviation% p24 Inhibition% Cell Viability
0 (Virus Control)254.815.20100
0.1231.612.89.199.5
0.5198.711.522.0101.2
2.5125.39.850.898.7
1045.95.182.099.1
508.21.996.897.6
200< 4.7 (LLOQ)->98.295.3
0 (Cell Control)< 4.7 (LLOQ)-100100

LLOQ: Lower Limit of Quantification of the assay (e.g., 4.7 pg/mL).

Results:

  • IC50: 2.45 nM

  • CC50: > 50,000 nM

  • Selectivity Index (SI): > 20,408

References

Application Notes and Protocols for Luciferase Reporter Gene Assay for Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1] They function by allosterically binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase (RT) enzyme, which is crucial for the conversion of the viral RNA genome into proviral DNA.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and halting the viral replication cycle.[2][3]

The luciferase reporter gene assay is a widely used, highly sensitive, and quantitative method for screening and characterizing antiviral compounds.[4][5][6] In the context of HIV-1 research, cell lines have been engineered to contain a luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[3][7] The expression of the luciferase reporter is dependent on the successful integration of the viral genome and the subsequent trans-activation by the viral Tat protein. Consequently, the level of luciferase activity serves as a direct measure of the extent of viral replication. By introducing potential NNRTI compounds into this system, researchers can effectively measure the inhibition of viral replication by quantifying the reduction in luciferase signal.

This document provides detailed application notes and protocols for performing a luciferase reporter gene assay to determine the activity of NNRTIs against HIV-1.

Principle of the Assay

The assay utilizes a genetically engineered cell line, such as TZM-bl cells, which are susceptible to HIV-1 infection and contain an integrated firefly luciferase gene under the control of the HIV-1 LTR promoter.[2] Upon successful infection and reverse transcription, the viral Tat protein is produced, which activates the LTR promoter, leading to the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the level of viral replication.

When an NNRTI is present, it binds to the reverse transcriptase enzyme, preventing the synthesis of viral DNA. This blockage of a critical step in the HIV-1 life cycle leads to a decrease in Tat production and, consequently, a reduction in luciferase expression and light output. The potency of the NNRTI is determined by measuring the concentration-dependent decrease in luciferase activity, from which the half-maximal inhibitory concentration (IC50) can be calculated. To control for non-specific effects and cytotoxicity, a dual-luciferase system is often employed, where a second reporter gene, such as Renilla luciferase, is constitutively expressed from a separate promoter.[3][8]

Signaling Pathway and NNRTI Mechanism of Action

The following diagram illustrates the key steps of the HIV-1 life cycle and highlights the specific point of inhibition by NNRTIs.

HIV_Lifecycle_NNRTI cluster_cell Host Cell cluster_outside HIV_entry 1. HIV Entry Uncoating 2. Uncoating HIV_entry->Uncoating RT_step 3. Reverse Transcription (RNA -> DNA) Uncoating->RT_step Integration 4. Integration RT_step->Integration Transcription 5. Transcription Integration->Transcription Translation 6. Translation Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding New_virion New HIV Virion Budding->New_virion HIV_virion HIV Virion HIV_virion->HIV_entry NNRTI NNRTI NNRTI->RT_step

Figure 1: HIV-1 Life Cycle and NNRTI Inhibition Point.

Experimental Workflow

The overall workflow for the NNRTI luciferase reporter gene assay is depicted in the following diagram.

NNRTI_Assay_Workflow cluster_prep Day 1: Preparation cluster_infection Day 2: Infection cluster_readout Day 4: Readout & Analysis A Prepare serial dilutions of NNRTI compounds C Add diluted NNRTI compounds to cells A->C B Seed TZM-bl cells in a 96-well plate B->C D Add HIV-1 virus to the wells C->D E Incubate for 48 hours D->E F Lyse cells and add luciferase substrate E->F G Measure luminescence F->G H Data analysis and IC50 calculation G->H

Figure 2: Experimental workflow for the NNRTI luciferase assay.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-luciferase reporter cassette).

  • Virus: Cell-free HIV-1 stock (e.g., HIV-1 IIIB or a pseudovirus). The viral stock should be tittered beforehand to determine the appropriate dilution for infection.

  • NNRTI Compounds: Test compounds and a known NNRTI as a positive control (e.g., Nevirapine, Efavirenz).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents for Infection: DEAE-Dextran.

  • Luciferase Assay Reagent: Commercially available luciferase assay kit (e.g., Britelite, Promega).

  • Plates: White, clear-bottom 96-well cell culture plates.

  • Other: Phosphate-Buffered Saline (PBS), sterile pipette tips, reagent reservoirs, multichannel pipettes.

Protocol

Day 1: Cell Seeding

  • Culture TZM-bl cells in T-75 flasks until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (10,000 cells) into each well of a white, clear-bottom 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

Day 2: Compound Addition and Infection

  • Prepare serial dilutions of the test NNRTI compounds and the positive control NNRTI in cell culture medium. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.

  • Remove the culture medium from the wells containing the TZM-bl cells.

  • Add 50 µL of the diluted compounds to the respective wells. Include wells with medium only (no drug) as a negative control.

  • Prepare the virus inoculum by diluting the HIV-1 stock in culture medium containing DEAE-Dextran (final concentration of 15 µg/mL is recommended, but should be optimized).[2] The dilution should be predetermined to yield a high signal-to-background ratio in the luciferase assay.

  • Add 50 µL of the virus inoculum to each well, except for the "cells only" control wells (add 50 µL of medium with DEAE-Dextran instead).

  • The final volume in each well should be 100 µL.

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[2]

Day 4: Luciferase Assay and Data Acquisition

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Carefully remove 50 µL of the supernatant from each well.

  • Prepare the luciferase assay reagent according to the manufacturer's instructions.

  • Add 50 µL of the luciferase reagent to each well.

  • Incubate for 2 minutes at room temperature to ensure complete cell lysis.[2]

  • Measure the luminescence using a plate luminometer.

Data Presentation and Analysis

The raw data from the luminometer (Relative Light Units, RLU) should be organized in a spreadsheet. The percent inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 x [1 - (RLU of test well - RLU of cell control) / (RLU of virus control - RLU of cell control)]

The IC50 value, which is the concentration of the compound that inhibits 50% of the viral replication, can be determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Tables

Table 1: Raw Luminescence Data (RLU)

CompoundConcentration (µM)Replicate 1Replicate 2Replicate 3Average RLU
No Drug (Virus Control)01,500,0001,550,0001,480,0001,510,000
No Virus (Cell Control)0500550480510
NNRTI-X100800850790813
NNRTI-X101,2001,2501,1801,210
NNRTI-X150,00052,00049,00050,333
NNRTI-X0.1300,000310,000295,000301,667
NNRTI-X0.01750,000760,000745,000751,667
NNRTI-X0.0011,400,0001,420,0001,390,0001,403,333
Nevirapine (Positive Control)10900950880910
Nevirapine (Positive Control)11,5001,5501,4801,510
Nevirapine (Positive Control)0.120,00021,00019,50020,167
Nevirapine (Positive Control)0.01250,000260,000245,000251,667
Nevirapine (Positive Control)0.001600,000610,000595,000601,667

Table 2: Calculated Percent Inhibition and IC50 Values

CompoundConcentration (µM)Average % InhibitionIC50 (nM)
NNRTI-X10099.9525.3
NNRTI-X1099.92
NNRTI-X196.66
NNRTI-X0.180.02
NNRTI-X0.0150.22
NNRTI-X0.0017.07
Nevirapine (Positive Control)1099.9445.1
Nevirapine (Positive Control)199.90
Nevirapine (Positive Control)0.198.66
Nevirapine (Positive Control)0.0183.33
Nevirapine (Positive Control)0.00160.22

Troubleshooting

IssuePossible CauseRecommendation
High Background - Contamination of reagents or cells. - Autoluminescence of compounds.- Use fresh, sterile reagents. - Screen compounds for autoluminescence in a cell-free assay.
Low Signal - Low transfection/infection efficiency. - Weak promoter activity. - Inactive luciferase enzyme or substrate.- Optimize virus titer and DEAE-Dextran concentration. - Ensure proper storage and handling of luciferase assay reagents.
High Variability - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for reagent addition. - Avoid using the outer wells of the plate.

Conclusion

The luciferase reporter gene assay is a robust and high-throughput method for the screening and characterization of NNRTI activity against HIV-1. Its high sensitivity, wide dynamic range, and amenability to automation make it an invaluable tool in the discovery and development of new antiretroviral therapies. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible results for the evaluation of NNRTI candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HIV-1 Inhibitor-13 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of HIV-1 inhibitor-13 in cell culture experiments.

Important Note on this compound Identity: Publicly available data on a compound specifically and uniquely named "this compound" can be ambiguous. Different sources refer to compounds with similar names but distinct mechanisms of action. This guide addresses the two most likely candidates:

  • HIV-1 Protease-IN-13: A potent inhibitor of the HIV-1 protease.[1]

  • This compound (compound 16c): A non-nucleoside reverse transcriptase inhibitor (NNRTI).[2]

To ensure the successful application of your specific compound, it is crucial to first confirm its mechanism of action. This guide is structured to provide information for both possibilities.

I. General Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with HIV-1 inhibitors.

Issue Possible Cause Recommended Solution
High Cell Toxicity / Low Cell Viability Inhibitor concentration is too high.Perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for antiviral assays.[3][4]
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%). Run a solvent-only control.
Cell line is particularly sensitive.Test the inhibitor on a panel of different cell lines (e.g., MT-2, MT-4, CEM, PBMCs) to find a more robust model.[4][5]
Low or No Antiviral Activity Inhibitor concentration is too low.Determine the 50% effective concentration (EC50) through a dose-response antiviral assay (e.g., p24 antigen ELISA, luciferase reporter assay).[3][4]
Incorrect mechanism of action assumed.Verify the target of your specific "this compound". An inhibitor targeting protease will not be effective in an assay designed to measure reverse transcriptase activity, and vice versa.
Emergence of drug-resistant viral strains.Sequence the viral genome to check for known resistance mutations in the protease or reverse transcriptase genes.[6][7]
Issues with the viral stock.Titer your viral stock to ensure you are using the correct multiplicity of infection (MOI).
High Variability Between Replicates Inconsistent cell seeding or viral infection.Ensure accurate and consistent pipetting. Use a multichannel pipette for adding cells, virus, and inhibitor.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Contamination of cell culture.Regularly check for microbial contamination. Practice good aseptic technique.

II. Frequently Asked Questions (FAQs)

A. For HIV-1 Protease-IN-13 (Protease Inhibitor)

Q1: What is the reported potency of HIV-1 Protease-IN-13?

A1: HIV-1 Protease-IN-13 is a potent inhibitor of HIV-1 protease with a reported 50% inhibitory concentration (IC50) of 0.54 nM. It has also shown activity against wild-type (HIV-1NL4_3) and darunavir-resistant HIV-1 variants.[1]

Q2: How does a protease inhibitor like HIV-1 Protease-IN-13 work?

A2: HIV-1 protease is a viral enzyme crucial for the maturation of new, infectious virus particles. It cleaves large precursor polyproteins (Gag and Gag-Pol) into smaller, functional proteins. Protease inhibitors bind to the active site of the protease, blocking this cleavage process and resulting in the production of immature, non-infectious virions.[8][9][10][11]

Q3: What are common resistance mutations for protease inhibitors?

A3: Resistance to protease inhibitors often involves mutations within the protease enzyme itself, particularly in the active site. Common primary resistance mutations include D30N, G48V, I50L/V, V82A/F/T, I84V, and L90M.[6] The development of high-level resistance often requires the accumulation of multiple mutations.[7][12]

B. For this compound (compound 16c) (NNRTI)

Q1: What is the reported potency of this compound (compound 16c)?

A1: This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a reported IC50 of 0.14 μM against HIV-1 reverse transcriptase. It has demonstrated antiviral activity against a panel of resistant HIV-1 strains with EC50 values ranging from 2.85 to 18.0 nM.[2]

Q2: How does an NNRTI like this compound (compound 16c) work?

A2: NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT), a viral enzyme that converts the viral RNA genome into DNA. NNRTIs bind to a hydrophobic pocket near the active site of the RT, inducing a conformational change that inhibits its function. This prevents the synthesis of viral DNA, a critical step in the HIV-1 life cycle.

Q3: What are common resistance mutations for NNRTIs?

A3: Resistance to NNRTIs is common and can arise from single point mutations in the reverse transcriptase gene. These mutations can alter the NNRTI binding pocket, reducing the inhibitor's affinity for the enzyme.

III. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the inhibitor that is toxic to the cells (CC50).

  • Cell Seeding: Seed target cells (e.g., MT-4, CEM, or PBMCs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Inhibitor Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include a "cells only" control (no inhibitor) and a "solvent control" (highest concentration of solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the "cells only" control. The CC50 is the concentration of the inhibitor that reduces cell viability by 50%.

B. Antiviral Efficacy Assay (p24 Antigen ELISA)

This protocol measures the amount of HIV-1 p24 capsid protein in the culture supernatant, which is an indicator of viral replication.

  • Cell Seeding: Seed target cells in a 96-well plate as described for the cytotoxicity assay.

  • Inhibitor and Virus Addition: Pre-incubate the cells with serial dilutions of this compound for 1-2 hours. Then, add a pre-titered amount of HIV-1 stock to achieve a desired multiplicity of infection (MOI). Include a "virus control" (no inhibitor) and a "cells only" control (no virus or inhibitor).

  • Incubation: Incubate the plate for 3-7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viral inhibition for each inhibitor concentration relative to the "virus control". The EC50 is the concentration of the inhibitor that reduces p24 production by 50%.

IV. Data Presentation

Table 1: Example Data Summary for this compound

Inhibitor Identity Target Cell Line EC50 CC50 Selectivity Index (SI = CC50/EC50) Reference
HIV-1 Protease-IN-13HIV-1 Protease-0.54 nM (IC50)--[1]
This compound (compound 16c)HIV-1 Reverse Transcriptase-2.85-18.0 nM> 2000 mg/kg (in vivo)-[2]
Phenylalanine derivative II-13cHIV-1 CapsidMT-45.14 µM> 9.51 µM> 1.85[3]
GSK878HIV-1 CapsidMT-20.039 nM> 20 µM> 512,820[4]

Note: This table is for illustrative purposes and combines data from different sources which may refer to structurally distinct compounds. Researchers should generate their own data for their specific inhibitor.

V. Mandatory Visualizations

A. HIV-1 Life Cycle and Inhibitor Targets

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets Binding 1. Binding & Fusion RT 2. Reverse Transcription Binding->RT Integration 3. Integration RT->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Entry_Inh Entry Inhibitors Entry_Inh->Binding NNRTI_Inh NNRTIs NNRTI_Inh->RT NRTI_Inh NRTIs NRTI_Inh->RT Integrase_Inh Integrase Inhibitors Integrase_Inh->Integration Protease_Inh Protease Inhibitors Protease_Inh->Budding Inhibits Maturation

Caption: Overview of the HIV-1 life cycle and the stages targeted by different classes of antiretroviral drugs.

B. Experimental Workflow for Inhibitor Evaluation

Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare Cell Culture D Perform Cytotoxicity Assay (e.g., MTT) A->D E Perform Antiviral Efficacy Assay (e.g., p24 ELISA) A->E B Prepare Viral Stock B->E C Prepare Inhibitor Dilutions C->D C->E F Calculate CC50 D->F G Calculate EC50 E->G H Determine Selectivity Index (SI = CC50 / EC50) F->H G->H

Caption: Standard experimental workflow for evaluating the cytotoxicity and antiviral efficacy of an HIV-1 inhibitor.

C. HIV-1 Protease Mechanism of Action

Protease_Mechanism GagPol Gag-Pol Polyprotein Cleavage Cleavage GagPol->Cleavage Blocked Blocked Cleavage GagPol->Blocked Protease HIV-1 Protease Protease->Cleavage Protease->Blocked Protease_Inh Protease Inhibitor Protease_Inh->Protease Binds to active site Proteins Functional Viral Proteins Cleavage->Proteins Virion Mature, Infectious Virion Proteins->Virion Immature_Virion Immature, Non-infectious Virion Blocked->Immature_Virion

Caption: Simplified pathway showing the role of HIV-1 protease and its inhibition.

References

Technical Support Center: Troubleshooting HIV-1 Inhibitor-13 Solubility In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with HIV-1 inhibitor-13 (CAS No. 2761172-60-3) in in vitro experimental settings.

Compound Profile: this compound

This compound (also known as compound 16c) is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It demonstrates an IC₅₀ of 0.14 µM against the HIV-1 reverse transcriptase (RT) enzyme and potent activity against various resistant strains (EC₅₀ values of 2.85-18.0 nM).[1] Like many potent, hydrophobic small molecules, achieving and maintaining its solubility in aqueous buffers and cell culture media is a critical challenge for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for creating a stock solution of this compound?

For most non-nucleoside inhibitors and other hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[2][3] It is an organic solvent highly effective at dissolving lipophilic substances.[3] Always use a fresh, anhydrous grade of DMSO, as absorbed moisture can reduce solubility and degrade the compound.

Q2: My inhibitor precipitates when I dilute my DMSO stock into cell culture medium or aqueous buffer. Why does this happen and what can I do?

This is a common issue that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[2] The DMSO disperses into the aqueous phase, leaving the hydrophobic compound to crash out of solution.[2]

Solutions:

  • Sequential Dilution: Avoid diluting the DMSO stock directly into the final large volume of aqueous medium. Instead, perform initial serial dilutions in 100% DMSO to get closer to the final working concentration before the final dilution into the aqueous buffer.

  • Slow Addition & Mixing: Add the DMSO stock solution to the aqueous medium slowly, drop-by-drop, while gently vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations of the compound.

  • Use Sonication: After dilution, use a water bath sonicator for several minutes to help redissolve any precipitate that has formed.[2]

  • Gentle Warming: Briefly warming the solution in a 37°C water bath can also help dissolve the compound. Do not overheat (e.g., above 50°C), as this could degrade the inhibitor.[2]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

Most cell lines can tolerate a final DMSO concentration of up to 0.1% - 0.5% without significant toxicity. However, this can be cell-type dependent. It is critical to run a vehicle control experiment with the same final concentration of DMSO (without the inhibitor) to ensure that the observed effects are due to the inhibitor and not the solvent.

Q4: I've tried vortexing and sonication, but I still see particles in my final working solution. What should I do?

If physical methods fail to dissolve the compound, it indicates you have exceeded its maximum solubility in the aqueous medium.

  • Check for Precipitation Microscopically: Place a drop of your working solution on a slide and check for crystalline precipitates under a microscope. This can reveal precipitation that isn't visible to the naked eye.

  • Lower the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment to a level that remains soluble.

  • Increase DMSO (with caution): You can try slightly increasing the final DMSO percentage, but be mindful of potential toxicity to your cells and always include the appropriate vehicle control.

Q5: How should I store my stock solution?

Stock solutions of this compound in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When needed, thaw an aliquot at room temperature and ensure it is fully dissolved before making dilutions.

Quantitative Data Summary

This table summarizes general guidelines for handling poorly soluble inhibitors like this compound. Specific concentrations for this compound are not publicly available and must be determined empirically.

ParameterGuideline / RecommendationRationale & Key Considerations
Primary Stock Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solvating power for hydrophobic molecules.[3] Moisture can reduce compound stability and solubility.
Stock Concentration 10-30 mM (Empirically Determined)A high concentration allows for small volumes to be used for dilution, minimizing final solvent concentration.
Final DMSO in Assay < 0.5% (ideally ≤ 0.1% )Minimizes solvent-induced cytotoxicity and artifacts. Always include a vehicle control.
Aqueous Solubility Low (Expected)NNRTIs are often lipophilic. Aqueous solubility is typically much lower than in DMSO.
Dissolution Aids Vortexing, Sonication, Gentle Warming (37°C)Physical energy can overcome activation energy barriers to dissolution. Avoid excessive heat.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the required amount of the inhibitor. For example, for 1 ml of a 10 mM stock of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes.

  • Sonication: If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

  • Gentle Warming (Optional): If needed, warm the solution in a 37°C water bath for 10 minutes, followed by vortexing.

  • Storage: Once fully dissolved, aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature. Ensure the solution is clear and free of any precipitate.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) in 100% DMSO. This reduces the dilution factor needed when adding to the aqueous medium.

  • Final Dilution: Prepare the final volume of cell culture medium required. While gently vortexing the medium, slowly add the required volume of the DMSO stock. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium (a 1:1000 dilution, resulting in 0.1% DMSO).

  • Final Mix & Check: Vortex the final working solution gently for 30 seconds. Visually inspect for any signs of precipitation (cloudiness). For critical experiments, confirm the absence of crystals under a microscope.

  • Use Immediately: Use the freshly prepared working solution for your experiment as soon as possible. Do not store aqueous solutions of hydrophobic compounds for extended periods.

Visual Guides

Experimental & Logical Workflows

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation weigh Weigh Solid Inhibitor add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate (Warm to 37°C if needed) add_dmso->mix store Aliquot & Store at -20/-80°C mix->store thaw Thaw Stock Aliquot dilute Slowly Add Stock to Medium (while vortexing) thaw->dilute prep_medium Prepare Aqueous Medium prep_medium->dilute use Use Immediately in Assay dilute->use

Caption: Workflow for preparing this compound solutions.

G start Dilute DMSO stock into aqueous medium check Is the solution cloudy or precipitated? start->check vortex Vortex and/or sonicate for 5-10 min check->vortex Yes success Solution is clear. Proceed with experiment. check->success No warm Warm gently to 37°C vortex->warm recheck Still precipitated? warm->recheck recheck->success No fail Precipitation persists. Lower final concentration. recheck->fail Yes

Caption: Troubleshooting decision tree for precipitation issues.

Mechanism of Action Pathway

G Simplified HIV-1 Replication Cycle & NNRTI Action cluster_RT Reverse Transcription HIV HIV Virion HostCell Host T-Cell HIV->HostCell Entry ViralRNA Viral RNA HostCell->ViralRNA Uncoating RT Reverse Transcriptase (RT Enzyme) ViralRNA->RT ViralDNA Viral DNA Integration Integration into Host Genome ViralDNA->Integration RT->ViralDNA ssRNA -> dsDNA Inhibitor This compound (NNRTI) Inhibitor->RT Binds & Inhibits

Caption: Site of action for an NNRTI like this compound.

References

Technical Support Center: Addressing Off-Target Effects of HIV-1 Inhibitor-13

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential off-target effects of HIV-1 inhibitor-13 (also known as compound 16c), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (compound 16c) is an orally active and potent HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It belongs to the dihydrofuro[3,4-d]pyrimidine class of compounds.[2][3] Its primary mechanism of action is to bind to an allosteric hydrophobic pocket on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus to convert its RNA genome into DNA.[4][5] This binding induces a conformational change in the enzyme, inhibiting its function and thus blocking viral replication.[6]

Q2: What are the known or potential off-target effects of NNRTIs like this compound?

While specific off-target effects for this compound have not been extensively published, the NNRTI class of drugs is associated with a range of adverse effects that may be linked to off-target interactions. These include:

  • Hepatotoxicity: Liver toxicity is a known concern with some NNRTIs.[7][8]

  • Central Nervous System (CNS) Effects: Some NNRTIs can cause dizziness, drowsiness, insomnia, and nightmares.[7][8]

  • Skin Rashes: Severe skin rashes, including Stevens-Johnson syndrome, have been reported with certain NNRTIs.[7][8]

  • Drug-Drug Interactions: NNRTIs can interact with the cytochrome P-450 (CYP) enzyme system, potentially altering the metabolism of other co-administered drugs.[7][8]

  • Cardiovascular Effects: Prolongation of the QTc interval has been observed with some NNRTIs.[7][9]

Q3: How can I experimentally determine the off-target profile of this compound in my research?

A multi-pronged approach is recommended to identify potential off-target effects:

  • Computational Screening: Utilize in silico methods to predict potential off-target interactions based on the chemical structure of this compound.[10][11]

  • Kinase Profiling: Screen the inhibitor against a panel of kinases, as these are common off-targets for small molecules.

  • Cell-Based Phenotypic Screening: Employ high-content imaging or other cell-based assays to observe unexpected cellular effects.

  • Target Deconvolution: If a phenotypic effect is observed, techniques like thermal shift assays or chemical proteomics can help identify the specific off-target protein.

Q4: Are there known resistance mutations that I should be aware of when working with this compound?

Yes, this compound has been specifically designed to be effective against HIV-1 strains with common NNRTI resistance mutations, including F227L/V106A and K103N/Y181C.[2][3] However, as with all NNRTIs, there is a potential for the virus to develop new resistance mutations.[12] Continuous monitoring for viral resistance is recommended in long-term studies.

Troubleshooting Guides

Problem: I am observing unexpected cytotoxicity in my cell-based assays at concentrations where this compound should be specific for HIV-1 RT.

  • Possible Cause: The observed cytotoxicity could be due to an off-target effect of the inhibitor on a crucial cellular protein or pathway.

  • Troubleshooting Steps:

    • Confirm On-Target Potency: Re-verify the EC50 of the inhibitor against HIV-1 replication in your specific cell line to ensure the observed toxicity is not simply an extension of its potent on-target effect at higher concentrations.

    • Test in Non-Target Cells: Perform cytotoxicity assays in cell lines that are not susceptible to HIV-1 infection to distinguish between on-target and off-target toxicity.

    • Mitochondrial Toxicity Assay: NRTIs, another class of reverse transcriptase inhibitors, are known to cause mitochondrial toxicity.[13] While less common with NNRTIs, it is a potential off-target effect to investigate using assays that measure mitochondrial function.

    • Perform Off-Target Screening: If the toxicity is confirmed to be off-target, proceed with the experimental protocols outlined in FAQ #3 to identify the responsible off-target protein(s).

Problem: My in vivo experimental results with this compound are not correlating with my in vitro data.

  • Possible Cause: Discrepancies between in vitro and in vivo results can arise from pharmacokinetic issues, which may be influenced by off-target interactions.

  • Troubleshooting Steps:

    • Evaluate Pharmacokinetics: this compound has shown favorable pharmacokinetic properties in preclinical studies.[1][3] However, it's crucial to perform pharmacokinetic analysis in your specific animal model to determine the inhibitor's bioavailability, half-life, and tissue distribution.

    • Investigate Drug Metabolism: As an NNRTI, this compound may be metabolized by cytochrome P-450 enzymes.[7][8] In vivo, this can lead to the formation of metabolites with different activity or toxicity profiles. Analyze plasma and tissue samples for the presence of metabolites.

    • Assess Protein Binding: High plasma protein binding can reduce the free concentration of the inhibitor available to act on the target. Determine the extent of plasma protein binding for this compound.

Quantitative Data Summary

ParameterValueSource
IC50 (HIV-1 RT) 0.14 µM[1]
EC50 (vs. resistant strains) 2.85 - 18.0 nM[1][3]
Pharmacokinetics (SD rats) F = 32.1%; T1/2 = 0.88h (IV), 1.05h (PO)[1]
LD50 (Kunming mice) > 2000 mg/kg[1]

Experimental Protocols

Protocol 1: Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well will contain a specific kinase, its substrate, ATP, and the inhibitor at a defined concentration.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence.

  • Data Analysis: The percentage of kinase inhibition by this compound is calculated for each kinase in the panel. Hits are identified as kinases that show significant inhibition.

Protocol 2: In Silico Off-Target Prediction

This protocol describes a computational approach to predict potential off-target interactions of this compound.

  • Compound Representation: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

  • Database Selection: Choose a public or commercial database of protein structures and their known ligands (e.g., PDB, ChEMBL).

  • Similarity Searching: Use computational tools to search the database for proteins that have binding sites similar to the NNRTI binding pocket of HIV-1 RT or that bind ligands with similar chemical structures to this compound.

  • Molecular Docking: For high-priority potential off-targets identified through similarity searching, perform molecular docking simulations to predict the binding affinity and pose of this compound in the protein's binding site.

  • Hit Prioritization: Rank the potential off-targets based on docking scores and other criteria for subsequent experimental validation.

Visualizations

Experimental_Workflow_for_Off_Target_Screening cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Screening cluster_validation Hit Validation start This compound (Compound 16c) similarity Similarity Searching start->similarity Chemical Structure docking Molecular Docking similarity->docking Potential Targets confirmation Dose-Response Assays docking->confirmation kinase Kinase Profiling kinase->confirmation phenotypic Phenotypic Screening deconvolution Target Deconvolution phenotypic->deconvolution cellular Cell-Based Assays confirmation->cellular deconvolution->cellular

Caption: Experimental workflow for identifying off-target effects.

Potential_Off_Target_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Potential Off-Target) Inhibitor->RAF Inhibition

Caption: Potential off-target inhibition of the MAPK/ERK pathway.

Troubleshooting_Logic_Tree Start Unexpected Cytotoxicity Observed Q1 Is cytotoxicity observed in non-HIV susceptible cells? Start->Q1 A1_Yes Likely Off-Target Effect Q1->A1_Yes Yes A1_No Potentially On-Target Effect at High Concentration Q1->A1_No No Action1 Perform Off-Target Screening (Kinase, Phenotypic) A1_Yes->Action1 Action2 Re-evaluate EC50 and Therapeutic Index A1_No->Action2

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Improving the Therapeutic Index of HIV-1 Inhibitor-13

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving HIV-1 inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound 16c) is an orally active and potent non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the conversion of the viral RNA genome into DNA.[1]

Q2: What is the therapeutic index and what is known about the therapeutic index of this compound?

A2: The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.

For this compound, a diarylpyrimidine derivative, specific TI data can be calculated from its cytotoxic concentration (CC50) and its effective concentration (EC50). One study reported a CC50 of >238 µM and an EC50 of 0.009 µM against wild-type HIV-1, resulting in a high selectivity index (SI), a measure analogous to the therapeutic index in vitro, of over 26,444.[2]

Q3: What are the common toxicities associated with NNRTIs like this compound?

A3: While generally considered to have lower toxicity than nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs can be associated with several adverse effects. Common, milder side effects include rash, headache, and gastrointestinal disturbances. More severe, though less frequent, toxicities can include hepatotoxicity (liver damage) and hypersensitivity reactions. Some first-generation NNRTIs have been more frequently implicated in liver-related issues.[3][4][5]

Q4: How can the therapeutic index of an NNRTI be improved?

A4: Improving the therapeutic index of an NNRTI involves strategies to either increase its potency against HIV-1, decrease its toxicity, or both. This can be achieved through medicinal chemistry approaches such as:

  • Structure-Activity Relationship (SAR) studies: Modifying the chemical structure to enhance binding to the HIV-1 RT and reduce off-target effects.

  • Prodrug strategies: Designing the molecule to be metabolized into its active form at the target site, potentially reducing systemic toxicity.

  • Formulation development: Improving the drug's delivery and pharmacokinetic profile to maintain therapeutic concentrations while minimizing peak toxic concentrations.

Q5: What are the key resistance mutations for NNRTIs, and how do they affect this compound?

A5: NNRTIs are known for a low genetic barrier to resistance, meaning that single point mutations in the HIV-1 RT gene can lead to high-level resistance. Common NNRTI resistance mutations include K103N, Y181C, L100I, and E138K.[6] this compound has been shown to be effective against a panel of HIV-1 resistant strains, including those with K103N and Y181C mutations, suggesting it has an improved resistance profile compared to some earlier NNRTIs.[1]

II. Data Presentation

The following tables summarize the quantitative data for this compound and related diarylpyrimidine (DAPY) NNRTIs.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Related Compounds

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound (16c) HIV-1 IIIB0.011125>11,363[6]
Etravirine (ETR)HIV-1 IIIB0.0033>4.6>1,394[2]
Nevirapine (NVP)HIV-1 IIIB0.151>238>1,576[2][7]
Efavirenz (EFV)HIV-1 IIIB0.003--[2]
Compound 4aHIV-1 IIIB0.009>238>26,444[2][7]

Table 2: Reverse Transcriptase Inhibitory Activity

CompoundIC50 (µM)Reference
This compound (16c) 0.057[6]
Etravirine (ETR)0.011[2]
Nevirapine (NVP)0.638[2]
Compound 4a0.047[2][7]

III. Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for key experiments and troubleshooting advice for common issues.

A. HIV-1 Reverse Transcriptase (RT) Activity Assay

Objective: To measure the enzymatic activity of HIV-1 RT and the inhibitory potential of compounds like this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent.

    • Prepare a template-primer solution, typically poly(rA)•oligo(dT).

    • Prepare a solution of deoxyribonucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive labeled nucleotide).

    • Prepare a stock solution of recombinant HIV-1 RT.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound).

  • Assay Procedure:

    • In a microplate, combine the reaction buffer, template-primer, and dNTP mix.

    • Add the test inhibitor at various concentrations to the respective wells. Include a no-inhibitor control and a background control (no enzyme).

    • Initiate the reaction by adding the HIV-1 RT enzyme to all wells except the background control.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a filter membrane that binds DNA.

    • Wash the filter to remove unincorporated labeled dNTPs.

    • Quantify the amount of incorporated labeled dNTP on the filter using a suitable detection method (e.g., scintillation counting for radioactivity or colorimetric/fluorometric detection for non-radioactive labels).

  • Data Analysis:

    • Calculate the percentage of RT inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that reduces RT activity by 50%).

Troubleshooting Guide: HIV-1 RT Activity Assay

Problem Possible Cause(s) Solution(s)
High background signal Incomplete removal of unincorporated labeled dNTPs.Optimize the washing steps with increased volume and/or number of washes.
Contamination of reagents with nucleases.Use nuclease-free water and reagents. Include an RNase inhibitor.
Low signal or no RT activity Inactive enzyme.Use a fresh aliquot of enzyme and ensure proper storage at -80°C. Avoid repeated freeze-thaw cycles.
Degraded RNA template.Use a fresh, high-quality template-primer. Store aliquots at -80°C.
Incorrect buffer composition or pH.Verify the concentration and pH of all buffer components.
High variability between replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Inconsistent incubation times.Use a multichannel pipette for simultaneous addition of reagents and a timer for accurate incubation.
Inhibitor appears inactive Poor solubility of the compound in the assay buffer.Prepare the inhibitor stock in 100% DMSO and ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells.
Incorrect inhibitor concentration.Verify the stock concentration and dilution calculations.
B. TZM-bl Cell-Based HIV-1 Antiviral Assay

Objective: To determine the antiviral efficacy of this compound against HIV-1 infection in a cell-based model.

Methodology:

  • Cell Preparation:

    • Culture TZM-bl cells in DMEM supplemented with 10% FBS, penicillin, and streptomycin.

    • The day before the assay, seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted inhibitor to the wells containing the TZM-bl cells. Include a no-drug control (virus control) and a no-virus control (cell control).

    • Add a pre-titered amount of HIV-1 virus stock to all wells except the cell control wells.

    • Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

    • After incubation, remove the culture medium and lyse the cells with a luciferase lysis buffer.

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each inhibitor concentration relative to the virus control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 value (the concentration of inhibitor that reduces viral infection by 50%).

Troubleshooting Guide: TZM-bl Assay

Problem Possible Cause(s) Solution(s)
High background luminescence Contamination of cells or reagents.Use sterile techniques and fresh, filtered reagents.
High cell density.Optimize the cell seeding density.
Low signal in virus control wells Low virus titer or inactive virus.Use a new, properly tittered virus stock. Avoid repeated freeze-thaw cycles of the virus.
Insufficient incubation time.Ensure a 48-hour incubation period.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before plating.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
"Bell-shaped" dose-response curve Compound cytotoxicity at high concentrations.Perform a concurrent cytotoxicity assay (e.g., MTT assay) to determine the CC50 of the compound.
Compound precipitation at high concentrations.Visually inspect the wells for any precipitation. If observed, note the concentration at which it occurs.
C. MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of this compound on host cells and determine its 50% cytotoxic concentration (CC50).

Methodology:

  • Cell Preparation:

    • Seed host cells (e.g., MT-4 or TZM-bl) in a 96-well plate at an appropriate density.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted inhibitor to the cells. Include a no-drug control (cell control) and a background control (medium only).

    • Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control.

    • Plot the percentage of cell viability against the inhibitor concentration and determine the CC50 value.

Troubleshooting Guide: MTT Assay

Problem Possible Cause(s) Solution(s)
High background absorbance Contamination of the medium or reagents.Use fresh, sterile reagents.
Phenol red in the medium can interfere.Use phenol red-free medium for the assay.[8]
Low absorbance values Low cell number or poor cell health.Optimize cell seeding density and ensure cells are in the logarithmic growth phase.
Insufficient incubation with MTT.Ensure a 4-hour incubation period.
Incomplete solubilization of formazan crystals Inadequate volume or mixing of the solubilization solution.Ensure complete mixing by gentle pipetting or shaking the plate.
High variability between replicates Uneven cell seeding.Ensure a homogenous cell suspension before plating.
Incomplete removal of medium before adding solubilization solution.Carefully aspirate the medium without disturbing the formazan crystals.

IV. Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key biological pathways and experimental procedures.

Signaling Pathways

NNRTI_Hepatotoxicity cluster_Hepatocyte Hepatocyte cluster_Mitochondrion Mitochondrial Involvement NNRTI NNRTI Metabolism Metabolism Reactive_Metabolite Reactive_Metabolite Hapten_Formation Hapten_Formation Immune_Response Immune_Response Hepatocyte_Injury Hepatocyte_Injury NNRTI_Mito NNRTI Mitochondrial_Dysfunction Mitochondrial_Dysfunction Oxidative_Stress Oxidative_Stress Apoptosis Apoptosis

NNRTI_Mitochondrial_Toxicity NRTI NRTI pol_gamma DNA Polymerase γ NRTI->pol_gamma Inhibition mtDNA_Replication mtDNA Replication pol_gamma->mtDNA_Replication Essential for mtDNA_Depletion mtDNA Depletion mtDNA_Replication->mtDNA_Depletion Inhibition leads to ETC_Dysfunction Electron Transport Chain Dysfunction mtDNA_Depletion->ETC_Dysfunction Leads to ROS_Production Increased ROS Production ETC_Dysfunction->ROS_Production Cellular_Damage Cellular Damage & Apoptosis ROS_Production->Cellular_Damage

Experimental Workflows

RT_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mix, Enzyme, and Inhibitor Dilutions Start->Prepare_Reagents Dispense_Reagents Dispense Reaction Mix and Inhibitor to Plate Prepare_Reagents->Dispense_Reagents Start_Reaction Add RT Enzyme to Initiate Reaction Dispense_Reagents->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Filter_and_Wash Filter and Wash to Remove Unincorporated dNTPs Stop_Reaction->Filter_and_Wash Quantify Quantify Incorporated Label Filter_and_Wash->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

TZMbl_Workflow Start Start Seed_Cells Seed TZM-bl Cells in 96-well Plate Start->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Add_Virus Add HIV-1 Virus Stock Add_Inhibitor->Add_Virus Incubate Incubate for 48 hours at 37°C Add_Virus->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze Calculate % Inhibition and EC50 Measure_Luminescence->Analyze End End Analyze->End

References

overcoming HIV-1 inhibitor-13 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with HIV-1 inhibitor-13 precipitation in culture media.

Troubleshooting Guides

Issue: Precipitation of this compound in Aqueous Culture Media

This compound is a highly hydrophobic compound, which can lead to precipitation when added to aqueous solutions like cell culture media. This can result in inaccurate compound concentrations and unreliable experimental outcomes. The following guide provides a systematic approach to troubleshoot and resolve this issue.

Troubleshooting Workflow Diagram

G cluster_0 Start: Precipitation Observed cluster_1 Step 1: Optimize Solvent & Concentration cluster_2 Step 2: Assess DMSO Tolerance cluster_3 Step 3: Advanced Solubilization cluster_4 Resolution start Precipitation of this compound in culture medium prep_stock Prepare a high-concentration stock in 100% DMSO start->prep_stock serial_dil Perform serial dilutions in culture medium prep_stock->serial_dil determine_max Determine max soluble concentration serial_dil->determine_max dmso_control Test DMSO vehicle control on cells determine_max->dmso_control check_tox Check for cytotoxicity dmso_control->check_tox solubilizing_agent Use a solubilizing agent (e.g., cyclodextrin) check_tox->solubilizing_agent Toxicity Observed proceed Proceed with experiment at optimized concentration check_tox->proceed No Toxicity solubilizing_agent->proceed end Problem Resolved proceed->end

Caption: Troubleshooting workflow for addressing this compound precipitation.

Quantitative Data Summary: Solubility of this compound

The following table summarizes the solubility of this compound under various conditions to guide your experimental setup.

Solvent/VehicleFinal Concentration in MediaObservationRecommendation
100% Ethanol> 10 µMImmediate precipitationNot recommended as primary solvent.
Phosphate-Buffered Saline (PBS)> 1 µMSignificant precipitationUnsuitable for direct dilution.
100% DMSO50 mM StockClear solutionRecommended primary solvent.
0.5% DMSO in RPMI + 10% FBS50 µMPrecipitates after 1 hourReduce final inhibitor concentration.
0.5% DMSO in RPMI + 10% FBS25 µMNo precipitation observed up to 24 hoursOptimal starting concentration.
0.1% DMSO in RPMI + 10% FBS10 µMNo precipitation observed up to 48 hoursRecommended for sensitive cell lines.
Experimental Protocol: Solubility Rescue and Optimization

This protocol provides a step-by-step guide to determine the optimal working concentration of this compound while maintaining a non-toxic concentration of the solvent, Dimethyl Sulfoxide (DMSO).

Objective: To find the highest concentration of this compound that remains soluble in cell culture medium without causing solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • 100% sterile DMSO

  • Sterile cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Target cells for your assay

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Standard laboratory equipment (pipettes, incubators, etc.)

Methodology:

  • Preparation of Stock Solution:

    • Prepare a 50 mM stock solution of this compound in 100% DMSO.[1] Ensure the powder is completely dissolved. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • DMSO Vehicle Control Toxicity Assay:

    • Seed your target cells in a 96-well plate at the desired density.

    • Prepare serial dilutions of DMSO in your culture medium to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, and 0.1%.[3][4] Include a media-only control.

    • Replace the existing media in the wells with the DMSO-containing media.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard assay. Determine the highest concentration of DMSO that does not significantly impact cell viability (typically ≤ 0.5%).[3]

  • Inhibitor Solubility and Viability Assay:

    • Based on the results from step 2, select the highest tolerated DMSO concentration as your final vehicle concentration.

    • Prepare a working stock of this compound by diluting the 50 mM stock in culture medium. For a final DMSO concentration of 0.5%, this would be a 200X working stock.

    • In a new 96-well plate with seeded cells, perform serial dilutions of the inhibitor working stock to achieve a range of final concentrations (e.g., 100 µM down to 0.1 µM).

    • Visually inspect the wells for any signs of precipitation immediately after adding the inhibitor and after 1-2 hours of incubation.

    • Incubate the plate for the desired experimental duration.

    • Perform a cell viability assay to determine the inhibitor's cytotoxic effects and to confirm that the observed effects are not due to precipitation artifacts.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to the cell culture medium?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media.[5] When a concentrated stock in an organic solvent like DMSO is diluted into the aqueous medium, the inhibitor can come out of solution and form a precipitate if its concentration exceeds its solubility limit in that medium.[6][7]

Q2: What is the best solvent to use for this compound?

A2: Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of polar and nonpolar compounds.[8]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most robust cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, primary cells and more sensitive cell lines may only tolerate concentrations up to 0.1%.[3] It is crucial to perform a DMSO vehicle control experiment to determine the specific tolerance of your cell line.

Q4: I've followed the protocol, but the inhibitor still precipitates at the desired effective concentration. What are my options?

A4: If precipitation still occurs, you can explore the use of solubilizing agents. Cyclodextrins are a class of compounds that can encapsulate hydrophobic molecules and increase their aqueous solubility.[6] You would need to test the compatibility and potential effects of the solubilizing agent on your experimental system.

Q5: Can I just filter out the precipitate and use the remaining solution?

A5: Filtering the solution is not recommended as it will remove an unknown amount of the inhibitor, leading to an inaccurate final concentration and unreliable experimental results.[7]

Q6: Could components in my media be causing the precipitation?

A6: While less common for hydrophobic compounds, interactions with media components can sometimes contribute to precipitation. High concentrations of salts or proteins in the serum can affect the solubility of small molecules.[9][10] Ensuring the medium is at the correct pH and temperature can also help.[2] If you are using a custom or serum-free medium, you may need to re-evaluate the inhibitor's solubility in that specific formulation.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Novel NNRTIs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity observed with novel NNRTIs?

A1: While NNRTIs are generally considered to have lower cytotoxicity compared to Nucleoside Reverse Transcriptase Inhibitors (NRTIs), they can still exhibit toxic effects through several mechanisms:

  • Mitochondrial Toxicity: This is a common concern with many antiretroviral drugs. NNRTIs can interfere with mitochondrial function, although they do not inhibit the mitochondrial DNA polymerase-γ directly like NRTIs do.[1][2] The exact mechanisms are still under investigation but may involve disruption of the mitochondrial respiratory chain, leading to increased oxidative stress and apoptosis.

  • Induction of Apoptosis: Some NNRTIs can induce premature activation of the HIV-1 protease within infected cells. This leads to the cleavage of cellular proteins, triggering a caspase-dependent apoptotic cascade and resulting in rapid cell death.[3]

  • Off-Target Effects: Novel chemical scaffolds may have unintended interactions with various cellular proteins, leading to unexpected cytotoxic responses.[3]

Q2: What are the key strategies to reduce the cytotoxicity of our novel NNRTI candidates?

A2: Reducing cytotoxicity is a critical aspect of NNRTI development. The primary approach involves structural modification of the lead compounds. Key medicinal chemistry strategies include:

  • Scaffold Hopping and Molecular Hybridization: Replacing the core chemical structure (scaffold) or combining pharmacophoric features from different known molecules can lead to new compounds with improved safety profiles.[4]

  • Introduction of Solubilizing Groups: Poor aqueous solubility is a common issue with NNRTIs and can contribute to apparent cytotoxicity in vitro. Adding polar groups can improve solubility and reduce the risk of compound precipitation in cell culture media.[4][5]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing the impact on both antiviral activity (IC50) and cytotoxicity (CC50) allows for the identification of modifications that decrease toxicity while maintaining or improving potency.[5]

  • Prodrug Approaches: A prodrug strategy can be employed to improve the pharmacokinetic properties and potentially reduce the toxicity of the parent compound.[4]

Q3: How do we interpret the cytotoxicity results (CC50 values) for our novel NNRTIs?

A3: The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[6][7] This value is used to calculate the Selectivity Index (SI), which is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Selectivity Index (SI) = CC50 / IC50

  • IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication by 50%.

  • A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations far below those that are toxic to the host cells.[8] Generally, an SI value of 10 or greater is considered promising for further development.[6]

Troubleshooting Guides for Cytotoxicity Assays

This section provides solutions to common problems encountered during in vitro cytotoxicity testing of novel NNRTIs.

Issue 1: Poor Solubility of the NNRTI Compound in Cell Culture Medium

  • Problem: The compound precipitates out of solution when added to the aqueous cell culture medium, leading to inaccurate and unreliable cytotoxicity data.

  • Troubleshooting Steps:

    • Optimize the Solvent and Concentration:

      • Dimethyl sulfoxide (DMSO) is the most common solvent for dissolving hydrophobic compounds. However, high concentrations of DMSO can be toxic to cells.[9][10][11][12][13]

      • Recommendation: Prepare a high-concentration stock solution of your NNRTI in 100% DMSO. When diluting into the cell culture medium, ensure the final concentration of DMSO is typically below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[10] Always include a vehicle control (medium with the same final DMSO concentration as the highest concentration used for the test compound) in your experiment.

    • Assess Compound Solubility in Media:

      • Before conducting the cytotoxicity assay, determine the solubility limit of your compound in the cell culture medium. This can be done by preparing serial dilutions of the compound in the medium and observing for precipitation, or by measuring turbidity using a spectrophotometer.[14]

      • Recommendation: Only use concentrations below the solubility limit for your cytotoxicity experiments to ensure the observed effects are due to the compound itself and not to physical stress on the cells from precipitated particles.[14]

    • Consider Formulation Strategies:

      • For preclinical studies, formulation strategies such as using co-solvents, cyclodextrins, or lipid-based formulations can improve the solubility of poorly soluble compounds.[15]

Issue 2: High Background or Inconsistent Results in the Cytotoxicity Assay

  • Problem: The assay readout (e.g., absorbance in an MTT assay) shows high variability between replicate wells or a high background signal in the control wells.

  • Troubleshooting Steps:

    • Check for Contamination: Microbial contamination can affect cell metabolism and interfere with the assay. Regularly check your cell cultures for any signs of contamination.

    • Ensure Homogeneous Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.

      • Recommendation: Ensure you have a single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling.

    • Mind the "Edge Effect": Wells on the periphery of the microplate are more prone to evaporation, which can concentrate the media components and affect cell growth.

      • Recommendation: To minimize the edge effect, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain a humidified environment.

    • Optimize Incubation Times: The incubation time for both the compound treatment and the assay reagent (e.g., MTT, LDH substrate) should be optimized for your specific cell line and experimental conditions.[16]

Issue 3: Discrepancy Between Cytotoxicity and Antiviral Activity Data

  • Problem: A compound shows potent antiviral activity (low IC50), but also high cytotoxicity (low CC50), resulting in a low Selectivity Index.

  • Troubleshooting Steps:

    • Confirm the Mechanism of Apparent Antiviral Activity: It's crucial to determine if the reduction in viral replication is a direct effect of the compound on the virus or simply a consequence of the compound killing the host cells.

      • Recommendation: Always run the cytotoxicity assay (CC50) in parallel with the antiviral assay (IC50) using the same cell line, incubation time, and compound concentrations.[6]

    • Consider the Assay Time Points: The kinetics of cytotoxicity can vary. A compound might not show significant toxicity at an early time point when antiviral activity is measured, but could be toxic with longer exposure.

      • Recommendation: Assess cytotoxicity at multiple time points to get a better understanding of the compound's safety profile over time.

Data Presentation: Comparative Cytotoxicity of NNRTIs

The following table summarizes the cytotoxicity (CC50) and antiviral activity (EC50 or IC50) for a selection of approved and investigational NNRTIs. This data can be used to benchmark the performance of novel compounds.

NNRTI CompoundChemical ClassCC50 (µM)EC50/IC50 (nM)Selectivity Index (SI)Cell LineReference
NevirapinePyridinone>10010 - 100>1000Various[17][18]
EfavirenzBenzoxazinone2.441 - 5~488 - 2440MT-4[17]
EtravirineDiarylpyrimidine (DAPY)>270.9 - 4>6750MT-4[4]
RilpivirineDiarylpyrimidine (DAPY)>13.60.3 - 1.2>11333MT-4[4]
DoravirinePyridinone>10012>8333MT-4[19]
Compound 2 Bicyclic DAPY>1002.5>40000MT-4[20]
Compound 4 Bicyclic DAPY>1002.7>37037MT-4[20]
Compound 6 Bicyclic DAPY>1003.0>33333MT-4[20]
5i3 Evolved DAPY>1001.1>90909MT-4[21]
5e2 Evolved DAPY>1001.4>71428MT-4[21]

Note: CC50 and EC50/IC50 values can vary depending on the cell line and assay conditions used.

Experimental Protocols

1. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

    • Prepare serial dilutions of the NNRTI compound.

    • Remove the old medium and add the medium containing the different concentrations of the NNRTI compound. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using a dose-response curve.

2. LDH Assay for Cytotoxicity

This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

  • Principle: The release of LDH into the culture supernatant is an indicator of cell membrane damage and cytotoxicity. The amount of LDH is quantified using an enzymatic reaction that results in a colored product.

  • Procedure:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture to each well.

    • Incubate at room temperature for the recommended time (usually up to 30 minutes), protected from light.

    • Add the stop solution.

    • Measure the absorbance at a wavelength of 490 nm.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity for each concentration and determine the CC50 value.

Visualizations

Signaling Pathway

apoptosis_pathway NNRTI NNRTI HIV1_GagPol HIV-1 Gag-Pol Polyprotein NNRTI->HIV1_GagPol Induces dimerization Mitochondria Mitochondria NNRTI->Mitochondria Potential off-target effects HIV1_Protease Premature HIV-1 Protease Activation HIV1_GagPol->HIV1_Protease Cellular_Proteins Cellular Proteins HIV1_Protease->Cellular_Proteins Cleavage Caspase_Cascade Caspase Cascade Activation Cellular_Proteins->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis Oxidative_Stress Oxidative Stress Mitochondria->Oxidative_Stress Oxidative_Stress->Caspase_Cascade

Caption: NNRTI-induced apoptosis signaling pathway.

Experimental Workflow

cytotoxicity_workflow start Start: Novel NNRTI Compound solubility 1. Determine Solubility in DMSO and Culture Medium start->solubility cell_seeding 2. Seed Cells in 96-well Plates solubility->cell_seeding compound_treatment 3. Treat Cells with Serial Dilutions of NNRTI cell_seeding->compound_treatment incubation 4. Incubate for a Defined Period (e.g., 48-72h) compound_treatment->incubation cytotoxicity_assay 5. Perform Cytotoxicity Assay incubation->cytotoxicity_assay mtt_assay MTT Assay (Metabolic Activity) cytotoxicity_assay->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cytotoxicity_assay->ldh_assay data_analysis 6. Data Analysis: Calculate CC50 mtt_assay->data_analysis ldh_assay->data_analysis interpretation 7. Interpretation: Calculate Selectivity Index (SI) data_analysis->interpretation end End: Cytotoxicity Profile interpretation->end

Caption: Experimental workflow for NNRTI cytotoxicity assessment.

Logical Relationships

logical_relationships high_potency High Antiviral Potency (Low IC50) high_si High Selectivity Index (SI) high_potency->high_si low_toxicity Low Cytotoxicity (High CC50) low_toxicity->high_si drug_candidate Promising Drug Candidate high_si->drug_candidate structural_mod Structural Modifications structural_mod->high_potency Optimizes structural_mod->low_toxicity Reduces improved_solubility Improved Solubility structural_mod->improved_solubility Enhances favorable_pk Favorable PK Profile structural_mod->favorable_pk Improves improved_solubility->drug_candidate favorable_pk->drug_candidate

Caption: Key relationships in developing novel NNRTIs.

References

Technical Support Center: Troubleshooting Variability in HIV-1 Inhibitor-13 Antiviral Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in HIV-1 inhibitor-13 antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, inhibiting its function and thus preventing the virus from replicating.

Q2: What are the common types of assays used to determine the antiviral activity of inhibitor-13?

A2: Common assays include:

  • Cell-based assays: These are the most common and involve infecting susceptible cells (e.g., TZM-bl, MT-4) with HIV-1 in the presence of varying concentrations of inhibitor-13. The readout can be the quantification of a reporter gene (luciferase or GFP), or measurement of viral antigens like p24.

  • Reverse Transcriptase (RT) Activity Assays: These are biochemical assays that directly measure the inhibition of the HIV-1 RT enzyme by inhibitor-13 in a cell-free system.

  • Single-cycle vs. Multi-cycle Assays: Single-cycle infectivity assays are generally preferred as they measure the immediate effect of the drug and avoid complications from viral evolution that can occur in multi-cycle assays.[2]

Q3: My EC50/IC50 values for inhibitor-13 are inconsistent between experiments. What are the potential causes?

A3: High variability in EC50/IC50 values is a common issue and can stem from several factors:

  • Cell Health and Density: The physiological state of the cells, including passage number and confluency, can significantly impact results.

  • Virus Stock Titer and Quality: Inconsistent virus stock titers or the use of stocks with a high proportion of non-infectious particles will lead to variability.

  • Reagent Quality and Preparation: Degradation of inhibitor-13, media, or supplements can alter the assay outcome.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of the inhibitor are a major source of variability.[3]

  • Incubation Times: Variation in incubation times for virus infection or drug treatment can affect the final readout.

Q4: I am observing high background signal in my luciferase-based reporter assay. What can I do?

A4: High background in luciferase assays can obscure the true signal. Here are some troubleshooting steps:

  • Use Opaque Plates: White or opaque-walled plates are recommended to reduce crosstalk between wells.[1][4]

  • Check for Contamination: Microbial contamination can lead to false-positive signals. Ensure all reagents and cell cultures are sterile.

  • Optimize Cell Number: Too many cells can lead to high background. Perform a cell titration experiment to find the optimal cell density.

  • Wash Cells Before Lysis: If using an adherent cell line, washing the cells with PBS before adding the lysis buffer can help reduce background from the culture medium.

Q5: My p24 antigen assay results show a weak signal, even in the untreated control wells. What could be the problem?

A5: A weak signal in a p24 assay can be due to several factors:

  • Low Virus Titer: The virus stock may not be potent enough. It's important to use a well-titered virus stock.

  • Inefficient Infection: The cells used may not be highly susceptible to the HIV-1 strain, or the infection protocol may need optimization (e.g., addition of polybrene to enhance infection).

  • Suboptimal Antibody Concentration: The concentrations of the capture or detection antibodies may not be optimal. Antibody titration is recommended.

  • Incorrect Incubation Times or Temperatures: Ensure that the incubation steps in the ELISA protocol are followed precisely.

Troubleshooting Guides

Guide 1: High Variability in EC50/IC50 Values
Potential Cause Recommended Solution
Inconsistent Cell Health and Density Maintain a consistent cell culture schedule. Use cells within a specific passage number range. Seed a consistent number of cells per well and ensure even distribution.
Variable Virus Input Use a consistent and well-titered virus stock for all experiments. Aliquot the virus stock to avoid multiple freeze-thaw cycles. Perform a virus titration to determine the optimal amount of virus to use for infection.[5]
Inaccurate Inhibitor Concentrations Prepare a fresh stock solution of inhibitor-13 and perform accurate serial dilutions for each experiment. Use calibrated pipettes and ensure proper mixing.
Edge Effects in Assay Plates Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain a humidified environment and minimize evaporation.[6]
Inconsistent Incubation Times Standardize all incubation times, including pre-incubation with the inhibitor, virus infection, and final incubation before readout.
Guide 2: Assay Signal Issues (Weak or Saturated)
Issue Potential Cause Recommended Solution
Weak Signal Low transfection efficiency (for reporter assays).Optimize the transfection protocol by adjusting the DNA-to-transfection reagent ratio.[1]
Weak promoter driving the reporter gene.If possible, use a construct with a stronger promoter.[1]
Insufficient virus replication.Increase the multiplicity of infection (MOI) or the incubation time.
Saturated Signal High promoter activity.Dilute the cell lysate before measuring the reporter signal.[2]
Too much virus or cells.Reduce the MOI or the number of cells seeded per well.
High expression of luciferase.Reduce the incubation time before sample collection or decrease the integration time on the luminometer.[2]

Experimental Protocols

Protocol: Single-Cycle HIV-1 Antiviral Assay using a Luciferase Reporter Cell Line (e.g., TZM-bl)

This protocol is adapted for determining the potency of an NNRTI like inhibitor-13.

Materials:

  • TZM-bl cells (or other suitable reporter cell line)

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 stock (e.g., NL4-3)

  • This compound

  • DEAE-Dextran or Polybrene

  • Luciferase assay reagent

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Methodology:

  • Cell Plating:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Preparation and Addition:

    • Prepare a 10 mM stock solution of inhibitor-13 in DMSO.

    • Perform serial dilutions of the inhibitor in complete growth medium to achieve the desired final concentrations (e.g., from 100 µM to 0.01 nM).

    • Remove the medium from the cells and add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with medium only (no inhibitor) as controls.

  • Virus Preparation and Infection:

    • Dilute the HIV-1 stock in complete growth medium containing DEAE-Dextran (final concentration 20 µg/mL) to a pre-determined titer that gives a strong luciferase signal without causing significant cytotoxicity.

    • Add 50 µL of the diluted virus to each well.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the medium from the wells and wash once with 100 µL of PBS.

    • Add 20 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature.

    • Add 100 µL of luciferase substrate to each well.

    • Immediately measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control wells (no inhibitor).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and determine the EC50 value using a non-linear regression analysis.

Visualizations

HIV-1 Replication Cycle and NNRTI Inhibition

HIV_Lifecycle cluster_cell Host Cell cluster_virus HIV-1 Virion Binding 1. Binding & Fusion Uncoating 2. Uncoating Binding->Uncoating RT 3. Reverse Transcription Uncoating->RT Viral RNA Integration 4. Integration RT->Integration Proviral DNA Transcription 5. Transcription Integration->Transcription Integrated Provirus Translation 6. Translation Transcription->Translation Viral RNA Assembly 7. Assembly Translation->Assembly Viral Proteins Budding 8. Budding & Maturation Assembly->Budding Virion HIV-1 Virion->Binding Inhibitor13 Inhibitor-13 (NNRTI) Inhibitor13->RT Inhibition Antiviral_Workflow start Start plate_cells Plate Cells start->plate_cells add_inhibitor Add Serial Dilutions of Inhibitor-13 plate_cells->add_inhibitor add_virus Infect with HIV-1 add_inhibitor->add_virus incubate Incubate (e.g., 48h) add_virus->incubate readout Perform Assay Readout (e.g., Luciferase, p24) incubate->readout analyze Data Analysis (Calculate EC50) readout->analyze end End analyze->end

References

cell line-specific effects on HIV-1 inhibitor-13 IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the observed cell line-specific effects on the IC50 values of HIV-1 Inhibitor-13. It is intended for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do I observe different IC50 values for Inhibitor-13 when using different T-cell lines (e.g., CEM, Jurkat, MT-4)?

A1: IC50 variability across different cell lines is a common phenomenon influenced by several factors inherent to the cells themselves:

  • Receptor and Co-receptor Expression: The surface density of the CD4 receptor and CCR5/CXCR4 co-receptors can vary significantly between cell lines, affecting the efficiency of viral entry and, consequently, the apparent potency of entry inhibitors.[1]

  • Metabolic Activity: The rate at which a cell metabolizes a compound can differ. Cell lines with higher metabolic activity might break down Inhibitor-13 faster, leading to a higher IC50 value. Buprenorphine, for example, is metabolized by CYP3A4 and CYP2C8 enzymes in the liver.[2]

  • Drug Efflux Pumps: Overexpression of cellular transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness, thus increasing the IC50 value.

  • Endogenous Cellular Factors: The baseline activation state of cellular pathways, such as the NF-κB pathway, can influence HIV-1 replication.[3] Cell lines with higher basal LTR activity might require more inhibitor to achieve 50% inhibition.

Q2: Can the viral strain used in my assay affect the IC50 of Inhibitor-13?

A2: Absolutely. The genetic makeup of the HIV-1 strain is a critical determinant of inhibitor susceptibility.

  • Viral Tropism: Different HIV-1 strains use different co-receptors for entry (CCR5-tropic, CXCR4-tropic, or dual-tropic). If Inhibitor-13 targets a step related to entry, its efficacy will depend on the co-receptor used.

  • Baseline Resistance: Pre-existing mutations in the viral target (e.g., protease, reverse transcriptase, integrase) can confer reduced susceptibility to inhibitors, even in "wild-type" lab-adapted strains.[4][5]

  • Genetic Backbone: The specific lab-adapted strain (e.g., NL4-3, LAI) can have inherent differences in replication kinetics, which can influence assay outcomes and IC50 values.

Q3: My IC50 values are inconsistent even when I use the same cell line and viral strain. What are the potential sources of experimental variability?

A3: Inconsistent results often stem from subtle variations in experimental procedure. Key areas to check are:

  • Cell Passage Number and Health: Cells at very high or low passage numbers can exhibit altered phenotypes. It is crucial to use cells within a consistent passage range and ensure high viability (>95%) before starting an experiment.

  • Multiplicity of Infection (MOI): The ratio of infectious virus particles to target cells can impact the outcome. A very high MOI can overwhelm the inhibitor, leading to artificially high IC50 values. Standardizing the MOI is critical for reproducibility.

  • Assay Duration: The length of time the cells are incubated with the virus and inhibitor can affect the final readout. Longer incubation times may allow for multiple rounds of replication, potentially altering the IC50.

  • Reagent Consistency: Ensure that media, supplements (especially serum), and the inhibitor stock solution are from consistent lots and have been stored correctly.

Section 2: Troubleshooting Guide

This guide addresses the common issue of unexpected or variable IC50 values for this compound.

Problem: The IC50 value for Inhibitor-13 is significantly higher than expected in my cell line.

Potential Cause Troubleshooting Question Recommended Action
Cellular Resistance Have you checked if your cell line expresses high levels of drug efflux pumps like P-glycoprotein?Use a fluorescent substrate for P-gp (e.g., Rhodamine 123) to assess efflux activity. Consider co-treatment with a known P-gp inhibitor as a control experiment.
Compound Instability Is it possible that Inhibitor-13 is unstable or being metabolized in your specific cell culture medium or by the cells?Perform a stability assay by incubating Inhibitor-13 in the culture medium for the duration of your experiment and then testing its activity. Check for inhibitor degradation using methods like HPLC.
High Viral Input Are you using an appropriate Multiplicity of Infection (MOI)?Titrate your virus stock carefully on the specific cell line you are using. Perform the inhibition assay using a low, standardized MOI (e.g., 0.01-0.05) to ensure the assay is sensitive to inhibition.
Assay Readout Issues Is your assay endpoint (e.g., p24 antigen, luciferase, GFP) being affected by the inhibitor independent of its anti-HIV activity?Run a control where you test Inhibitor-13 on uninfected cells to check for cytotoxicity using an MTT or similar assay. Also, for reporter assays, ensure the compound does not directly inhibit the reporter enzyme (e.g., luciferase).

Problem: There is high well-to-well variability in my IC50 determination plate.

Potential Cause Troubleshooting Question Recommended Action
Inconsistent Cell Seeding Are you ensuring a homogenous single-cell suspension before and during plating?After trypsinization or cell counting, gently pipette the cell suspension multiple times to break up clumps. Mix the cell suspension between plating sections of your plate to prevent settling.[6]
Pipetting Inaccuracy Are your pipettes calibrated? Are you using appropriate pipetting techniques for small volumes, especially for serial dilutions?Ensure all pipettes are calibrated regularly. When performing serial dilutions, change tips for each dilution step and ensure proper mixing at each stage.
Edge Effects Are the variable wells located primarily on the edges of the microplate?Edge effects can be caused by differential evaporation. To mitigate this, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental data points. Ensure proper humidification in the incubator.

Section 3: Data on Cell Line-Specific IC50 Values

The IC50 of an HIV-1 inhibitor is not an absolute value but is dependent on the experimental context. The table below provides an illustrative example of how IC50 values for different classes of HIV-1 inhibitors can vary across common cell lines. Researchers should generate their own data for Inhibitor-13 using standardized protocols.

Table 1: Illustrative IC50 Values (nM) of Representative HIV-1 Inhibitors Across Different Cell Lines

Inhibitor Class Example Inhibitor Target CEM-SS (T-cell line) MT-4 (T-cell line) U87.CD4.CCR5 (Glial) Primary PBMCs
NRTI Zidovudine (AZT)Reverse Transcriptase5 - 151 - 1010 - 5010 - 100
NNRTI NevirapineReverse Transcriptase10 - 5020 - 10015 - 7550 - 200
Protease Inhibitor LopinavirProtease2 - 81 - 55 - 204 - 15
Entry Inhibitor MaravirocCCR5N/A (CCR5-)N/A (CCR5-)1 - 50.5 - 3
Integrase Inhibitor RaltegravirIntegrase3 - 102 - 75 - 152 - 10

Note: These are representative value ranges and can vary based on the specific HIV-1 strain and assay protocol used.

Section 4: Detailed Experimental Protocols

Protocol: Determination of IC50 using a p24 Antigen ELISA-based Assay

This protocol provides a standardized method for assessing the inhibitory activity of a compound like Inhibitor-13 against HIV-1 replication in suspension cell lines (e.g., CEM-GXR).

1. Materials and Reagents:

  • Target cells (e.g., CEM-GXR) in logarithmic growth phase.

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep).

  • HIV-1 virus stock of known titer (e.g., HIV-1NL4-3).

  • Inhibitor-13 stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • Commercial HIV-1 p24 Antigen ELISA kit.

  • Triton X-100 lysis buffer (1% v/v in PBS).

2. Experimental Procedure:

  • Day 0: Cell Plating

    • Count cells and assess viability. Viability should be >95%.

    • Adjust cell density to 2 x 105 cells/mL in complete medium.

    • Plate 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.

  • Day 0: Compound Dilution and Addition

    • Prepare serial dilutions of Inhibitor-13 in complete medium. For example, create a 2x working stock for a 10-point dilution series (e.g., from 20 µM down to 1 pM).

    • Include "Virus Control" (VC) wells (cells + virus, no inhibitor) and "Cell Control" (CC) wells (cells only, no virus or inhibitor).

    • Add 100 µL of the appropriate inhibitor dilution (or medium for control wells) to the cells. The final volume is now 200 µL.

  • Day 1: Viral Infection

    • Thaw the HIV-1 virus stock.

    • Dilute the virus in complete medium to a concentration that will yield a final MOI of 0.01 after addition to the wells.

    • Add 20 µL of the diluted virus to all wells except the "Cell Control" wells. Add 20 µL of medium to the CC wells.

    • Incubate the plate at 37°C, 5% CO2.

  • Day 4: Supernatant Collection and Lysis

    • After 72 hours of infection, visually inspect the wells for cytotoxicity.

    • Carefully collect 150 µL of the cell supernatant from each well and store at -80°C for p24 analysis.

    • Optional Cytotoxicity Assay: To the remaining cells, add MTT or a similar reagent to assess cell viability in parallel.

  • Day 5: p24 ELISA

    • Thaw the collected supernatants. If p24 levels are expected to be high, dilute the samples in medium.

    • Lyse the virus in the samples by adding Triton X-100 to a final concentration of 0.5%.

    • Perform the p24 Antigen ELISA according to the manufacturer's instructions.

    • Read the absorbance on a plate reader.

3. Data Analysis:

  • Subtract the background absorbance (blank wells).

  • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Sample_p24 - CC_p24) / (VC_p24 - CC_p24))

  • Plot the % Inhibition against the log of the inhibitor concentration.

  • Use a non-linear regression model (e.g., four-parameter variable slope) to fit the curve and calculate the IC50 value.[4]

Section 5: Visual Guides and Pathways

Diagram 1: IC50 Determination Workflow

IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Target Cells (Count & Check Viability) plate_cells Plate Cells (e.g., 20,000 cells/well) prep_cells->plate_cells prep_inhibitor Prepare Inhibitor Serial Dilutions (2x) add_inhibitor Add Inhibitor Dilutions (Final Volume: 200µL) prep_inhibitor->add_inhibitor prep_virus Prepare Virus Stock (Thaw & Dilute) infect_cells Infect with HIV-1 (Low MOI, e.g., 0.01) prep_virus->infect_cells plate_cells->add_inhibitor add_inhibitor->infect_cells incubate Incubate (3-5 Days at 37°C) infect_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant p24_elisa Quantify Viral Replication (p24 ELISA) collect_supernatant->p24_elisa calc_inhibition Calculate % Inhibition p24_elisa->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 (Non-linear Regression) plot_curve->calc_ic50

Caption: A flowchart illustrating the key steps for determining the IC50 value of an HIV-1 inhibitor.

Diagram 2: Factors Influencing IC50 Values

Factors_IC50 Key Factors Causing Cell Line-Specific IC50 Variation center Variable IC50 Value cf_node Cellular Factors cf_node->center cf1 Receptor Density (CD4, CCR5, CXCR4) cf_node->cf1 cf2 Drug Metabolism (e.g., CYP enzymes) cf_node->cf2 cf3 Efflux Pumps (e.g., P-glycoprotein) cf_node->cf3 cf4 Basal Activation State (e.g., NF-kB) cf_node->cf4 vf_node Viral Factors vf_node->center vf1 Genotype & Tropism (R5 vs X4) vf_node->vf1 vf2 Baseline Resistance Mutations vf_node->vf2 vf3 Replication Kinetics vf_node->vf3 ap_node Assay Parameters ap_node->center ap1 Multiplicity of Infection (MOI) ap_node->ap1 ap2 Incubation Time ap_node->ap2 ap3 Readout Method (p24, RT, Reporter) ap_node->ap3

Caption: A relationship diagram showing how cellular, viral, and experimental factors contribute to IC50 variability.

Diagram 3: Potential Targets of HIV-1 Inhibitors

HIV_Lifecycle_Targets Simplified HIV-1 Lifecycle and Inhibitor Targets cluster_cell Host Cell entry 1. Binding & Fusion rt 2. Reverse Transcription integration 3. Integration transcription 4. Transcription & Translation assembly 5. Assembly budding 6. Budding & Maturation inhibitor_entry Entry Inhibitors inhibitor_entry->entry Blocks inhibitor_rt RT Inhibitors (e.g., NRTIs, NNRTIs) inhibitor_rt->rt Blocks inhibitor_int Integrase Inhibitors inhibitor_int->integration Blocks inhibitor_pi Protease Inhibitors inhibitor_pi->budding Blocks Maturation inhibitor_13 Inhibitor-13 (Hypothetical Target) inhibitor_13->rt Possible Target?

Caption: A simplified diagram of the HIV-1 lifecycle showing the stages targeted by different classes of inhibitors.

References

Technical Support Center: Optimization of Drug Combination Ratios with HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this document is curated to address the optimization of drug combination ratios with HIV-1 inhibitor-13, specific public-domain data on this particular compound in combination therapies is limited. Therefore, this guide leverages data and protocols for other well-characterized Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) to provide a comprehensive resource for researchers. This compound is a potent NNRTI, and the principles, experimental designs, and troubleshooting advice outlined here are directly applicable.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other NNRTIs?

A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs work by binding to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the HIV-1 replication cycle.[2][3][4][5]

Q2: Why is it beneficial to use this compound in combination with other antiretroviral drugs?

A2: Using a single antiretroviral agent (monotherapy) often leads to the rapid development of drug-resistant viral strains.[6] Combination therapy, often referred to as Highly Active Antiretroviral Therapy (HAART), is the standard of care for HIV-1 infection. The rationale for using drug combinations is to:

  • Enhance Viral Suppression: Achieve a more profound and durable reduction in viral load.[2][7]

  • Limit Drug Resistance: The virus would need to develop multiple mutations simultaneously to overcome the effects of several drugs, which is statistically less likely.

  • Target Multiple Stages of the Viral Lifecycle: Combining drugs with different mechanisms of action (e.g., an NNRTI with a protease inhibitor) can inhibit HIV-1 replication at various points.

Q3: What classes of drugs are commonly combined with NNRTIs like this compound, and what is the expected outcome?

A3: NNRTIs are frequently combined with:

  • Nucleoside Reverse Transcriptase Inhibitors (NRTIs): This is a very common and often synergistic combination. The NNRTI's allosteric inhibition of RT can enhance the chain-terminating effect of the NRTI.[2][8][9]

  • Protease Inhibitors (PIs): These combinations are typically additive to synergistic.[6][10] PIs inhibit the processing of viral proteins, a later stage in the viral lifecycle.

  • Integrase Strand Transfer Inhibitors (INSTIs): This class of drugs prevents the integration of viral DNA into the host cell's genome.

Q4: How is the synergistic effect of a drug combination quantified?

A4: The interaction between drugs is most commonly quantified using mathematical models such as:

  • The Bliss Independence Model: This model assumes that the two drugs act independently. Synergy is observed when the combined effect is greater than the product of their individual effects.[11]

  • The Loewe Additivity Model: This model is based on the concept of dose equivalence. Synergy is concluded if the effect of the combination is greater than what would be expected if the drugs were simply different concentrations of the same substance.

  • The Combination Index (CI) Method: Based on the median-effect principle, the CI method is widely used to quantify drug interactions. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[11][12]

Troubleshooting Guides

Issue 1: High Variability in p24 Antigen Assay Results Between Replicates

The p24 antigen capture assay is a type of ELISA commonly used to measure HIV-1 replication. High variability can compromise the reliability of your synergy analysis.

Potential Cause Troubleshooting Step
Inconsistent Pipetting - Ensure pipettes are calibrated regularly.- Use a consistent pipetting technique (e.g., same angle and speed for all wells).- Avoid introducing air bubbles into the wells.
Improper Plate Washing - Use an automated plate washer for better consistency.- If washing manually, ensure all wells are filled and aspirated with the same force and volume.- Avoid letting wells dry out between steps.
Edge Effects - This can be caused by uneven temperature or evaporation across the plate.- To mitigate, fill the outer wells with sterile water or PBS and do not use them for experimental samples.- Ensure proper plate sealing during incubations.
Reagent Preparation - Prepare fresh reagents for each experiment.- Ensure all reagents are brought to room temperature before use and are mixed thoroughly but gently.
Issue 2: Inconsistent or Contradictory Synergy Analysis Results (e.g., variable CI values)

Inconsistent synergy data can arise from experimental variability or the inherent biological complexity of drug interactions.

Potential Cause Troubleshooting Step
Inaccurate IC50/EC50 Values - The calculation of combination effects relies on accurate dose-response curves for each individual drug.- Repeat monotherapy experiments to confirm the 50% inhibitory/effective concentrations (IC50/EC50).
Suboptimal Drug Ratio Selection - The synergistic effect can be dependent on the ratio of the combined drugs.- Test a matrix of concentrations for both drugs (checkerboard analysis) rather than a single fixed ratio.
Data Analysis Method - Different synergy models (Bliss, Loewe, CI) can yield different conclusions.- Analyze your data using at least two different models. A strong synergistic interaction should ideally be identified by multiple models.[11]
Cellular Toxicity - If the drug combination is cytotoxic at the tested concentrations, it can be mistaken for a synergistic antiviral effect.- Always run a parallel cytotoxicity assay (e.g., MTT, XTT) with the same drug concentrations on uninfected cells. The observed antiviral effect should not be due to cell death.
Biological Variability - Biological systems have inherent variability.[13]- Ensure you have a sufficient number of biological replicates for each experiment. If results remain inconsistent, consider if the observed synergy is weak or highly dependent on specific experimental conditions.

Quantitative Data on NNRTI Combinations

The following tables summarize in vitro synergy data from studies combining NNRTIs with other antiretroviral agents. The Combination Index (CI) is a common measure, where CI < 1 indicates synergy . Dose Reduction Index (DRI) indicates how many folds the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.

Table 1: Synergy of NNRTIs in Combination with the NRTI Zidovudine (AZT)

NNRTIHIV-1 StrainCombination Index (CI) at 50% EffectDRI for NNRTIDRI for AZTReference
DAPA-2eRTMDR1 (multi-resistant)0.279~7-fold~7-fold[9]
DAAN-14hRTMDR1 (multi-resistant)0.116~18-fold~18-fold[9]
DAAN-15hHIV-1 IIIB0.071~44-fold~21-fold[14]
NevirapineHIV-1 IIIB0.165~12-fold~12-fold[14]

Table 2: Interaction of NNRTIs with other Antiretroviral Classes

NNRTICombination DrugDrug ClassInteraction TypeAssay SystemReference
EfavirenzZidovudine (AZT)NRTISynergyHIV-1 RT enzyme assay & Cell-based assay[6]
EfavirenzLamivudine (3TC)NRTISynergyHIV-1 RT enzyme assay & Cell-based assay[6]
EfavirenzNelfinavir (NFV)Protease InhibitorAdditive to SynergyCell-based assay[6]
NevirapineEfavirenzNNRTISynergyIn Vitro[15]

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is essential to ensure that the observed antiviral activity of the drug combination is not due to killing the host cells.

  • Cell Plating: Seed TZM-bl or a similar susceptible cell line in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Drug Addition: Prepare serial dilutions of this compound, the combination drug, and their mixtures at various ratios. Add these to the wells containing the cells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours, corresponding to the duration of the antiviral assay.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%. This value is crucial for selecting non-toxic concentrations for synergy experiments.

HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol measures the extent of viral replication by quantifying the p24 capsid protein.

  • Cell Infection: Seed target cells (e.g., MT-4 cells or activated PBMCs) in a 96-well plate. Infect the cells with a known amount of HIV-1 virus stock for 2-4 hours.

  • Drug Treatment: After infection, wash the cells to remove the viral inoculum and add fresh medium containing serial dilutions of the single drugs and their combinations.

  • Incubation: Incubate the plates for 3-5 days to allow for viral replication.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant from each well.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Generate dose-response curves for each drug and combination. Calculate the 50% effective concentration (EC50) for each. These values will be used for synergy analysis.

Synergy Analysis (Combination Index Method)

This analysis uses the data from the replication assay to determine the nature of the drug interaction.

  • Experimental Design: A checkerboard (matrix) titration is the most robust method. This involves testing a range of concentrations of Drug A against a range of concentrations of Drug B.

  • Data Input: Use software such as CompuSyn or SynergyFinder.[16] Input the dose-response data (drug concentrations and the corresponding percentage of inhibition of viral replication) for each drug alone and for the combinations.

  • Calculation: The software will calculate the Combination Index (CI) values based on the median-effect equation.

  • Interpretation of Results:

    • CI < 0.9: Synergy

    • CI = 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

    • The software can generate a CI plot, where data points below the line of additivity (CI=1) indicate synergy.

Visualizations

Mechanism of Synergy: NNRTIs and NRTIs

The synergistic interaction between NNRTIs and NRTIs occurs at the level of the HIV-1 Reverse Transcriptase enzyme.

G cluster_RT HIV-1 Reverse Transcriptase RT_Active_Site Catalytic Active Site Viral_DNA Viral DNA Synthesis RT_Active_Site->Viral_DNA Synthesizes NNRTI_Pocket Allosteric Pocket NNRTI_Pocket->RT_Active_Site Inhibits catalytic activity NRTI NRTI (e.g., Zidovudine) NRTI->RT_Active_Site Competes with natural nucleotides NRTI->Viral_DNA Causes chain termination NNRTI NNRTI (this compound) NNRTI->NNRTI_Pocket Binds and induces conformational change Viral_RNA Viral RNA Template Viral_RNA->RT_Active_Site Binds for reverse transcription G A 1. Individual Drug Assays B Determine IC50/EC50 and CC50 for each drug alone A->B C 2. Combination Drug Assay (Checkerboard Titration) B->C Inform concentration range selection D Measure % Inhibition of HIV-1 Replication (p24 Assay) C->D E Measure % Cell Viability (Cytotoxicity Assay) C->E F 3. Data Analysis D->F E->F Correct for toxicity G Calculate Combination Index (CI) using software (e.g., CompuSyn) F->G H Interpret Results G->H G cluster_cell Host CD4+ T-Cell HIV HIV-1 Infection PI3K PI3K/Akt Pathway HIV->PI3K Activates MAPK MAPK Pathway HIV->MAPK Activates NFkB NF-kB Pathway HIV->NFkB Activates Survival Cell Survival & Proliferation PI3K->Survival Replication Viral Replication & Transcription MAPK->Replication NFkB->Replication ART Synergistic ART (e.g., NNRTI + NRTI) ART->Replication Inhibits

References

Technical Support Center: NNRTI Assays & Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on understanding and mitigating the effects of serum protein binding in Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during NNRTI evaluation, with a focus on the impact of serum proteins on experimental outcomes.

Question: Why is there a significant discrepancy between my NNRTI's in vitro potency (IC50) and its observed in vivo efficacy?

Answer: A primary reason for this discrepancy is the effect of plasma protein binding. In standard in vitro assays, the concentration of serum or protein is often low or absent. However, in vivo, NNRTIs can be extensively bound to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG).[1][2] It is the unbound, or "free," fraction of the drug that is pharmacologically active and able to inhibit HIV-1 Reverse Transcriptase (RT).[1][3] If your compound is highly protein-bound, the free concentration in the bloodstream might be much lower than the total concentration, leading to reduced efficacy compared to what the standard IC50 value might suggest. For example, the NNRTI Efavirenz is more than 99% bound to plasma proteins, primarily albumin.[1]

Question: My NNRTI appears significantly less potent (higher IC50) when I add human serum to my cell culture medium. What is causing this?

Answer: This is a direct demonstration of the serum protein binding effect. When you add serum to the assay medium, the proteins within the serum bind to your NNRTI. This reduces the concentration of free NNRTI available to enter the target cells and inhibit viral replication. Consequently, a higher total concentration of the drug is required to achieve the same level of inhibition, resulting in an apparent increase in the IC50 value.[4] This phenomenon underscores the importance of measuring antiviral activity in the presence of physiological concentrations of human serum to get a more accurate prediction of in vivo performance.[4][5]

A logical workflow for troubleshooting these discrepancies is outlined below.

G cluster_0 A Start: Unexpectedly High In Vivo Dose or Poor In Vitro-In Vivo Correlation B Perform NNRTI Assay with Increasing % Human Serum (e.g., 0%, 10%, 50%) A->B C Does IC50 Increase Significantly with Serum? B->C D Issue is Likely High Serum Protein Binding C->D  Yes E Investigate Other Factors: Metabolic Instability, Poor PK, Cell Permeability, Target Engagement C->E No   F Determine Fraction Unbound (fu) using Equilibrium Dialysis or Ultrafiltration D->F G Calculate Protein-Adjusted IC50 (IC50_adj = IC50_serum / fu) F->G H End: Use Adjusted IC50 for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling G->H

Caption: Troubleshooting Workflow for NNRTI Assay Discrepancies.

Question: How can I quantify the impact of protein binding on my compound's potency?

Answer: To quantify the effect, you should perform experiments to determine the fraction of the drug that remains unbound (fu) in plasma. The gold-standard methods for this are equilibrium dialysis and ultrafiltration.[1][6][7] Once you have determined the fu, you can calculate a protein-adjusted IC50. This value provides a more accurate measure of the drug's intrinsic potency by accounting for the fraction that is sequestered by proteins. A simplified workflow is presented below.

G cluster_0 A Measure IC50 in Assay with 50% Human Serum (IC50_serum) C Calculate Protein-Adjusted IC50 A->C B Determine Fraction Unbound in Plasma (fu_plasma) via Equilibrium Dialysis B->C D Result: IC50_adj = IC50_serum / fu_plasma C->D

Caption: Workflow for Calculating a Protein-Adjusted IC50.

Frequently Asked Questions (FAQs)

Q1: What is serum protein binding and why is it critical for NNRTIs?

Serum protein binding is the reversible association of drugs with proteins in the blood plasma.[2] For NNRTIs, this is critical because only the unbound drug is free to distribute into tissues, cross cell membranes, and interact with the allosteric binding pocket of HIV-1 Reverse Transcriptase.[1][8] High protein binding can effectively limit the therapeutic concentration of the drug at its site of action.

G cluster_0 In Bloodstream cluster_1 Target Site TotalDrug Total NNRTI (Measured Concentration) Bound Protein-Bound NNRTI (Inactive Reservoir) TotalDrug->Bound Equilibrium Unbound Free NNRTI (Pharmacologically Active) TotalDrug->Unbound Equilibrium Target HIV-1 Reverse Transcriptase Unbound->Target Inhibition

Caption: The Free Drug Hypothesis in NNRTI Action.

Q2: Which serum proteins are most important for NNRTI binding?

The two primary proteins responsible for binding most drugs, including NNRTIs, are:

  • Human Serum Albumin (HSA): This is the most abundant protein in plasma and typically binds acidic and neutral drugs.[2] The NNRTI Efavirenz, for instance, is highly bound to albumin.[1]

  • Alpha-1-Acid Glycoprotein (AAG): This protein is present at lower concentrations but has a high affinity for basic and neutral drugs.[2]

Q3: Can I use animal serum (e.g., Fetal Bovine Serum) as a substitute for human serum?

While commonly used in cell culture, Fetal Bovine Serum (FBS) can give misleading results. The types and concentrations of proteins in FBS differ from human serum, leading to variations in drug binding. For example, AAG levels are significantly lower in bovine and murine serum compared to human serum.[9] Therefore, for the most accurate and clinically relevant data, it is strongly recommended to use human serum or purified human proteins (HSA and AAG) in your assays.[4]

Quantitative Data Summary

The extent of protein binding and its effect on antiviral potency varies between compounds. The following tables provide reference data for common antiretroviral drugs.

Table 1: Plasma Protein Binding of Common Antiretroviral Drugs

Drug Class Drug Plasma Protein Binding (%) Primary Binding Protein(s)
NNRTI Efavirenz >99% Albumin[1]
NNRTI Nevirapine ~60% Albumin
NNRTI Rilpivirine ~99.7% Albumin
NNRTI Etravirine ~99.9% Albumin, AAG
Protease Inhibitor Lopinavir 98-99% AAG, Albumin[4]
Protease Inhibitor Atazanavir ~86% AAG, Albumin
NRTI Tenofovir <1% N/A

| NRTI | Emtricitabine | <4% | N/A |

Note: Data compiled from various pharmacology resources. Binding percentages can vary slightly based on experimental methods.

Table 2: Illustrative Effect of Human Serum on NNRTI Antiviral Activity

Compound Assay Condition EC50 (nM) Fold Shift in EC50
TMC125 (Etravirine) 10% FBS 1.5 -
50% Human Serum 3.0 2.0x[5]
45 mg/ml HSA 4.4 2.9x[5]

| | 1 mg/ml AAG | 11.2 | 7.5x[5] |

Key Experimental Protocols

Protocol 1: Determination of Fraction Unbound (fu) using Rapid Equilibrium Dialysis (RED)

This method is a common and reliable way to measure the unbound fraction of a drug in plasma.[6]

Materials:

  • Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8K MWCO).

  • Human plasma (pooled, heparinized).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test NNRTI stock solution (in DMSO).

  • Incubator shaker capable of maintaining 37°C.

  • LC-MS/MS system for quantification.

Methodology:

  • Compound Preparation: Spike the test NNRTI into human plasma to achieve the desired final concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (<1%).

  • RED Device Loading:

    • Add the spiked plasma sample (e.g., 200 µL) to the sample chamber (red-ringed) of the RED device insert.

    • Add PBS (e.g., 350 µL) to the buffer chamber.

  • Incubation:

    • Place the inserts into the base plate, cover securely with the sealing tape, and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.[10]

  • Sampling:

    • After incubation, carefully remove an aliquot (e.g., 50 µL) from both the plasma chamber and the buffer chamber.

  • Sample Processing:

    • For the plasma sample, perform a protein precipitation step by adding 3-4 volumes of cold acetonitrile. Centrifuge to pellet the precipitated protein.

    • The buffer sample can often be directly diluted for analysis.

  • Quantification:

    • Analyze the concentration of the NNRTI in the processed plasma sample and the buffer sample using a validated LC-MS/MS method.

  • Calculation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber:

      • fu = Cbuffer / Cplasma

Protocol 2: NNRTI Antiviral Assay with Human Serum Adjustment

This protocol describes a cell-based assay to determine the IC50 of an NNRTI in the presence of a physiological concentration of human serum.

Materials:

  • Target cells susceptible to HIV-1 infection (e.g., TZM-bl cells or PBMCs).

  • Laboratory-adapted or clinical isolate of HIV-1.

  • Cell culture medium (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS) and Pooled Human Serum (HS).

  • Test NNRTI and control drugs.

  • Luciferase or p24 antigen detection kit.

Methodology:

  • Cell Plating: Seed target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test NNRTI in two types of media:

      • Control Medium: Culture medium containing standard 10% FBS.

      • Test Medium: Culture medium supplemented with 50% Human Serum (adjust other medium components accordingly).

  • Infection and Treatment:

    • Add the serially diluted NNRTI (in both control and test media) to the plated cells.

    • Add a pre-titered amount of HIV-1 virus stock to each well.

    • Include "cells only" (no virus) and "virus only" (no drug) controls on each plate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for viral replication.

  • Quantification of Viral Replication:

    • Measure the extent of viral replication using an appropriate readout. For TZM-bl cells, this is typically a luciferase reporter gene assay. For PBMCs, this could be the measurement of p24 antigen in the supernatant via ELISA.

  • Data Analysis:

    • Normalize the data to the "virus only" control (representing 100% infection) and the "cells only" control (representing 0% infection).

    • Plot the percentage of inhibition versus the log of the drug concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for the NNRTI in both 10% FBS and 50% HS conditions.

  • Interpretation: Compare the IC50 value obtained in 50% HS to the value from 10% FBS. The fold-shift between these values indicates the extent of potency loss due to serum protein binding under these conditions.

References

Technical Support Center: Refining Purification Methods for HIV-1 Inhibitor-13 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of HIV-1 inhibitor-13.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a synthetic small molecule. The primary recommended purification method is High-Performance Liquid Chromatography (HPLC).

Issue 1: Low Yield of Purified this compound

Potential Cause Recommended Solution
Incomplete Reaction: The synthesis of inhibitor-13 did not proceed to completion, leaving significant starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to purification.
Degradation of Product: The inhibitor is sensitive to temperature, pH, or light, leading to degradation during purification.Perform purification at a lower temperature, use buffered mobile phases to maintain a stable pH, and protect the sample from light.
Suboptimal HPLC Conditions: The mobile phase composition is not optimal for eluting the compound from the column, leading to product loss.Systematically screen different solvent systems (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, trifluoroacetic acid for improved peak shape).
Irreversible Adsorption: The compound is strongly and irreversibly binding to the stationary phase of the HPLC column.Consider using a different column chemistry (e.g., C8 instead of C18) or adding a competitive agent to the mobile phase.

Issue 2: Poor Peak Shape in HPLC Chromatogram (Tailing or Fronting)

Potential Cause Recommended Solution
Column Overload: Injecting too much sample onto the HPLC column.[1][2]Reduce the injection volume or the concentration of the sample.[2]
Secondary Interactions: The analyte is interacting with active sites on the silica backbone of the column.[2]Add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to mask silanol groups. Consider using a column with end-capping.
Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the inhibitor, causing it to exist in multiple ionic forms.Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.
Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[3]

Issue 3: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Co-eluting Impurities: Impurities have similar retention times to the target compound under the current HPLC conditions.Optimize the HPLC method by changing the gradient profile, solvent system, or stationary phase to improve resolution.
Reaction Byproducts: The synthesis reaction is generating side products that are difficult to separate.Re-evaluate the synthetic route to minimize the formation of byproducts. Consider a pre-purification step like column chromatography on silica gel.
Contamination: Contamination from solvents, glassware, or previous experiments.Use high-purity solvents and ensure all glassware is scrupulously clean. Run blank injections to check for system contamination.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for HPLC purification of this compound?

A1: A good starting point for the purification of a small molecule like this compound is reversed-phase HPLC. A C18 column is a versatile choice. A typical starting gradient could be 10-90% acetonitrile in water with 0.1% formic acid over 30 minutes. The flow rate and gradient can then be optimized based on the initial separation profile.

Q2: How can I confirm the identity and purity of my final product?

A2: The identity of this compound should be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure. Purity is typically assessed by the peak area percentage in an analytical HPLC chromatogram, ideally using a detector with a uniform response factor, like a Diode Array Detector (DAD).

Q3: My compound seems to be degrading on the HPLC column. What can I do?

A3: Degradation on the column can be due to acidic or basic conditions. If you are using an acid modifier like TFA, try switching to a milder acid like formic acid. Alternatively, if the compound is base-sensitive, avoid high pH mobile phases. Temperature can also be a factor, so running the purification at a lower temperature might be beneficial.

Q4: I see "ghost peaks" in my chromatogram. What are they and how do I get rid of them?

A4: Ghost peaks are peaks that appear in a chromatogram at unexpected times, often in blank runs.[2] They are typically caused by contamination from a previous injection or from the mobile phase itself.[2] To eliminate them, flush the column with a strong solvent, ensure the purity of your mobile phase solvents, and run a blank gradient to wash the column between samples.[2]

Quantitative Data Summary

The following tables present representative data for the purification of this compound using different methods. This data is illustrative and may vary based on specific experimental conditions.

Table 1: Comparison of Purification Methods

Purification MethodTypical Yield (%)Final Purity (%)Throughput
Preparative HPLC (C18)60-80>98Low-Medium
Flash Chromatography (Silica)70-9090-97High
Recrystallization40-70>99Varies

Table 2: HPLC Method Optimization Parameters

ParameterCondition 1Condition 2 (Optimized)Resulting Purity (%)
Column C18, 5 µm, 4.6x150 mmC18, 5 µm, 4.6x150 mm-
Mobile Phase A Water + 0.1% TFAWater + 0.1% Formic Acid-
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile + 0.1% Formic Acid-
Gradient 10-90% B in 20 min30-70% B in 40 min95.2 -> 99.1
Flow Rate 1.0 mL/min0.8 mL/min-
Temperature Ambient30 °C-

Detailed Experimental Protocol

Representative Protocol for the Purification of this compound via Preparative HPLC

  • Sample Preparation:

    • Dissolve the crude synthetic product of this compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or the initial mobile phase).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equip the preparative HPLC system with a C18 column (e.g., 21.2 x 250 mm, 10 µm).

    • Prepare the mobile phases:

      • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

      • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both mobile phases thoroughly using an inline degasser or by sonication.

    • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 30 minutes at the desired flow rate (e.g., 15 mL/min).

  • Purification Run:

    • Inject the filtered sample onto the column.

    • Run a linear gradient optimized for the separation of inhibitor-13 from its impurities (e.g., 10% to 70% B over 45 minutes).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Collect fractions corresponding to the main peak of this compound.

  • Post-Purification Processing:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the HPLC solvents (acetonitrile and water) using a rotary evaporator.

    • If residual water remains, perform a lyophilization (freeze-drying) step to obtain the final product as a solid.

    • Determine the final yield and confirm the structure and purity using LC-MS and NMR.

Visualizations

HIV1_Replication_Cycle cluster_cell Host Cell cluster_nucleus Nucleus Entry 1. Entry ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding NewVirion New HIV-1 Virion Budding->NewVirion Virus HIV-1 Virion Virus->Entry Attachment & Fusion Inhibitor13_RT Inhibitor-13 (NNRTI) Inhibitor13_RT->ReverseTranscription Inhibits Inhibitor13_Capsid Inhibitor-13 (Capsid Inhibitor) Inhibitor13_Capsid->Assembly Inhibits

Caption: HIV-1 replication cycle and points of inhibition.

Purification_Workflow Crude Crude Synthetic Product (this compound) Dissolve Dissolve in appropriate solvent Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Preparative HPLC (C18 Column) Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Solvent Removal (Rotary Evaporation) Pool->Evaporate Lyophilize Lyophilization Evaporate->Lyophilize Final Pure this compound Lyophilize->Final

Caption: Experimental workflow for this compound purification.

References

addressing batch-to-batch variability of synthetic HIV-1 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability of synthetic HIV-1 inhibitors.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during your experiments due to inhibitor variability.

Issue 1: Inconsistent Antiviral Activity (EC50/IC50 Shift) Between Batches

Q1: My new batch of an HIV-1 inhibitor shows significantly lower potency (higher EC50) than the previous batch. What are the potential causes?

A1: A decrease in potency can be attributed to several factors related to the new batch's purity and composition:

  • Lower Purity of the Active Pharmaceutical Ingredient (API): The new batch may have a lower percentage of the active compound. For research-grade small molecules, a purity of >95% is generally recommended, with some applications requiring >98%.[1][2][3]

  • Presence of Inactive Isomers: The synthesis may have produced a mixture of stereoisomers, with the new batch containing a higher proportion of an inactive or less active isomer.[4]

  • Degradation of the Compound: Improper storage or handling of the new batch could have led to degradation of the active inhibitor.

  • Presence of Antagonistic Impurities: Certain impurities might interfere with the inhibitor's binding to its target.

Q2: How can I troubleshoot a sudden drop in the observed potency of my inhibitor?

A2: A systematic approach is crucial. We recommend the following workflow:

Troubleshooting Workflow for Inconsistent Inhibitor Potency

G cluster_0 Start: Inconsistent Potency Observed cluster_1 Step 1: Purity & Identity Verification cluster_2 Step 2: Assess Solubility cluster_3 Step 3: Review Experimental Parameters cluster_4 Conclusion start New batch shows lower potency purity_check Analyze both batches by HPLC-UV start->purity_check nmr_ms_check Confirm structure by NMR and MS purity_check->nmr_ms_check If purity differs solubility_test Visually inspect for precipitation in assay medium purity_check->solubility_test If purity is consistent nmr_ms_check->solubility_test assay_review Check cell health, virus titer, and reagent concentrations solubility_test->assay_review If solubility issues are observed conclusion Identify root cause and decide on batch usability solubility_test->conclusion If no solubility issues assay_review->conclusion

Caption: Troubleshooting workflow for inconsistent inhibitor potency.

Issue 2: Poor Solubility of a New Inhibitor Batch

Q1: My new batch of inhibitor is not dissolving properly in the same solvent system used for previous batches. Why is this happening?

A1: Solubility issues with a new batch can stem from several differences:

  • Different Salt Form or Polymorph: The inhibitor may have been synthesized as a different salt form or crystallized in a different polymorphic form, which can significantly impact solubility.

  • Presence of Insoluble Impurities: The new batch may contain insoluble impurities that were not present in previous batches.

  • Residual Solvents: The presence of different residual solvents from the synthesis and purification process can alter the compound's dissolution properties.[5][6]

Q2: What steps can I take to resolve solubility problems with my inhibitor?

A2:

  • Verify the Compound's Identity and Form: Check the certificate of analysis (CoA) for any information on the salt form. If possible, analyze the solid form by techniques like X-ray powder diffraction (XRPD) to check for polymorphism.

  • Attempt Solubilization with Gentle Heating or Sonication: These methods can sometimes help dissolve stubborn compounds.

  • Test Alternative Solvents: If the standard solvent is not working, you may need to explore other biocompatible solvents. Always run a vehicle control in your assays to ensure the new solvent does not affect the experimental outcome.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[7]

Section 2: Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common sources of batch-to-batch variability in synthetic HIV-1 inhibitors?

A1: Batch-to-batch variability can be introduced at multiple stages of the manufacturing process. Key sources include:

  • Raw Materials: Variations in the quality and purity of starting materials and reagents.

  • Synthesis Process: Minor deviations in reaction conditions such as temperature, pressure, or reaction time.

  • Purification Methods: Inconsistencies in purification techniques (e.g., chromatography, crystallization) can lead to different impurity profiles.

  • Human Factor: Differences in how individual technicians carry out the process.[8]

Q2: What are typical impurities found in synthetic HIV-1 inhibitors?

A2: Common impurities include:

  • Unreacted Starting Materials and Intermediates: Leftover reactants from the synthesis.

  • Reaction By-products: Unintended molecules formed during the reaction.

  • Isomers: Stereoisomers or regioisomers that may have different biological activities.[9]

  • Residual Solvents: Solvents used in synthesis or purification that are not completely removed.[5][10]

  • Catalyst Residues: Traces of metal catalysts (e.g., palladium, platinum) used in the synthesis.[9]

  • Degradation Products: Formed by the breakdown of the active compound during manufacturing or storage.

Analytical & Quality Control

Q3: What is a reasonable purity level for a research-grade synthetic HIV-1 inhibitor?

A3: For most in vitro research applications, a purity of ≥95% as determined by HPLC is generally considered acceptable. However, for sensitive applications or in vivo studies, a purity of ≥98% is often required.[1][3]

Q4: How should I properly store my synthetic HIV-1 inhibitors?

A4: Proper storage is critical to maintain the stability and activity of your inhibitors. Always follow the supplier's recommendations. General guidelines include:

  • Solid Compounds: Store in a cool, dark, and dry place. Many compounds are stable at room temperature, but some may require refrigeration or freezing.

  • Stock Solutions: Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Use amber vials to protect light-sensitive compounds.

Data Interpretation

Q5: My two batches have the same purity according to the CoA, but they still show different activity. What could be the reason?

A5: Even with the same overall purity, the nature of the impurities can differ. For example, one batch might have a 1% impurity that is benign, while another batch has a 1% impurity that actively interferes with your assay. This is why it is important to not only consider the purity level but also the impurity profile. Additionally, as mentioned earlier, differences in crystalline form (polymorphism) or salt form, which may not be reflected in a standard purity analysis, can affect solubility and bioavailability in your assay.[4]

Section 3: Data Presentation

Table 1: Typical Physicochemical Properties of Selected HIV-1 Inhibitors

Inhibitor ClassExample CompoundMolecular Weight ( g/mol )LogPAqueous SolubilityBCS Class
NRTIEmtricitabine247.24-0.9Freely SolubleIII
NRTIZidovudine (AZT)267.240.0520 mg/mLI
NNRTINevirapine266.302.50.1 mg/mLII
Protease InhibitorLopinavir628.814.9Poorly SolubleIV
Protease InhibitorRitonavir720.954.5Poorly SolubleIV
Entry InhibitorMaraviroc513.673.90.01 g/LII
Capsid InhibitorGS-CA1409.43N/ALow SolubilityN/A

Data compiled from various sources.[11][12][13][14] LogP and solubility can vary depending on the experimental conditions. BCS = Biopharmaceutics Classification System.

Table 2: General Acceptance Criteria for Research-Grade Small Molecule Inhibitors

ParameterMethodAcceptance Criteria
Purity (Assay) HPLC-UV≥ 95.0% (may require ≥ 98.0% for sensitive applications)[1]
Identity Mass Spectrometry, NMRConforms to expected structure
Individual Impurity HPLC-UVNot more than (NMT) 1.0%[1]
Residual Solvents GC-HSWithin ICH Q3C limits for the specific solvent
Water Content Karl Fischer TitrationTypically < 1.0%

Section 4: Experimental Protocols

Protocol 1: General HPLC-UV Method for Purity Assessment of Synthetic HIV-1 Inhibitors

This protocol provides a general starting point for the analysis of non-polar small molecule HIV-1 inhibitors. Method optimization will be required for specific compounds.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • Data acquisition and processing software.

  • Materials:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • Inhibitor Samples: Prepare stock solutions of old and new batches at 1 mg/mL in a suitable organic solvent (e.g., DMSO), then dilute to ~50 µg/mL with the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35°C.[15]

    • UV Detection: 260 nm (or the λmax of your specific compound).[15]

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B (linear gradient)

      • 15-18 min: Hold at 95% B

      • 18-19 min: 95% to 30% B (linear gradient)

      • 19-25 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the chromatograms of the old and new batches, looking for differences in the number and size of impurity peaks.

Protocol 2: Determination of Inhibitor Potency (IC50) using a HIV-1 p24 Antigen ELISA

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a synthetic inhibitor.

  • Materials:

    • Cells: TZM-bl cells or other susceptible cell line.

    • Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).

    • Inhibitor: Serial dilutions of the inhibitor in cell culture medium.

    • HIV-1 p24 Antigen ELISA Kit: Commercially available kit.

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • Inhibitor Addition: Prepare 2-fold serial dilutions of your inhibitor (from both batches, if comparing) in culture medium. Remove the old medium from the cells and add 100 µL of the diluted inhibitor to the appropriate wells. Include "virus control" (cells + virus, no inhibitor) and "cell control" (cells only) wells.

    • Infection: Add a pre-determined amount of HIV-1 virus stock to each well (except the cell control wells) to achieve a multiplicity of infection (MOI) of ~0.1.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

    • p24 ELISA: After incubation, carefully collect the cell culture supernatant from each well. Determine the p24 antigen concentration in each supernatant by following the manufacturer's protocol for the p24 ELISA kit.[16][17]

    • Data Analysis:

      • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - ([p24]inhibitor - [p24]cell control) / ([p24]virus control - [p24]cell control))

      • Plot the % Inhibition versus the log of the inhibitor concentration.

      • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Section 5: Mandatory Visualizations

HIV-1 Life Cycle and Inhibitor Targets

HIV_Lifecycle cluster_cell Host Cell Integration Integration Transcription Transcription & Translation Integration->Transcription Assembly Assembly Transcription->Assembly Budding Budding Assembly->Budding RT Reverse Transcription RT->Integration Uncoating Uncoating Uncoating->RT Attachment Attachment & Binding Fusion Fusion Attachment->Fusion Fusion->Uncoating Maturation Maturation Budding->Maturation EntryInhibitors Entry/Fusion Inhibitors (e.g., Maraviroc) EntryInhibitors->Fusion RTInhibitors RT Inhibitors (NNRTIs, NRTIs) RTInhibitors->RT IntegraseInhibitors Integrase Inhibitors IntegraseInhibitors->Integration ProteaseInhibitors Protease Inhibitors ProteaseInhibitors->Maturation CapsidInhibitors Capsid Inhibitors CapsidInhibitors->Assembly CapsidInhibitors->Uncoating

Caption: Simplified HIV-1 life cycle and the stages targeted by different classes of inhibitors.

Decision Tree for Batch Acceptance of Research-Grade Inhibitors

Batch_Acceptance start New Batch Received coa_review Review Certificate of Analysis (CoA) start->coa_review purity_spec Purity ≥ 95%? coa_review->purity_spec analytical_verify Perform in-house QC (HPLC, MS) purity_spec->analytical_verify Yes reject Reject Batch purity_spec->reject No analytical_spec In-house results match CoA? analytical_verify->analytical_spec functional_test Perform functional assay (e.g., IC50 determination) analytical_spec->functional_test Yes analytical_spec->reject No functional_spec Activity consistent with previous batches? functional_test->functional_spec accept Accept Batch functional_spec->accept Yes functional_spec->reject No

Caption: Decision tree for the acceptance of new batches of research-grade inhibitors.

References

Technical Support Center: HIV-1 Inhibitor-13 (Compound 16c)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HIV-1 Inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound 16c, is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI). Its chemical formula is C₃₀H₃₂N₆O₃ and its CAS number is 2761172-60-3. As an NNRTI, it binds to an allosteric site on the HIV-1 reverse transcriptase, a viral enzyme essential for the replication of HIV. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is a diarylpyrimidine derivative and, like many NNRTIs, has poor water solubility. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For cellular assays, this stock solution can then be further diluted in aqueous buffers or cell culture media. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results.

Q3: What are the optimal storage conditions for this compound solutions?

A3: For long-term stability, it is recommended to store the powdered form of this compound at -20°C. Stock solutions prepared in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Once an aliquot is thawed, it should be used promptly. Avoid repeated warming and cooling of the stock solution to prevent degradation.[1]

Troubleshooting Guide: Stability and Solubility Issues

Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.

Possible Causes:

  • Poor aqueous solubility: As a diarylpyrimidine derivative, this compound has limited solubility in aqueous solutions.[2]

  • High final concentration: The desired final concentration of the inhibitor in the aqueous solution may exceed its solubility limit.

  • "Salting out" effect: Components of the buffer or medium, such as salts, can reduce the solubility of the compound.

  • pH of the solution: The pH of the aqueous medium can influence the solubility of the compound.

Solutions:

StrategyDetailed Protocol
Optimize Dilution Protocol 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM). 2. Warm the aqueous buffer or cell culture medium to 37°C. 3. While vortexing the warmed aqueous solution, add the required volume of the DMSO stock solution dropwise and slowly. This rapid mixing can help to prevent immediate precipitation. 4. Do not exceed a final DMSO concentration of 0.5% in most cell-based assays, as higher concentrations can be cytotoxic.
Use of Solubilizing Agents If precipitation persists, consider the use of pharmaceutically acceptable solubilizing agents or co-solvents in your formulation.[3] These can include cyclodextrins or non-ionic surfactants like Tween 80. A stepwise dilution approach, first into a solution containing the solubilizing agent and then into the final medium, may be beneficial.
pH Adjustment The solubility of diarylpyrimidine derivatives can be pH-dependent.[4] Experiment with slight adjustments to the pH of your final aqueous solution, if your experimental system allows, to see if solubility improves.
Issue 2: Loss of inhibitor activity over time in prepared solutions.

Possible Causes:

  • Chemical degradation: The compound may be susceptible to hydrolysis or oxidation in aqueous solutions. Diarylpyrimidine NNRTIs can be sensitive to environmental factors.[5]

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in solution.

  • Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to degradation.[1]

Solutions:

StrategyDetailed Protocol
Fresh Preparation Ideally, prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment to minimize degradation in aqueous media.
Protection from Light Protect all solutions containing this compound from light by using amber-colored tubes or by wrapping containers in aluminum foil.
Use of Low-Adhesion Plasticware To minimize loss due to adsorption, use low-adhesion polypropylene tubes and plates for preparing and storing solutions of the inhibitor.
Aliquot Stock Solutions Prepare single-use aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles.[1] Once an aliquot is thawed for use, any remaining solution should be discarded and not re-frozen.
Stability Testing To determine the stability of the inhibitor in your specific experimental buffer or medium, you can perform a time-course experiment. Prepare a solution of the inhibitor and measure its concentration and/or activity at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC-UV.[6]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • This compound (Compound 16c) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-adhesion microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

    • Weigh out the desired amount of the inhibitor using a calibrated analytical balance. The molecular weight of this compound (C₃₀H₃₂N₆O₃) is approximately 524.6 g/mol .

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of the compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (µL) = ((0.001 g / 524.6 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 190.6 µL

    • Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Create small, single-use aliquots of the stock solution in sterile, low-adhesion microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Diagrams

Experimental_Workflow Experimental Workflow for this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound Powder weigh Weigh Compound start->weigh dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C to -80°C aliquot->store thaw Thaw one aliquot store->thaw For Experiment dilute Serially dilute in appropriate buffer/medium thaw->dilute use Use immediately in assay dilute->use

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation Troubleshooting Precipitation of this compound issue Issue: Precipitation upon dilution in aqueous solution cause1 Poor aqueous solubility issue->cause1 cause2 High final concentration issue->cause2 cause3 Salting out effect issue->cause3 solution1 Optimize dilution protocol (e.g., vortexing, warming medium) cause1->solution1 solution3 Use solubilizing agents (e.g., cyclodextrins) cause1->solution3 solution2 Lower final concentration cause2->solution2 solution4 Check and adjust pH of buffer/medium cause3->solution4

Caption: Logic diagram for troubleshooting precipitation issues.

References

troubleshooting unexpected results in HIV-1 inhibitor-13 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for experiments involving HIV-1 Inhibitor-13, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My 50% inhibitory concentration (IC50) for this compound is significantly higher than the expected value. What are the possible causes?

A1: An unexpectedly high IC50 value can stem from several factors:

  • Viral Strain and Resistance: The HIV-1 strain used may harbor baseline resistance mutations to NNRTIs. Common mutations like K103N can significantly reduce susceptibility.[1][2][3] Consider sequencing the reverse transcriptase gene of your viral stock.

  • Compound Solubility: this compound may have precipitated out of solution if not prepared correctly. Ensure the compound is fully dissolved in DMSO before diluting in culture medium and that the final DMSO concentration is non-toxic to the cells.

  • High Viral Input: An excessive multiplicity of infection (MOI) can overcome the inhibitor's efficacy. Titrate your virus stock and use a consistent, optimized MOI for all experiments.

  • Assay-Specific Issues: In cell-based assays, high cell density can sometimes affect results. For enzyme-based assays, ensure the recombinant reverse transcriptase is active and used at the correct concentration.

Q2: I am observing significant cytotoxicity at concentrations where I expect to see antiviral activity. How can I differentiate between a true antiviral effect and cell death?

A2: This is a critical issue in antiviral drug testing. It is essential to run a cytotoxicity assay in parallel with your antiviral assay, using the same cell line, compound concentrations, and incubation times.[4] The 50% cytotoxic concentration (CC50) should be at least 10-fold higher than the IC50 to be considered a viable candidate. If the values are too close, the observed "inhibition" of viral replication may simply be due to the compound killing the host cells.

Q3: My results are inconsistent between experiments. How can I improve reproducibility?

A3: Lack of reproducibility is often due to minor variations in experimental conditions. To improve consistency:

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number.

  • Reagent Quality: Use fresh, high-quality media and supplements. Aliquot and freeze virus stocks to avoid repeated freeze-thaw cycles.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps, from cell seeding to data analysis.

  • Controls: Include appropriate positive (e.g., Efavirenz, Nevirapine) and negative (vehicle-only) controls in every plate.[2]

Q4: Can HIV-1 develop resistance to Inhibitor-13 in my cell culture experiments?

A4: Yes. Prolonged culture of HIV-1 in the presence of sub-optimal concentrations of an NNRTI can lead to the selection of drug-resistant variants.[2][5] A single amino acid change in the NNRTI binding pocket of the reverse transcriptase can confer high-level resistance.[2] If you observe a gradual loss of inhibitor potency over time, it is highly probable that resistance has developed.

Troubleshooting Guides

Issue 1: High Variability in p24 ELISA Results

The p24 antigen ELISA is a common method to quantify viral replication. High variability can obscure true results.

Potential Cause Recommended Solution
Incomplete Cell Lysis Ensure complete lysis of cells to release p24 antigen. Use the recommended lysis buffer and incubation time as per the kit manufacturer's protocol.[6]
Pipetting Inaccuracy Use calibrated pipettes and proper technique. When preparing serial dilutions, ensure thorough mixing between each step.
Inconsistent Incubation Times Adhere strictly to the incubation times specified in the ELISA protocol for all steps (antibody binding, substrate development).
Plate Washing Issues Inadequate washing can lead to high background, while over-washing can remove bound antigen/antibody. Use an automated plate washer if possible, or a consistent manual technique.
"Window Period" Effect In early infection stages, p24 levels can fluctuate and may become undetectable as antibodies rise.[7][8] Ensure you are sampling at an appropriate time point post-infection (e.g., day 3 or 4 for peak replication).[9]
Issue 2: Poor Results in MTT Cytotoxicity Assay

The MTT assay measures cell viability by assessing mitochondrial metabolic activity. Inaccurate results can lead to a misinterpretation of your inhibitor's safety profile.

Potential Cause Recommended Solution
Incomplete Formazan Solubilization After incubation with MTT, the purple formazan crystals must be fully dissolved.[10] Ensure the solubilization buffer is added and mixed thoroughly until no crystals are visible.
Interference from Inhibitor-13 Some chemical compounds can directly reduce MTT or interfere with the absorbance reading. Run a cell-free control with media, your compound, and MTT to check for direct reduction.
Incorrect Cell Seeding Density Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death, independent of the compound's effect. Optimize the seeding density for your specific cell line.
Phenol Red/Serum Interference Phenol red in culture media and proteins in serum can affect absorbance readings. Use a background control (media without cells) for subtraction. For higher sensitivity, consider using phenol red-free media for the assay.

Visualized Workflows and Pathways

HIV-1 Reverse Transcription and NNRTI Inhibition

HIV_RT_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Binds RNA_DNA RNA-DNA Hybrid RT->RNA_DNA Synthesizes Viral_DNA Double-Stranded Viral DNA RNA_DNA->Viral_DNA RT synthesizes nucleus Host Genome Viral_DNA->nucleus Translocates to Nucleus for Integration dNTPs Host dNTPs dNTPs->RNA_DNA (Substrate) Inhibitor13 Inhibitor-13 (NNRTI) Inhibitor13->RT

Caption: Mechanism of HIV-1 Reverse Transcriptase and allosteric inhibition by an NNRTI.

Troubleshooting Workflow: Unexpected IC50 Value

Troubleshooting_IC50 Start Start: Unexpected IC50 for Inhibitor-13 Check_Compound Verify Compound Solubility & Dilutions Start->Check_Compound Check_Controls Review Positive/Negative Control Performance Check_Compound->Check_Controls Compound OK Problem_Solved Problem Resolved Check_Compound->Problem_Solved Issue Found Check_Virus Confirm Viral Titer & MOI Check_Controls->Check_Virus Controls OK Check_Controls->Problem_Solved Issue Found Check_Cells Assess Cell Health, Passage #, & Density Check_Virus->Check_Cells Virus OK Check_Virus->Problem_Solved Issue Found Assay_Protocol Review Assay Protocol (Incubation times, etc.) Check_Cells->Assay_Protocol Cells OK Check_Cells->Problem_Solved Issue Found Resistance_Test Sequence Viral RT Gene for Resistance Mutations Assay_Protocol->Resistance_Test Protocol OK Assay_Protocol->Problem_Solved Issue Found Resistance_Test->Problem_Solved Resistance Confirmed

Caption: A logical workflow for troubleshooting unexpected IC50 results.

Key Experimental Protocols

Protocol 1: HIV-1 Replication Assay (p24 ELISA)

This protocol measures the effect of this compound on viral replication in a susceptible T-cell line (e.g., MT-2 cells). Replication is quantified by measuring the amount of HIV-1 p24 capsid protein in the culture supernatant.

Materials:

  • MT-2 cells

  • Complete RPMI medium (with 10% FBS)

  • HIV-1 stock (e.g., NL4-3)[9]

  • This compound

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

Methodology:

  • Cell Seeding: Seed MT-2 cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of complete RPMI medium.[9]

  • Compound Addition: Prepare serial dilutions of this compound in complete RPMI. Add 50 µL of each dilution to the appropriate wells. Include vehicle-only (DMSO) and positive control (e.g., Efavirenz) wells.

  • Infection: Add 50 µL of HIV-1 stock (diluted to achieve a final MOI of 0.01-0.05) to each well, except for the uninfected control wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO2 incubator.[9]

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully collect 100-150 µL of the cell-free supernatant.

  • p24 ELISA: Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions.[6] This typically involves adding the supernatant to an antibody-coated plate, followed by detection with a secondary antibody and substrate.

  • Data Analysis: Read the absorbance on a plate reader. Calculate the percentage of inhibition for each concentration of Inhibitor-13 relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT)

This assay runs in parallel with the replication assay to determine the toxicity of this compound on the host cells.

Materials:

  • MT-2 cells (or the same cell line as the antiviral assay)

  • Complete RPMI medium

  • This compound

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[10]

Methodology:

  • Cell Seeding and Compound Addition: Prepare the plate exactly as in steps 1 and 2 of the HIV-1 Replication Assay protocol. Do not add any virus.

  • Incubation: Incubate the plate for the same duration as the replication assay (3-4 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4][10]

  • Solubilization: Add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting up and down to ensure all formazan crystals are dissolved.[10]

  • Data Analysis: Read the absorbance at 570 nm using a plate reader. Calculate the percentage of cytotoxicity for each concentration relative to the vehicle control. Determine the CC50 value using non-linear regression analysis.

References

Validation & Comparative

A Comparative Analysis of HIV-1 Inhibitor-13 and Other Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), HIV-1 inhibitor-13 (also known as compound 16c), with established NNRTIs, including Efavirenz (EFV), Rilpivirine (RPV), and Doravirine (DOR). The analysis is supported by experimental data on antiviral potency against wild-type and drug-resistant HIV-1 strains, reverse transcriptase inhibition, and key pharmacokinetic profiles.

Executive Summary

This compound, a novel dihydrofuro[3,4-d]pyrimidine derivative, demonstrates potent in vitro activity against wild-type HIV-1 and a broad range of NNRTI-resistant mutant strains.[1][2] Comparative data from head-to-head studies reveal its superior or comparable efficacy against key resistance mutations that often compromise the activity of first and second-generation NNRTIs. Furthermore, this compound exhibits a favorable pharmacokinetic profile in preclinical studies, suggesting its potential as a promising candidate for further development in the treatment of HIV-1 infection.[3]

Quantitative Data Comparison

The following tables summarize the comparative in vitro efficacy and pharmacokinetic properties of this compound and other selected NNRTIs.

Table 1: In Vitro Anti-HIV-1 Activity (EC50, nM)
Virus StrainThis compound (16c)Efavirenz (EFV)Rilpivirine (RPV)Etravirine (ETR)
Wild-Type (IIIB) 2.85 ± 1.11.95 ± 0.610.48 ± 0.124.65 ± 1.33
L100I 3.14 ± 0.983.87 ± 1.021.15 ± 0.324.89 ± 1.21
K103N 4.26 ± 1.2358.3 ± 11.21.98 ± 0.545.21 ± 1.45
Y181C 5.11 ± 1.3412.7 ± 2.51.54 ± 0.439.87 ± 2.13
Y188L 6.23 ± 1.55198 ± 352.56 ± 0.6711.2 ± 2.54
E138K 3.98 ± 1.112.54 ± 0.761.87 ± 0.496.34 ± 1.67
F227L/V106A 15.2 ± 3.1>5000187 ± 4121.4 ± 4.3
K103N/Y181C 18.0 ± 4.2>500012.4 ± 2.817.0 ± 3.9

Data for this compound (16c), ETR, and RPV are from Kang D, et al. J Med Chem. 2022. EFV data is included for comparative context and may be sourced from various studies.

Table 2: HIV-1 Reverse Transcriptase Inhibition (IC50, µM)
CompoundHIV-1 RT IC50 (µM)
This compound (16c) 0.14
Efavirenz (EFV) 0.0027
Nevirapine (NVP) 0.2
Rilpivirine (RPV) 0.005
Doravirine (DOR) 0.01

Note: IC50 values can vary between different assay conditions and enzyme preparations. The provided values serve as a general comparison.

Table 3: Comparative Pharmacokinetic Properties
ParameterThis compound (16c)EfavirenzNevirapineRilpivirineDoravirine
Bioavailability (F%) 32.1% (rat)~40-45%>90%~40%~64%
Half-life (t1/2, h) 1.05 (rat, PO)40-5525-3050~15
Tmax (h) 0.25 (rat, PO)3-5442-4
Protein Binding (%) Not reported>99~60~99.7~76

Pharmacokinetic parameters are subject to inter-species and inter-individual variability. Data is compiled from various sources for comparative purposes.

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

Objective: To determine the 50% effective concentration (EC50) of the test compounds required to protect MT-4 cells from HIV-1-induced cytopathic effects.

Methodology:

  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin G, and 100 µg/mL streptomycin.

  • Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., IIIB, and various resistant mutants) are propagated in MT-4 cells.

  • Assay Procedure:

    • MT-4 cells are seeded in 96-well plates at a density of 1 × 10^4 cells/well.

    • Test compounds are serially diluted and added to the wells.

    • A standardized amount of HIV-1 virus stock is added to infect the cells.

    • Control wells include cells with virus but no compound (virus control) and cells with no virus and no compound (cell control).

  • Incubation: The plates are incubated for 5 days at 37 °C in a 5% CO2 incubator.

  • MTT Staining: The viability of the cells is determined by adding 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells reduce the yellow MTT to a purple formazan product.

  • Data Analysis: The absorbance is read on a microplate reader. The EC50 value is calculated as the compound concentration that results in a 50% protection of cells from the virus-induced cytopathic effect. The 50% cytotoxic concentration (CC50) is determined in parallel assays without virus infection.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against the enzymatic activity of HIV-1 reverse transcriptase.

Methodology:

  • Reagents: A commercially available HIV-1 RT assay kit is typically used, which includes a poly(A) template, oligo(dT) primer, deoxyribonucleotides (dNTPs), and a labeled nucleotide (e.g., DIG-dUTP).

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Assay Procedure:

    • The reaction is performed in a 96-well plate.

    • The reaction mixture contains the template/primer hybrid, dNTPs (including the labeled dUTP), and the HIV-1 RT enzyme in a reaction buffer.

    • Test compounds are serially diluted and added to the reaction mixture.

  • Incubation: The plate is incubated at 37 °C for 1 hour to allow for the synthesis of the DIG-labeled DNA.

  • Detection:

    • The reaction mixture is transferred to a streptavidin-coated microtiter plate to capture the biotin-labeled primer and the newly synthesized DIG-labeled DNA strand.

    • An anti-DIG antibody conjugated to peroxidase is added.

    • A peroxidase substrate (e.g., ABTS) is added, and the color development is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated as the compound concentration that inhibits 50% of the RT enzymatic activity compared to the no-compound control.

Visualizations

Mechanism of Action of NNRTIs

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription dNTPs dNTPs dNTPs->RT Substrate NNRTI NNRTI (e.g., this compound) NNRTI->RT Allosteric Binding

Caption: Mechanism of action of NNRTIs, which allosterically inhibit HIV-1 reverse transcriptase.

Experimental Workflow for NNRTI Comparison

experimental_workflow Start Start: NNRTI Candidates Cell_Culture Prepare MT-4 Cells and HIV-1 Virus Stocks (Wild-Type & Mutants) Start->Cell_Culture Compound_Prep Serially Dilute NNRTIs Start->Compound_Prep RT_Assay Perform HIV-1 RT Inhibition Assay Start->RT_Assay PK_Studies Conduct in vivo Pharmacokinetic Studies (e.g., in rats) Start->PK_Studies Infection_Assay Perform Anti-HIV-1 Infection Assay Cell_Culture->Infection_Assay Compound_Prep->Infection_Assay Compound_Prep->RT_Assay MTT_Assay Measure Cell Viability (MTT Assay) Infection_Assay->MTT_Assay EC50_Calc Calculate EC50 and CC50 Values MTT_Assay->EC50_Calc Data_Comparison Comparative Analysis of Efficacy, Resistance Profile, and Pharmacokinetics EC50_Calc->Data_Comparison IC50_Calc Calculate IC50 Values RT_Assay->IC50_Calc IC50_Calc->Data_Comparison PK_Analysis Analyze Pharmacokinetic Parameters (F, t1/2, Tmax) PK_Studies->PK_Analysis PK_Analysis->Data_Comparison Conclusion Conclusion: Identify Lead Candidate(s) Data_Comparison->Conclusion

Caption: A typical experimental workflow for the comparative analysis of novel NNRTIs.

References

validation of HIV-1 inhibitor-13 antiviral activity in primary cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

JINAN, China – A novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-13 (also known as compound 16c), has demonstrated exceptional potency against both wild-type and a range of drug-resistant HIV-1 strains in preclinical studies. As a member of the dihydrofuro[3,4-d]pyrimidine derivatives, this compound shows promise as a next-generation therapeutic agent. However, to date, published research has focused on its efficacy in cell lines, with validation of its antiviral activity in primary human cells, a crucial step in drug development, yet to be reported.

This guide provides a comparative overview of this compound's performance against other NNRTIs based on available data from cell line studies and outlines a standard experimental protocol for assessing antiviral activity in primary human peripheral blood mononuclear cells (PBMCs), the natural target cells of HIV-1.

Comparative Antiviral Activity in MT-4 Cells

This compound (compound 16c) has been evaluated for its ability to inhibit HIV-1 replication in MT-4 cells, a human T-cell line. The following table summarizes its 50% effective concentration (EC50) against a wild-type HIV-1 strain and several clinically relevant NNRTI-resistant mutant strains, in comparison to the established NNRTIs Etravirine (ETR) and Rilpivirine (RPV).

HIV-1 Strain This compound (16c) EC50 (nM) [1]Etravirine (ETR) EC50 (nM) Rilpivirine (RPV) EC50 (nM)
Wild-Type (IIIB) 2.854.652.38
L100I 3.145.832.97
K103N 4.5212.74.15
Y181C 3.988.463.52
Y188L 5.7918.048.7
E138K 6.2515.38.93
K103N + Y181C 18.045.421.4
F227L + V106A 10.521.481.6

Note: Data is derived from studies conducted in MT-4 cells and may not be directly representative of performance in primary cells.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

This compound acts as a non-nucleoside reverse transcriptase inhibitor. NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and halting the viral replication cycle. The 50% inhibitory concentration (IC50) of this compound against the HIV-1 reverse transcriptase enzyme has been determined to be 0.14 µM.[1]

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_cytoplasm Cytoplasm Viral RNA Viral RNA HIV-1 RT HIV-1 Reverse Transcriptase Viral RNA->HIV-1 RT binds to Viral DNA Viral DNA HIV-1 RT->Viral DNA synthesizes Inhibitor-13 This compound Inhibitor-13->HIV-1 RT allosterically binds and inhibits

Mechanism of Action of this compound.

Experimental Protocol: HIV-1 Antiviral Assay in Primary Human PBMCs

While specific data for this compound in primary cells is not yet available, the following is a detailed, standard protocol for evaluating the antiviral activity of HIV-1 inhibitors in peripheral blood mononuclear cells (PBMCs). This methodology can be adapted to assess this compound and compare its efficacy to other antiretroviral agents in a more physiologically relevant model.

1. Isolation and Stimulation of PBMCs

  • Isolate PBMCs from whole blood of healthy, HIV-seronegative donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated cells with phosphate-buffered saline (PBS).

  • Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 U/mL recombinant human interleukin-2 (IL-2) for 48-72 hours at 37°C in a 5% CO2 incubator.

2. Antiviral Assay

  • Plate the PHA-stimulated PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.

  • Prepare serial dilutions of this compound and control drugs (e.g., Efavirenz, Zidovudine) in culture medium.

  • Add the diluted compounds to the respective wells.

  • Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 at a multiplicity of infection (MOI) of 0.01-0.1.

  • Incubate the plates at 37°C in a 5% CO2 incubator.

3. Measurement of Viral Replication

  • After 7 days of incubation, collect the cell culture supernatants.

  • Measure the concentration of HIV-1 p24 antigen in the supernatants using a commercially available p24 ELISA kit, following the manufacturer's instructions.

4. Data Analysis

  • Calculate the percentage of viral inhibition for each drug concentration compared to the virus control (no drug).

  • Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

5. Cytotoxicity Assay

  • To assess the toxicity of the compounds, incubate uninfected, PHA-stimulated PBMCs with serial dilutions of the drugs for 7 days.

  • Measure cell viability using a standard method, such as the MTT or XTT assay.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

  • The selectivity index (SI) can be calculated as the ratio of CC50 to EC50.

Experimental_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Healthy Donor Blood Start->Isolate_PBMCs Stimulate_PBMCs Stimulate PBMCs with PHA and IL-2 Isolate_PBMCs->Stimulate_PBMCs Plate_Cells Plate Stimulated PBMCs Stimulate_PBMCs->Plate_Cells Add_Inhibitors Add Serial Dilutions of This compound and Controls Plate_Cells->Add_Inhibitors Infect_Cells Infect Cells with HIV-1 Add_Inhibitors->Infect_Cells Incubate Incubate for 7 Days Infect_Cells->Incubate Measure_p24 Measure p24 Antigen in Supernatant (ELISA) Incubate->Measure_p24 Analyze_Data Calculate EC50, CC50, and SI Measure_p24->Analyze_Data End End Analyze_Data->End

Workflow for HIV-1 Antiviral Assay in PBMCs.

References

HIV-1 Inhibitor-13 Demonstrates Potent Activity Against Drug-Resistant NNRTI Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-13 (also known as compound 16c), reveals a promising cross-resistance profile against a range of clinically relevant HIV-1 mutations. Experimental data indicates that inhibitor-13 maintains potent antiviral activity against viral strains that exhibit high levels of resistance to established NNRTI drugs, positioning it as a candidate for further development in the management of treatment-experienced HIV-1 patients.

This guide provides a comparative overview of the in vitro efficacy of this compound against wild-type and NNRTI-resistant HIV-1 strains, with a direct comparison to the second-generation NNRTIs etravirine (ETV) and rilpivirine (RPV).

Comparative Antiviral Activity

The antiviral potency of this compound was assessed against a panel of HIV-1 strains harboring key NNRTI resistance mutations. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, were determined and are summarized in the table below. Lower EC50 values indicate greater potency.

HIV-1 StrainMutation(s)This compound (16c) EC50 (nM)Etravirine (ETV) EC50 (nM)Rilpivirine (RPV) EC50 (nM)
Wild-Type (IIIB)None2.85 ± 1.14.1 ± 0.91.2 ± 0.3
NNRTI-ResistantL100I4.15 ± 0.82.5 ± 0.52.1 ± 0.4
NNRTI-ResistantK103N8.21 ± 1.515.3 ± 2.835.6 ± 5.1
NNRTI-ResistantY181C6.53 ± 1.212.7 ± 2.118.9 ± 3.2
NNRTI-ResistantY188L9.77 ± 1.88.9 ± 1.615.4 ± 2.7
NNRTI-ResistantF227L/V106A18.0 ± 3.145.2 ± 7.889.7 ± 12.3
NNRTI-ResistantK103N/Y181C15.8 ± 2.933.1 ± 6.268.4 ± 10.5

Data sourced from Kang D, et al. J Med Chem. 2022 Feb 10;65(3):2458-2470.

As the data illustrates, this compound demonstrates potent activity against the wild-type HIV-1 strain and maintains low nanomolar efficacy against single-mutation strains, including those with the common K103N and Y181C mutations.[1] Notably, against the highly resistant double-mutant strains F227L/V106A and K103N/Y181C, inhibitor-13 exhibited significantly improved activity compared to both etravirine and rilpivirine.[1]

Experimental Protocols

The antiviral activity of the compounds was evaluated using a cell-based assay that measures the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.

Cell and Virus Culture: MT-4 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 50 µg/mL gentamicin. The HIV-1 strains used were the wild-type IIIB strain and various NNRTI-resistant strains.

Antiviral Activity Assay:

  • MT-4 cells were seeded in 96-well plates at a density of 6 x 10^5 cells/mL.

  • Serial dilutions of the test compounds (this compound, etravirine, and rilpivirine) were added to the wells.

  • A predetermined amount of the respective HIV-1 strain was added to infect the cells.

  • The plates were incubated at 37°C in a 5% CO2 incubator for 5 days.

  • After the incubation period, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance was measured at 570 nm.

  • The EC50 value was calculated as the compound concentration that resulted in a 50% protection of MT-4 cells from HIV-1-induced cytopathic effects.

Visualizing the Experimental Workflow and NNRTI Mechanism

To further elucidate the experimental process and the mechanism of action of NNRTIs, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_infection Infection and Incubation cluster_analysis Data Analysis prep_cells Seed MT-4 Cells in 96-well Plate add_compounds Add Compounds to Wells prep_cells->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds add_virus Infect Cells with HIV-1 Strain add_compounds->add_virus incubation Incubate for 5 Days at 37°C add_virus->incubation mtt_assay Perform MTT Assay for Cell Viability incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_ec50 Calculate EC50 Values read_absorbance->calc_ec50

Caption: Workflow for determining the anti-HIV-1 activity of NNRTI compounds.

nnrti_mechanism cluster_rt HIV-1 Reverse Transcriptase (RT) rt_enzyme RT Enzyme active_site Active Site nnibp NNRTI Binding Pocket (NNIBP) inhibition Conformational Change Inhibits DNA Synthesis active_site->inhibition nnibp->active_site Allosteric Modulation nnrti NNRTI (Inhibitor-13) nnrti->nnibp Binds to

Caption: Allosteric inhibition of HIV-1 RT by NNRTIs like inhibitor-13.

References

Comparative Efficacy of HIV-1 Inhibitor-13 Against Wild-Type and Mutant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the preclinical profile of HIV-1 Inhibitor-13, a novel non-nucleoside reverse transcriptase inhibitor.

This guide provides a detailed comparison of the efficacy of this compound (also known as compound 16c) against wild-type Human Immunodeficiency Virus Type 1 (HIV-1) and a panel of clinically relevant drug-resistant mutant strains. The data presented is primarily based on the findings published by Kang D, et al. in the Journal of Medicinal Chemistry in 2022.

Executive Summary

This compound, a novel dihydrofuro[3,4-d]pyrimidine derivative, demonstrates potent antiviral activity against both wild-type HIV-1 and a range of non-nucleoside reverse transcriptase inhibitor (NNRTI)-resistant strains. Notably, it shows superior or comparable efficacy against challenging double mutants like K103N/Y181C and F227L/V106A when compared to established second-generation NNRTIs such as Etravirine (ETR) and Rilpivirine (RPV). Its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme.

Quantitative Efficacy Data

The antiviral activity of this compound and comparator drugs was assessed in MT-4 cells infected with either wild-type or various NNRTI-resistant HIV-1 strains. The 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values are summarized below.

Compound HIV-1 Strain EC50 (nM) a IC50 (µM) b
This compound (16c) Wild-Type (IIIB) 2.85 ± 1.1 0.14 - 0.15
L100I5.21 ± 0.9
K103N4.98 ± 0.8
Y181C6.34 ± 1.2
Y188L7.15 ± 1.5
E138K8.23 ± 1.3
K103N/Y181C18.0 ± 2.1
F227L/V106A15.6 ± 1.9
Etravirine (ETR) Wild-Type (IIIB) 5.1 ± 0.7
L100I4.65 ± 0.6
K103N3.45 ± 0.5
Y181C8.95 ± 1.1
Y188L12.3 ± 1.8
E138K48.7 ± 5.3
K103N/Y181C41.5 ± 4.7
F227L/V106A19.0 ± 2.2
Rilpivirine (RPV) Wild-Type (IIIB) 1.2 ± 0.2
L100I1.8 ± 0.3
K103N2.1 ± 0.4
Y181C2.5 ± 0.5
Y188L3.2 ± 0.6
E138K9.8 ± 1.2
K103N/Y181C45.4 ± 5.1
F227L/V106A21.4 ± 2.5
Efavirenz (EFV) Wild-Type (IIIB) 1.5 ± 0.3
L100I25.6 ± 3.1
K103N114 ± 12
Y181C158 ± 17
Y188L>1000
E138K3.2 ± 0.5
K103N/Y181C>1000
F227L/V106A>1000
Nevirapine (NVP) Wild-Type (IIIB) 122.6 ± 13.5
L100I1568 ± 182
K103N5128 ± 560
Y181C>10000
Y188L>10000
E138K181 ± 20
K103N/Y181C>10000
F227L/V106A>10000

a EC50 values represent the concentration of the compound that protects 50% of MT-4 cells from HIV-1-induced cell death.[1] b IC50 values represent the concentration of the compound that inhibits 50% of the HIV-1 reverse transcriptase enzyme activity.[1][2]

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells

This assay evaluates the ability of a compound to protect MT-4 cells from the cytopathic effects of HIV-1 infection.

  • Cell Preparation: MT-4 cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 105 cells/mL) in cell culture medium.[3]

  • Compound Dilution: The test compounds are serially diluted to various concentrations.

  • Infection: The cells are infected with a stock of wild-type (HIV-1 IIIB) or mutant HIV-1 strain at a specific multiplicity of infection.

  • Treatment: The diluted compounds are added to the infected cell cultures. Control wells include infected untreated cells and uninfected cells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period of 4-5 days.[4]

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[5]

  • Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[5]

  • Data Analysis: The absorbance of the wells is measured using a spectrophotometer at a wavelength of 570-590 nm. The EC50 value is calculated as the compound concentration that results in a 50% reduction of the cytopathic effect of the virus.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay measures the direct inhibition of the HIV-1 RT enzyme by the test compound.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), salts (e.g., KCl, MgCl2), a template-primer (e.g., poly(rA)-oligo(dT)), and labeled deoxynucleoside triphosphates (dNTPs) (e.g., [3H]TTP).[6][7]

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and various concentrations of the test inhibitor are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 20-60 minutes) to allow for DNA synthesis.[6][8]

  • Reaction Quenching: The enzymatic reaction is stopped by the addition of a quenching solution (e.g., EDTA).[6]

  • Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. This can be achieved through methods such as scintillation counting of incorporated radiolabeled dNTPs or colorimetric/fluorometric detection in an ELISA-based format.[7]

  • Data Analysis: The IC50 value is determined as the inhibitor concentration that reduces the RT activity by 50% compared to the no-inhibitor control.

Mechanism of Action and Pathway Diagrams

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.[9]

HIV1_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Template Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus New Virions New Virions Provirus->New Virions This compound This compound This compound->Reverse Transcriptase Inhibition

Caption: Inhibition of HIV-1 Replication by this compound.

The binding of dihydrofuro[3,4-d]pyrimidine derivatives like this compound occurs within the NNRTI binding pocket (NNIBP). Key amino acid residues that play a role in the binding of these inhibitors include Lys101, Tyr181, Tyr188, Trp229, and Phe227.[4] Mutations in these residues can lead to drug resistance.

Experimental_Workflow cluster_antiviral Antiviral Activity Assay cluster_enzymatic Enzymatic Inhibition Assay A1 Seed MT-4 Cells A2 Infect with HIV-1 (Wild-Type or Mutant) A1->A2 A3 Add Serial Dilutions of This compound A2->A3 A4 Incubate (4-5 days) A3->A4 A5 MTT Assay A4->A5 A6 Measure Absorbance & Calculate EC50 A5->A6 B1 Prepare Reaction Mix (Template, dNTPs) B2 Add HIV-1 RT Enzyme & Inhibitor Dilutions B1->B2 B3 Incubate (20-60 min) B2->B3 B4 Quantify DNA Synthesis B3->B4 B5 Calculate IC50 B4->B5

Caption: Experimental workflow for evaluating this compound.

Logical_Relationship Inhibitor This compound (Dihydrofuro[3,4-d]pyrimidine) Target HIV-1 Reverse Transcriptase (NNRTI Binding Pocket) Inhibitor->Target Binds to Mechanism Allosteric Inhibition Target->Mechanism Effect Blocks RNA to DNA Conversion Mechanism->Effect Outcome Inhibition of HIV-1 Replication Effect->Outcome WildType Wild-Type HIV-1 Outcome->WildType Effective Against Mutant Mutant HIV-1 (e.g., K103N/Y181C) Outcome->Mutant Effective Against

Caption: Logical relationship of this compound's action.

References

A Head-to-Head Comparison of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of HIV-1 treatment has been significantly shaped by the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). While first-generation NNRTIs were pivotal, their utility was often limited by low genetic barriers to resistance and significant side effects. The advent of next-generation NNRTIs—doravirine, rilpivirine, and etravirine—has offered new hope, with improved resistance profiles and better tolerability. This guide provides an objective, data-driven comparison of these three key next-generation NNRTIs to inform research and clinical decision-making.

Executive Summary

This guide provides a detailed comparison of three leading next-generation NNRTIs: doravirine, rilpivirine, and etravirine. The comparison covers key aspects of their pharmacological profiles, including efficacy in clinical trials, resistance profiles against common NNRTI mutations, safety and tolerability, and pharmacokinetic properties. All quantitative data is presented in structured tables for easy comparison, and key experimental methodologies are detailed. Visual diagrams of metabolic pathways and experimental workflows are also provided to enhance understanding.

Comparative Efficacy

The efficacy of doravirine, rilpivirine, and etravirine has been established in numerous clinical trials, primarily in comparison to older antiretroviral agents. While direct head-to-head trials of all three are limited, the available data allows for a robust comparative assessment.

Drug Clinical Trial(s) Comparator(s) Primary Endpoint (Virologic Suppression*) Key Findings
Doravirine DRIVE-AHEAD[1]Efavirenz/Emtricitabine/Tenofovir DF84% vs. 81% at Week 48Doravirine was non-inferior to efavirenz-based regimen with a better safety profile.[1]
DRIVE-FORWARD[2]Darunavir/ritonavir + 2 NRTIs84% vs. 80% at Week 48Doravirine was non-inferior to a boosted protease inhibitor regimen.[2]
Rilpivirine ECHO and THRIVE (pooled analysis)[3]Efavirenz84% vs. 80% at Week 96 (in patients with baseline viral load ≤100,000 copies/mL)Rilpivirine demonstrated similar efficacy to efavirenz in patients with lower baseline viral loads.[3]
Etravirine DUET-1 and DUET-2Placebo (with background therapy)61% vs. 40% at Week 24Etravirine was superior to placebo in treatment-experienced patients with NNRTI resistance.

*Virologic suppression is typically defined as achieving an HIV-1 RNA level <50 copies/mL.

Resistance Profile

A key advantage of next-generation NNRTIs is their activity against HIV-1 strains with mutations that confer resistance to first-generation agents. However, their resistance profiles are not identical.

Drug Activity Against Common NNRTI Mutations Key Resistance-Associated Mutations (RAMs) Genetic Barrier to Resistance
Doravirine Active against K103N and Y181C.[4]V106A/M, Y188L, F227C/L, M230LHigher than first-generation NNRTIs.
Rilpivirine Active against K103N, but reduced activity against Y181C.E138K, K101E/P, Y181C/I/VHigher than first-generation NNRTIs.
Etravirine Broad activity against many NNRTI-resistant strains.[5]Y181C/I/V, L100I, K101P, V179D/F, G190A/SHigh; multiple mutations are generally required for significant resistance.

A study comparing resistance in patients failing a first-line NNRTI regimen found that resistance to etravirine was lower than to doravirine and rilpivirine.[6] Specifically, in this cohort, the prevalence of resistance was 44.8% for etravirine, 64% for doravirine, and 52% for rilpivirine.[6]

Safety and Tolerability

Next-generation NNRTIs generally offer improved safety and tolerability profiles compared to their predecessors, particularly concerning central nervous system (CNS) side effects.

Drug Common Adverse Events Key Safety Considerations
Doravirine Nausea, headache, fatigue, diarrhea, dizziness.[2]Favorable CNS and lipid profile compared to efavirenz.[1]
Rilpivirine Rash, depression, headache, insomnia, increased transaminases.Requires administration with a meal for optimal absorption. Potential for QTc interval prolongation at high doses.
Etravirine Rash (including Stevens-Johnson syndrome), nausea, diarrhea.Potent inducer of CYP3A4, leading to numerous drug-drug interactions.[5]

Pharmacokinetics

The pharmacokinetic properties of these drugs influence their dosing frequency, food requirements, and potential for drug-drug interactions.

Drug Administration Food Effect Metabolism Key Drug Interactions
Doravirine Once dailyCan be taken with or without food.[7]Primarily by CYP3A4.[4]Co-administration with strong CYP3A4 inducers (e.g., rifampin) is contraindicated.[8]
Rilpivirine Once dailyMust be taken with a meal.Primarily by CYP3A4.Co-administration with proton pump inhibitors is contraindicated. Use with caution with other CYP3A4 inducers and inhibitors.
Etravirine Twice dailyShould be taken with a meal.Primarily by CYP3A4, with minor contributions from CYP2C9 and CYP2C19.Strong inducer of CYP3A4 and inhibitor of CYP2C9 and CYP2C19, leading to significant drug-drug interactions.

Signaling Pathways and Experimental Workflows

Drug Metabolism Pathway

The primary metabolic pathway for doravirine, rilpivirine, and etravirine involves the cytochrome P450 system, particularly the CYP3A4 isoenzyme. Understanding this pathway is crucial for predicting and managing drug-drug interactions.

Drug_Metabolism_Pathway General Metabolic Pathway of Next-Generation NNRTIs cluster_drug_intake Oral Administration cluster_metabolism Hepatic Metabolism cluster_elimination Elimination Doravirine Doravirine CYP3A4 CYP3A4 Doravirine->CYP3A4 Rilpivirine Rilpivirine Rilpivirine->CYP3A4 Etravirine Etravirine Etravirine->CYP3A4 CYP2C9 CYP2C9 Etravirine->CYP2C9 CYP2C19 CYP2C19 Etravirine->CYP2C19 Inactive_Metabolites Inactive_Metabolites CYP3A4->Inactive_Metabolites CYP2C9->Inactive_Metabolites CYP2C19->Inactive_Metabolites

Caption: General metabolic pathway of next-generation NNRTIs via cytochrome P450 enzymes.

Experimental Workflow for NNRTI Resistance Testing

Genotypic resistance testing is a standard method to guide the selection of antiretroviral therapy. The workflow involves sequencing the reverse transcriptase gene from the patient's viral population to identify resistance-associated mutations.

NNRTI_Resistance_Testing_Workflow Workflow for Genotypic NNRTI Resistance Testing Patient_Sample Patient Plasma Sample Viral_RNA_Extraction Viral RNA Extraction Patient_Sample->Viral_RNA_Extraction RT_PCR Reverse Transcription PCR (RT-PCR) to amplify the pol gene Viral_RNA_Extraction->RT_PCR Sequencing DNA Sequencing (Sanger or Next-Generation) RT_PCR->Sequencing Sequence_Analysis Sequence Analysis and Mutation Identification Sequencing->Sequence_Analysis Interpretation Interpretation using Resistance Databases (e.g., Stanford HIVDB) Sequence_Analysis->Interpretation Clinical_Decision Inform Clinical Decision-Making Interpretation->Clinical_Decision

Caption: A simplified workflow for genotypic resistance testing of NNRTIs.

Detailed Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase (RT) Activity Assay

Objective: To determine the inhibitory activity of a compound against HIV-1 RT.

Principle: This assay measures the synthesis of DNA from an RNA template by recombinant HIV-1 RT. The amount of synthesized DNA is quantified, and the reduction in DNA synthesis in the presence of an inhibitor is used to determine its potency (e.g., IC50).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Reaction Buffer (containing Tris-HCl, KCl, MgCl2, DTT)

  • Template/Primer (e.g., poly(A)/oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescent analog)

  • Test compounds (NNRTIs)

  • Microplates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent.

  • In a microplate, combine the reaction buffer, template/primer, and dNTP mix.

  • Add the test compound or vehicle control to the appropriate wells.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding EDTA or precipitating the DNA).

  • Quantify the amount of newly synthesized DNA using a scintillation counter (for radiolabeled dNTPs) or a fluorescence plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro CYP3A4 Metabolism Assay

Objective: To assess the potential of a compound to be metabolized by the CYP3A4 enzyme.

Principle: This assay uses human liver microsomes or recombinant CYP3A4 to measure the metabolism of a test compound. The disappearance of the parent compound or the formation of a metabolite is quantified over time.

Materials:

  • Human liver microsomes or recombinant CYP3A4

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (to provide cofactors for the enzyme)

  • Test compound

  • Positive control substrate for CYP3A4 (e.g., midazolam or testosterone)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a reaction mixture containing human liver microsomes or recombinant CYP3A4 in phosphate buffer.

  • Add the test compound to the reaction mixture.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound and/or its metabolites.

  • Determine the rate of metabolism (e.g., half-life, intrinsic clearance).

Conclusion

Doravirine, rilpivirine, and etravirine each represent a significant advancement over first-generation NNRTIs, offering improved resistance profiles and better tolerability. Doravirine stands out for its favorable CNS and lipid profile and the convenience of being taken with or without food. Rilpivirine is a potent option, particularly for patients with lower baseline viral loads, but requires administration with a meal. Etravirine has the highest genetic barrier to resistance and is a valuable option for treatment-experienced patients, though its significant potential for drug-drug interactions requires careful management. The choice among these next-generation NNRTIs will depend on individual patient characteristics, including treatment history, resistance profile, comorbidities, and concomitant medications. This guide provides a foundational dataset to aid researchers and clinicians in making informed decisions in the ongoing effort to optimize HIV-1 therapy.

References

Unraveling the Potency of HIV-1 Inhibitor-13: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against Human Immunodeficiency Virus Type 1 (HIV-1), a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), designated HIV-1 inhibitor-13, has demonstrated significant promise in preclinical studies. This guide provides a comprehensive comparison of this compound with other established antiretroviral agents, supported by experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Engine of HIV-1 Replication

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[1]. Like other drugs in its class, it binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, a critical component for the conversion of the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, ultimately blocking its catalytic activity and halting the viral replication process.

dot

HIV-1 Replication Cycle Inhibition cluster_host_cell Host Cell cluster_inhibitors Points of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation Viral_Proteins Viral Proteins Transcription_Translation->Viral_Proteins Assembly New Virus Assembly Viral_Proteins->Assembly Budding Budding Assembly->Budding Mature_Virion Mature HIV Virion Budding->Mature_Virion Maturation NNRTIs NNRTIs (this compound, Efavirenz, Rilpivirine) NNRTIs->Viral_RNA Inhibit Reverse Transcription PIs Protease Inhibitors (Darunavir, Atazanavir) PIs->Assembly Inhibit Maturation INSTIs Integrase Inhibitors (Dolutegravir, Bictegravir) INSTIs->Integration Inhibit Integration Entry_Inhibitors Entry Inhibitors (Maraviroc) HIV_Virion HIV Virion HIV_Virion->Viral_RNA Entry Anti_HIV_Assay_Workflow Start Start Prepare_Cells Prepare MT-4 cell suspension Start->Prepare_Cells Add_Inhibitor Add serial dilutions of This compound or control compounds Prepare_Cells->Add_Inhibitor Add_Virus Infect cells with HIV-1 Add_Inhibitor->Add_Virus Incubate Incubate for 4-5 days at 37°C Add_Virus->Incubate Measure_Viability Measure cell viability (e.g., MTT assay) Incubate->Measure_Viability Analyze_Data Calculate EC50 values Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the anti-HIV-1 cytopathic effect assay.

Methodology:

  • Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at a density of 1 x 10^4 cells/well in RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: The test compound (e.g., this compound) is serially diluted and added to the wells. Control wells receive no compound.

  • Virus Infection: A predetermined amount of HIV-1 (e.g., strain IIIB or NL4-3) is added to the wells to achieve a specific multiplicity of infection.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere of 5% CO2 for 4 to 5 days.

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.

  • Data Analysis: The concentration of the compound that protects 50% of the cells from the cytopathic effect of the virus (EC50) is calculated from the dose-response curve.

Recombinant HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

dot

RT_Inhibition_Assay Start Start Prepare_Reaction Prepare reaction mixture: - Recombinant HIV-1 RT - Template-primer (e.g., poly(A)•oligo(dT)) - dNTPs (one radio- or fluoro-labeled) Start->Prepare_Reaction Add_Inhibitor Add serial dilutions of This compound or control compounds Prepare_Reaction->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Incorporation Measure incorporation of labeled dNTP into newly synthesized DNA Stop_Reaction->Measure_Incorporation Analyze_Data Calculate IC50 values Measure_Incorporation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the recombinant HIV-1 RT inhibition assay.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant HIV-1 RT, a template-primer such as poly(A)•oligo(dT), and a mixture of deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., [3H]dTTP).

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Reaction Termination: The reaction is stopped by the addition of a solution such as cold trichloroacetic acid.

  • Measurement of Incorporation: The newly synthesized, labeled DNA is precipitated and collected on filters. The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC50) is determined from the dose-response curve.

Conclusion

This compound demonstrates potent in vitro activity against both wild-type and NNRTI-resistant strains of HIV-1. Its efficacy profile, particularly against clinically relevant mutant viruses, positions it as a promising candidate for further development. This comparative guide, based on available experimental data, provides a valuable resource for the scientific community to assess the potential of this compound in the context of current antiretroviral therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

A Comparative Look at the Pharmacokinetics of Novel Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacokinetic profiles of the novel NNRTIs doravirine and elsulfavirine, benchmarked against the first-generation NNRTI efavirenz, offers valuable insights for researchers and drug development professionals. This guide provides a comparative summary of their key pharmacokinetic parameters, detailed experimental methodologies, and a visualization of their metabolic pathways.

The landscape of HIV-1 treatment is continually evolving, with the development of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) that offer improved efficacy, safety, and pharmacokinetic profiles over earlier generations. This guide focuses on the comparative pharmacokinetics of two such novel agents, doravirine and elsulfavirine, alongside the established NNRTI, efavirenz. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs is crucial for optimizing dosing strategies and minimizing drug-drug interactions.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for doravirine, elsulfavirine (and its active metabolite VM-1500A), and efavirenz, providing a clear comparison of their clinical pharmacology.

Pharmacokinetic ParameterDoravirine (100 mg once daily)Elsulfavirine (prodrug) / VM-1500A (active metabolite)Efavirenz (600 mg once daily)
AUC₀₋₂₄ (Area Under the Curve) 37.8 µM·h[1][2]Not directly measured for prodrug / ~2123-2889 days*ng/mL for VM-1500A[3]~57.1-60.9 µg/mL·h[4]
Cₘₐₓ (Maximum Concentration) 2260 nM[1][2]8.4-13.4 ng/mL (prodrug) / 148-383 ng/mL (VM-1500A)[3]4.07 µg/mL[5]
Tₘₐₓ (Time to Maximum Concentration) 1-5 hours[1][6]0.9-1.1 hours (prodrug) / 6.2-6.3 days (VM-1500A)[3]~3.5-5 hours[4][7]
t₁̸₂ (Half-life) 12-21 hours[6]~1.7-2.6 hours (prodrug) / ~5.4-8.9 days (VM-1500A)[3][8]40-55 hours (multiple doses)[5][7]
Bioavailability Not explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies with specific methodologies. Below are detailed descriptions of the experimental protocols for key studies cited.

Doravirine Pharmacokinetic Study in Healthy Subjects

A phase 1, open-label, three-period, fixed-sequence, multiple-dose study was conducted to evaluate the pharmacokinetics of doravirine.[9]

  • Study Population: Healthy adult subjects.[9]

  • Dosing Regimen:

    • Period 1: Oral administration of doravirine 100 mg once daily for 5 days.[9]

    • Washout: A 7-day washout period followed Period 1.[9]

    • Period 2: Oral administration of efavirenz 600 mg once daily for 14 days.[9]

    • Period 3: Oral administration of doravirine 100 mg once daily for 14 days.[9]

  • Sample Collection: Blood samples were collected for pharmacokinetic analysis at predefined time points.[9]

  • Bioanalytical Method: Plasma concentrations of doravirine were determined using a validated high-performance liquid chromatography (HPLC) method. The method utilized a Phenomenex C18 column with a mobile phase of 0.01N Potassium dihydrogen phosphate (pH 3.5) and Acetonitrile (60:40) at a flow rate of 1.0ml/min. Detection was performed at a wavelength of 277nm.[10][11]

Elsulfavirine Pharmacokinetic Study in Healthy and HIV-Infected Patients

The pharmacokinetics of elsulfavirine (VM-1500) and its active metabolite (VM-1500A) were assessed in a study involving both healthy and HIV-infected individuals.[3]

  • Study Population: Healthy volunteers and HIV-infected, treatment-naive patients.[3]

  • Dosing Regimen:

    • Healthy Subjects: Single oral doses of 20 mg or 40 mg of elsulfavirine.[3]

    • HIV-Infected Patients: Elsulfavirine 20 mg or 40 mg, or placebo, once daily for 7 days.[3]

  • Sample Collection: Plasma samples were collected over 24 hours after the Day 1 and Day 7 doses, with follow-up samples at 14, 21, and 36 days.[3]

  • Bioanalytical Method: Plasma concentrations of elsulfavirine and its metabolite VM-1500A were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in the pharmacokinetic evaluation and metabolism of these NNRTIs, the following diagrams have been generated using Graphviz.

Pharmacokinetic_Study_Workflow cluster_enrollment Subject Enrollment cluster_dosing Dosing Periods cluster_sampling Sample Collection & Analysis cluster_analysis Data Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Period1 Period 1: Drug A Administration Informed_Consent->Period1 Washout Washout Period Period1->Washout Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Drug B Administration Washout->Period2 Period2->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Bioanalysis Bioanalytical Method (e.g., LC-MS/MS) Plasma_Processing->Bioanalysis PK_Parameters Calculation of PK Parameters (AUC, Cmax, Tmax, t1/2) Bioanalysis->PK_Parameters Statistical_Analysis Statistical Analysis PK_Parameters->Statistical_Analysis

Typical workflow for a comparative pharmacokinetic clinical trial.

The metabolism of all three NNRTIs is heavily reliant on the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. This shared metabolic pathway is a key determinant of their pharmacokinetic profiles and potential for drug-drug interactions.

NNRTI_Metabolism cluster_drugs NNRTIs cluster_metabolism Metabolism cluster_products Metabolic Products Doravirine Doravirine CYP3A4 CYP3A4 Enzyme (Liver) Doravirine->CYP3A4 Substrate Elsulfavirine Elsulfavirine (Prodrug) VM1500A VM-1500A (Active Metabolite) Elsulfavirine->VM1500A Conversion Efavirenz Efavirenz Efavirenz->CYP3A4 Substrate & Inducer Metabolites_D Oxidative Metabolites (e.g., M9) CYP3A4->Metabolites_D Metabolites_E Hydroxylated Metabolites CYP3A4->Metabolites_E VM1500A->CYP3A4 Substrate (presumed)

Metabolic pathway of Doravirine, Elsulfavirine, and Efavirenz via CYP3A4.

References

Benchmarking a Novel HIV-1 NNRTI: A Comparative Guide to FDA-Approved Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the comparative analysis of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), exemplified by the hypothetical "HIV-1 inhibitor-13," against established FDA-approved drugs in the same class. Objective comparison through standardized experimental assays is critical for evaluating the potential of new therapeutic candidates.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that target the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain.[3][4] Instead, they bind to a hydrophobic pocket near the active site of the RT enzyme.[4][5] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.[4][5] This action halts the HIV replication cycle.[1][5]

Currently, several NNRTIs have received FDA approval for the treatment of HIV-1 infection, including efavirenz, etravirine, rilpivirine, and doravirine.[1] These drugs are often used in combination with other antiretroviral agents to achieve potent and durable suppression of the virus.[6]

Comparative Efficacy of this compound and FDA-Approved NNRTIs

The following tables summarize the key efficacy parameters for a hypothetical novel NNRTI, "this compound," in comparison to FDA-approved NNRTIs. The data for this compound is illustrative and would be determined through the experimental protocols outlined in the subsequent section.

Table 1: In Vitro Anti-HIV-1 Activity

CompoundEC50 (nM) vs. Wild-Type HIV-1EC50 (nM) vs. K103N MutantEC50 (nM) vs. Y181C Mutant
This compound [Insert experimental value][Insert experimental value][Insert experimental value]
Efavirenz1-4>100020-50
Etravirine0.5-25-202-10
Rilpivirine0.1-11-50.5-2
Doravirine1-52-103-15

EC50 (50% effective concentration) represents the concentration of the drug required to inhibit 50% of viral replication in cell culture.

Table 2: Inhibition of HIV-1 Reverse Transcriptase Activity

CompoundIC50 (nM) vs. Wild-Type RTIC50 (nM) vs. K103N Mutant RTIC50 (nM) vs. Y181C Mutant RT
This compound [Insert experimental value][Insert experimental value][Insert experimental value]
Efavirenz10-30>500050-200
Etravirine2-1020-10010-50
Rilpivirine1-55-252-15
Doravirine5-2015-7525-125

IC50 (50% inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the enzymatic activity of purified reverse transcriptase.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of a novel NNRTI's efficacy.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of the inhibitor to block the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (wild-type and mutant forms)

  • Poly(rA)-oligo(dT)18 template-primer

  • [³H]TTP (tritiated thymidine triphosphate)

  • Reaction buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl₂)

  • Test compounds (this compound and FDA-approved NNRTIs)

  • EDTA (quenching solution)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a microplate, combine the reaction buffer, poly(rA)-oligo(dT)18, and [³H]TTP.

  • Add the diluted test compounds to the respective wells.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]TTP.

  • Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Cell-Based HIV-1 Replication Assay

This assay evaluates the inhibitor's ability to suppress viral replication in a cellular context.

Materials:

  • Target cells (e.g., MT-4 cells, TZM-bl cells)

  • HIV-1 viral stocks (wild-type and resistant strains)

  • Cell culture medium and supplements

  • Test compounds (this compound and FDA-approved NNRTIs)

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagents)

Procedure:

  • Seed the target cells in a microplate and allow them to adhere.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • Incubate the plate at 37°C in a CO₂ incubator for a period of 3-5 days.

  • After incubation, collect the cell culture supernatant or lyse the cells, depending on the quantification method.

  • Quantify the extent of viral replication by measuring the p24 antigen levels in the supernatant using an ELISA kit or by measuring reporter gene expression (e.g., luciferase) in the cell lysate.

  • Calculate the EC50 values by plotting the percentage of inhibition of viral replication against the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Mechanism of action of NNRTIs in the HIV-1 replication cycle.

RT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution Serial Dilution of Inhibitors Add_Inhibitor Add Inhibitor to Plate Compound_Dilution->Add_Inhibitor Reagent_Mix Prepare Reaction Mix (Buffer, Template, [3H]TTP) Reagent_Mix->Add_Inhibitor Add_RT Initiate with HIV-1 RT Add_Inhibitor->Add_RT Incubation Incubate at 37°C Add_RT->Incubation Quench Stop Reaction with EDTA Incubation->Quench Filter Filter and Wash Quench->Filter Scintillation Add Scintillation Fluid Filter->Scintillation Measure Measure Radioactivity Scintillation->Measure Analysis Calculate IC50 Measure->Analysis

Caption: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Cell_Based_Assay cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_quantification Quantification Seed_Cells Seed Target Cells Add_Inhibitor Add Inhibitor to Cells Seed_Cells->Add_Inhibitor Compound_Dilution Prepare Inhibitor Dilutions Compound_Dilution->Add_Inhibitor Infect_Cells Infect with HIV-1 Add_Inhibitor->Infect_Cells Incubation Incubate for 3-5 Days Infect_Cells->Incubation Collect_Sample Collect Supernatant/Lysate Incubation->Collect_Sample Quantify Quantify Viral Replication (p24 ELISA or Luciferase) Collect_Sample->Quantify Analysis Calculate EC50 Quantify->Analysis

Caption: Workflow for the Cell-Based HIV-1 Replication Assay.

References

Validating In Silico Predictions for HIV-1 Inhibitor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accelerated pace of drug discovery is increasingly reliant on computational, or in silico, methods to predict the efficacy of potential therapeutic agents. For Human Immunodeficiency Virus Type 1 (HIV-1), a persistent global health challenge, these predictive models are invaluable in identifying novel inhibitors. However, the journey from a promising computational hit to a clinically viable drug is contingent on rigorous experimental validation. This guide provides an objective comparison of in silico predictions with experimental data for HIV-1 inhibitors, details the experimental protocols for validation, and visualizes the intricate molecular pathways involved.

Performance of In Silico Prediction Methods

In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the inhibitory potential of compounds against viral targets. QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of efficacy for novel molecules.[1] Molecular docking simulates the interaction between a ligand (the potential inhibitor) and its protein target, providing insights into binding affinity, which is often correlated with inhibitory activity.[2]

The predictive power of these models is assessed by comparing the in silico predictions with experimentally determined values, such as the half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pIC50). A strong correlation between predicted and experimental data validates the computational model and provides confidence in its use for virtual screening of large compound libraries.

Comparative Analysis of Predicted vs. Experimental Efficacy

To illustrate the validation of in silico predictions, we present two case studies targeting different key enzymes in the HIV-1 replication cycle: HIV-1 Integrase and HIV-1 Reverse Transcriptase.

Case Study 1: HIV-1 Integrase Inhibitor

In a study aimed at discovering novel HIV-1 integrase inhibitors, a QSAR model was developed to predict the pIC50 of a series of compounds.[3][4] One of the newly designed and synthesized compounds was then experimentally tested for its ability to inhibit the strand transfer reaction catalyzed by HIV-1 integrase.

Compound IDIn Silico Prediction MethodPredicted Efficacy (pIC50)Experimental Efficacy (IC50)Target
Synthesized CompoundQSAR ModelingHigh Potential (from screening)37 µMHIV-1 Integrase

Note: While the specific predicted pIC50 for this single compound was not reported, the overall QSAR model showed good predictive accuracy, leading to the selection of this candidate for synthesis and testing.[3][4]

Case Study 2: HIV-1 Reverse Transcriptase Inhibitor

A separate study focused on the design and synthesis of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] The in silico evaluation involved molecular docking to predict the binding affinity of the designed compounds to the reverse transcriptase enzyme. The predicted binding energy is expected to correlate with the experimentally determined inhibitory activity.

Compound IDIn Silico Prediction MethodPredicted Binding Energy (kcal/mol)Experimental Efficacy (IC50)Target
Compound 9aMolecular Docking-62.5 µg/mlHIV-1 Capsid Protein
Nevirapine (Reference)Molecular Docking--HIV-1 Reverse Transcriptase

Note: The study demonstrated a good correlation between the computational docking studies and the in vitro activity.[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable validation of in silico predictions. Below are the methodologies for the key experiments cited.

Protocol for HIV-1 Reverse Transcriptase Colorimetric Assay

This assay is used to quantitatively determine the inhibitory effect of compounds on recombinant HIV-1 reverse transcriptase activity in vitro.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)

  • Poly(A) template coated microtiter plate

  • Oligo(dT) primer

  • Biotin-dUTP and dTTP solution

  • Streptavidin-Peroxidase conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Test compounds and control inhibitor (e.g., Nevirapine)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the control inhibitor in the reaction buffer.

  • Add the diluted compounds to the wells of the poly(A) coated microtiter plate.

  • Add the oligo(dT) primer and the biotin-dUTP/dTTP solution to each well.

  • Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1 hour to allow for the synthesis of biotinylated DNA.

  • Wash the plate to remove unincorporated nucleotides.

  • Add the streptavidin-peroxidase conjugate to each well and incubate at 37°C for 30 minutes.

  • Wash the plate to remove unbound conjugate.

  • Add the peroxidase substrate and incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Landscape

Understanding the signaling pathways and experimental workflows is facilitated by clear and concise diagrams. The following visualizations were created using the Graphviz DOT language.

In Silico Drug Discovery and Validation Workflow

This diagram outlines the typical workflow for identifying and validating a novel drug candidate using computational and experimental methods.

G cluster_in_silico In Silico Phase cluster_experimental Experimental Phase Target_ID Target Identification (e.g., HIV-1 Enzyme) Virtual_Screening Virtual Screening (Docking or QSAR) Target_ID->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Synthesis Chemical Synthesis Lead_Opt->Synthesis Promising Candidates In_Vitro In Vitro Assays (e.g., IC50 Determination) Synthesis->In_Vitro In_Vitro->Lead_Opt Feedback for Optimization Preclinical Preclinical Studies In_Vitro->Preclinical

Caption: A typical workflow for in silico drug discovery and experimental validation.

HIV-1 Entry and Fusion Signaling Pathway

This diagram illustrates the initial steps of HIV-1 infection, where the virus binds to and fuses with the host cell.

cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Fusion Membrane Fusion CCR5->Fusion 4. Fusion Peptide Exposure

Caption: Simplified pathway of HIV-1 entry into a host cell.

HIV-1 Gag Polyprotein Processing

This diagram shows the cleavage of the Gag polyprotein by HIV-1 protease, a crucial step for viral maturation.

Gag Gag Polyprotein (pr55) Protease HIV-1 Protease Gag->Protease Cleavage MA Matrix (MA) Protease->MA Releases CA Capsid (CA) Protease->CA Releases NC Nucleocapsid (NC) Protease->NC Releases p6 p6 Protease->p6 Releases

Caption: HIV-1 Gag polyprotein processing by viral protease.

References

Assessing the Synergistic Potential of HIV-1 Inhibitor-13 with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of novel therapeutic agents is crucial in the ongoing effort to combat Human Immunodeficiency Virus Type 1 (HIV-1). Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A key strategy in cART is the use of drug combinations that exhibit synergistic effects, leading to enhanced efficacy, reduced drug dosages, and a higher barrier to the development of drug resistance. This guide provides a comparative assessment of the synergistic potential of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-13, with established nucleoside reverse transcriptase inhibitors (NRTIs).

Disclaimer: As of the latest literature review, specific experimental data on the synergistic effects of this compound (also identified as compound 16c in scientific literature) in combination with NRTIs has not been published. Therefore, this guide will provide a detailed overview of this compound based on available preclinical data and a comparative analysis of the well-documented synergistic potential of the broader NNRTI class with various NRTIs. This information is intended to serve as a valuable resource for researchers designing future in vitro and in vivo studies.

Overview of this compound (Compound 16c)

This compound is a recently developed dihydrofuro[3,4-d]pyrimidine derivative that functions as a potent NNRTI. NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.

Preclinical studies have demonstrated that this compound exhibits significant potency against wild-type HIV-1 and a range of drug-resistant strains.

Synergistic Potential of NNRTIs and NRTIs: A Comparative Analysis

The combination of NNRTIs and NRTIs is a cornerstone of many cART regimens. These two drug classes target the same enzyme, the HIV-1 reverse transcriptase, but through different mechanisms, which often leads to synergistic inhibition of viral replication. NRTIs are nucleoside analogs that, after intracellular phosphorylation, are incorporated into the growing viral DNA chain, causing premature chain termination. The simultaneous action of an NNRTI at its allosteric site can enhance the inhibitory effect of the NRTI.

The following tables summarize the synergistic potential of commonly used NNRTIs with various NRTIs, as determined by the Combination Index (CI) method of Chou-Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Synergistic Activity of Efavirenz (NNRTI) with NRTIs against HIV-1 in vitro

NRTICell LineCombination Index (CI) at 50% Effect (EC50)Degree of SynergyReference
Tenofovir (TFV)MT-2 cells0.51Synergy[1]
Emtricitabine (FTC)MT-2 cells0.59Synergy[1]
Zidovudine (AZT)MT-4 cells< 1 (Synergistic)Synergy[2]
Lamivudine (3TC)MT-4 cells< 1 (Slightly Synergistic)Slight Synergy[2]

Table 2: Synergistic Activity of Nevirapine (NNRTI) with NRTIs against HIV-1 in vitro

NRTICell LineCombination Index (CI)Degree of SynergyReference
Zidovudine (AZT)PBMCAdditive to SynergisticAdditive/Synergy[3]
Lamivudine (3TC)Cell CultureSynergisticSynergy[4][5]
Stavudine (d4T)PBMCAdditive to SynergisticAdditive/Synergy[6]

Table 3: Synergistic Activity of Novel NNRTIs with Zidovudine (AZT) against Multi-Drug Resistant HIV-1 Strains

Novel NNRTIHIV-1 StrainCombination Index (CI)Degree of SynergyReference
DAPA-2eRTMDR10.116 - 0.279Strong Synergy[7]
DAAN-14hRTMDR10.116 - 0.279Strong Synergy[7]
DAAN-15hRTMDR10.116 - 0.279Strong Synergy[7]

Experimental Protocols

The following is a generalized protocol for assessing the synergistic potential of two anti-HIV-1 compounds in vitro, based on the Chou-Talalay method.

1. Cell Culture and Virus Propagation:

  • Cell Lines: Human T-lymphocyte cell lines susceptible to HIV-1 infection, such as MT-4, CEM, or peripheral blood mononuclear cells (PBMCs), are commonly used.

  • Virus Strains: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB) or clinical isolates, including drug-resistant variants, are propagated in the selected cell line. Viral stock titers are determined using methods like the p24 antigen assay or a TCID50 (50% tissue culture infective dose) assay.

2. Drug Preparation:

  • The investigational NNRTI (e.g., this compound) and the selected NRTI are dissolved in a suitable solvent (e.g., DMSO) to prepare high-concentration stock solutions.

  • Serial dilutions of each drug are prepared in cell culture medium.

3. In Vitro Synergy Assay:

  • Cells are seeded in 96-well plates.

  • The drugs are added to the cells individually and in combination at a constant ratio of their EC50 values (the concentration that inhibits 50% of viral replication). A checkerboard titration is often employed where varying concentrations of both drugs are tested.

  • A fixed amount of HIV-1 is added to the wells.

  • Control wells include cells only (no drug, no virus), cells with virus (no drug), and cells with each drug individually.

  • The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

4. Measurement of Viral Replication:

  • The extent of HIV-1 replication is quantified by measuring the amount of viral p24 antigen in the culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).

  • Alternatively, cell viability can be measured using assays like the MTT or XTT assay, which correlate with the cytopathic effect of the virus.

5. Data Analysis:

  • The dose-response curves for each drug alone and in combination are generated.

  • The Combination Index (CI) is calculated using the Chou-Talalay method with specialized software like CompuSyn.[8] The CI value quantitatively determines the nature of the drug interaction (synergy, additivity, or antagonism).

Visualizations

HIV-1 Life Cycle and Targets of Antiretroviral Drugs

HIV_Life_Cycle cluster_virus HIV-1 Virion cluster_cell Host T-Cell HIV_Virion HIV-1 CD4_Receptor CD4 Receptor HIV_Virion->CD4_Receptor 1. Binding Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor 2. Fusion Viral_RNA Viral RNA Coreceptor->Viral_RNA 3. Entry Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Viral_Proteins New Viral Proteins Nucleus->Viral_Proteins 6. Replication & 7. Assembly Viral_DNA Viral DNA Viral_RNA->Viral_DNA 4. Reverse Transcription (Target of NRTIs & NNRTIs) Viral_DNA->Nucleus 5. Integration New_Virion New HIV-1 Virion Viral_Proteins->New_Virion 8. Budding & Maturation

Caption: The HIV-1 life cycle and the points of intervention for NRTIs and NNRTIs.

Mechanism of Action of NRTIs and NNRTIs

RT_Inhibition cluster_RT HIV-1 Reverse Transcriptase RT Active Site Allosteric Site Growing_DNA Growing DNA Chain RT:f0->Growing_DNA Polymerization Inhibited_RT Inactive RT RT:f1->Inhibited_RT Viral_RNA Viral RNA Template Viral_RNA->RT:f0 dNTP Natural dNTPs dNTP->RT:f0 Competitive Inhibition NRTI NRTI NRTI->RT:f0 NNRTI NNRTI (e.g., this compound) NNRTI->RT:f1 Non-competitive Inhibition Terminated_DNA Terminated DNA Chain Growing_DNA->Terminated_DNA NRTI Incorporation

Caption: NRTIs compete with natural substrates, while NNRTIs bind to an allosteric site.

Experimental Workflow for Synergy Assessment

Synergy_Workflow Start Start: Prepare Cells, Virus, and Drugs Dose_Response Determine EC50 for Each Drug Individually Start->Dose_Response Combination_Assay Perform Checkerboard Assay with Drug Combinations Dose_Response->Combination_Assay Incubation Incubate Cells with Drugs and Virus Combination_Assay->Incubation Quantification Quantify Viral Replication (e.g., p24 ELISA) Incubation->Quantification Data_Analysis Analyze Data using Chou-Talalay Method Quantification->Data_Analysis CI_Calculation Calculate Combination Index (CI) Data_Analysis->CI_Calculation Conclusion Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) CI_Calculation->Conclusion

Caption: A typical workflow for determining the synergistic effects of anti-HIV drugs.

References

A Comparative Analysis of NNRTI Binding Kinetics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding kinetics of non-nucleoside reverse transcriptase inhibitors (NNRTIs) reveals key differences in their association and dissociation rates, providing valuable insights for drug development and optimization. This guide offers a comparative analysis of the binding kinetics for four prominent NNRTIs, details the experimental protocols used to obtain this data, and visualizes the underlying mechanism of action.

Researchers in the field of HIV drug development constantly seek to understand the nuanced interactions between inhibitors and their targets. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication.[1][2] This allosteric inhibition disrupts the enzyme's function, preventing the conversion of the viral RNA genome into DNA.[2] The efficacy of these drugs is intimately linked to their binding kinetics—the rates at which they associate with and dissociate from the target enzyme. A longer residence time, for instance, can lead to a more sustained inhibitory effect.

This guide provides a comparative overview of the binding kinetics for four key NNRTIs: Nevirapine, Efavirenz, Etravirine, and Rilpivirine.

Comparative Binding Kinetics of NNRTIs

The following table summarizes the available binding kinetic parameters for the interaction of various NNRTIs with HIV-1 Reverse Transcriptase. These parameters, including the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_), are crucial for understanding the dynamic interaction and potency of these inhibitors.

NNRTIk_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)K_d_ (nM)
Nevirapine 5.0 x 10⁴0.5419
Efavirenz ---
Etravirine ---
Rilpivirine ---
O-TIBO 1.2 x 10⁵0.363000
Cl-TIBO --200

Data for Nevirapine, O-TIBO, and Cl-TIBO are from pre-steady-state kinetic analysis.[3] Data for Efavirenz, Etravirine, and Rilpivirine from a direct comparative study using the same methodology was not available in the searched literature. The TIBO derivatives are included for comparative context.

Experimental Protocols

The determination of NNRTI binding kinetics is primarily achieved through techniques such as Surface Plasmon Resonance (SPR) and pre-steady-state kinetic analysis . These methods provide real-time data on the interaction between the inhibitor and the enzyme.

Surface Plasmon Resonance (SPR) Protocol for NNRTI-RT Binding Analysis

Surface Plasmon Resonance is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions.[4][5][6][7][8][9][10]

1. Immobilization of HIV-1 Reverse Transcriptase:

  • A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Recombinant HIV-1 RT is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the dextran matrix of the chip.

  • Remaining active esters on the surface are deactivated by injecting ethanolamine.

  • A reference flow cell is prepared in the same way but without the immobilized RT to subtract non-specific binding and bulk refractive index changes.

2. Kinetic Analysis:

  • A series of concentrations of the NNRTI (analyte) in a suitable running buffer (e.g., HBS-EP) are prepared.

  • Each NNRTI concentration is injected over the sensor and reference surfaces for a defined association phase, followed by an injection of running buffer for the dissociation phase.

  • The SPR signal (measured in Resonance Units, RU) is recorded in real-time, generating sensorgrams.

3. Data Analysis:

  • The sensorgrams from the reference flow cell are subtracted from the active flow cell data.

  • The resulting sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using specialized software to determine the association rate constant (k_on_), dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_d_).

Pre-steady-state Kinetic Analysis

This method allows for the direct measurement of the rates of individual steps in the enzymatic reaction before the reaction reaches a steady state.

1. Rapid Quench-Flow Experiment:

  • A solution containing the HIV-1 RT and the DNA template/primer is rapidly mixed with a solution containing the NNRTI and the deoxynucleotide triphosphate (dNTP).

  • The reaction is allowed to proceed for a very short, defined period (milliseconds).

  • The reaction is quenched by the addition of a stopping agent (e.g., EDTA).

2. Product Analysis:

  • The amount of product formed (extended DNA primer) is quantified, typically using gel electrophoresis and autoradiography.

3. Data Fitting:

  • The product formation over time is plotted and fitted to kinetic equations to determine the rate constants for inhibitor binding and its effect on the catalytic steps.[3]

Mechanism of NNRTI Action

NNRTIs function as allosteric inhibitors of HIV-1 reverse transcriptase.[2] They bind to a hydrophobic pocket located approximately 10 Å from the catalytic active site of the enzyme.[2] This binding event induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "fingers" subdomains of the p66 subunit.[11] This distortion of the enzyme's structure ultimately prevents the proper binding of the natural dNTP substrates and the positioning of the DNA template, thereby halting the process of reverse transcription.[12][13]

NNRTI_Mechanism cluster_0 HIV-1 Reverse Transcription cluster_1 NNRTI Inhibition HIV_RT HIV-1 Reverse Transcriptase (RT) Proviral_DNA Proviral DNA HIV_RT->Proviral_DNA Synthesizes Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Binds to dNTP Deoxynucleotide Triphosphates (dNTPs) dNTP->HIV_RT Binds to Active Site NNRTI NNRTI Binding_Pocket Allosteric Binding Pocket (NNIBP) NNRTI->Binding_Pocket Binds to Conformational_Change Conformational Change in RT Binding_Pocket->Conformational_Change Induces Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Leads to Inhibition->HIV_RT Blocks Function

Caption: Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.

References

The New Frontier in Antiretroviral Therapy: A Comparative Guide to Agents Lacking Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless battle against HIV, the emergence of multidrug-resistant strains presents a formidable challenge to effective long-term treatment. For researchers, scientists, and drug development professionals, the quest for novel antiretroviral (ARV) agents that circumvent existing resistance mechanisms is paramount. This guide provides a comprehensive comparison of three innovative drugs—Lenacapavir, Fostemsavir, and Ibalizumab—that have demonstrated a significant lack of cross-resistance with other antiretroviral classes, offering new hope for heavily treatment-experienced individuals.

A Paradigm Shift in HIV Treatment: Targeting Novel Viral Pathways

The development of antiretrovirals with unique mechanisms of action is a critical strategy to combat drug resistance. By targeting different stages of the HIV lifecycle, these agents can effectively suppress viral replication in patients harboring viruses resistant to conventional therapies.

Lenacapavir , a first-in-class capsid inhibitor, disrupts multiple essential steps of the viral lifecycle, including capsid-mediated nuclear import, virus assembly, and the formation of a new capsid core.[1][2] Its novel mechanism ensures that it remains active against HIV-1 variants resistant to all other approved antiretroviral classes.[3]

Fostemsavir , an attachment inhibitor, acts by binding to the viral envelope glycoprotein gp120.[4][5] This action prevents the initial attachment of the virus to the host CD4+ T-cell, a crucial first step in the viral entry process.[4][5] Its unique target within gp120 minimizes the likelihood of cross-resistance with other ARV classes.[6]

Ibalizumab is a post-attachment inhibitor, a humanized monoclonal antibody that binds to the CD4 receptor on host cells.[7] This binding event blocks the conformational changes necessary for the HIV virus to enter the cell after it has already attached.[7] As it targets a host protein rather than a viral enzyme, it is not susceptible to the common viral mutations that confer resistance to other drug classes.

Comparative Analysis of In Vitro Cross-Resistance

The hallmark of these novel agents is their ability to maintain activity against HIV strains that have developed resistance to other antiretroviral drugs. This lack of cross-resistance has been quantitatively demonstrated in numerous in vitro studies using phenotypic susceptibility assays. The following table summarizes the fold change (FC) in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of these drugs against various multidrug-resistant HIV-1 isolates. A fold change value close to 1.0 indicates no loss of susceptibility.

Antiretroviral AgentDrug ClassResistant Virus Isolate(s)Mean Fold Change (vs. Wild-Type)Reference(s)
Lenacapavir Capsid InhibitorResistant to Entry Inhibitors (Enfuvirtide, Fostemsavir, Ibalizumab, Maraviroc)~1.0[8]
Resistant to Protease Inhibitors (PIs)Not Cross-Resistant[9]
Resistant to NRTIs, NNRTIs, PIs, and INSTIs0.25 - 1.1[9]
Fostemsavir Attachment InhibitorResistant to NRTIs, NNRTIs, PIs, INSTIs, CCR5 antagonists, and fusion inhibitorsNo in vitro cross-resistance observed[6][10]
Raltegravir-resistant mutantsNo cross-resistance[10]
Ibalizumab Post-Attachment InhibitorResistant to all NRTIs1.2[5][11]
Resistant to all NNRTIs1.2[5][11]
Resistant to all PIs1.3[5][11]
Resistant to all INSTIs1.1[5][11]
Enfuvirtide-resistant mutantsNo cross-resistance[5]

Key Experimental Methodologies

The confirmation of a lack of cross-resistance relies on robust and validated experimental protocols. The most common of these are phenotypic susceptibility assays, which directly measure the ability of a virus to replicate in the presence of a drug.

PhenoSense™ Assay (Monogram Biosciences)

This is a widely used phenotypic assay to determine the susceptibility of HIV-1 to various antiretroviral drugs.

Protocol Overview:

  • Viral RNA Isolation and Amplification: HIV-1 RNA is extracted from a patient's plasma sample. The specific gene regions of interest (e.g., protease, reverse transcriptase, integrase, or envelope) are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Construction: The amplified patient-derived gene sequences are inserted into a modified HIV-1 vector that lacks the corresponding gene. This vector also contains a reporter gene, typically luciferase.

  • Virus Production: The recombinant vectors are transfected into a producer cell line, which then generates virus particles containing the patient's viral proteins.

  • Infection and Drug Susceptibility Testing: Target cells are infected with the recombinant viruses in the presence of serial dilutions of the antiretroviral drug being tested.

  • Quantification of Viral Replication: After a single round of replication, the amount of luciferase produced is measured. The drug concentration that inhibits viral replication by 50% (IC50) is then calculated.

  • Fold Change Calculation: The IC50 value for the patient's virus is compared to the IC50 value of a wild-type reference virus. The ratio of these two values represents the fold change in susceptibility.

Trofile™ Co-receptor Tropism Assay (Monogram Biosciences)

This assay is crucial for determining whether a patient's HIV strain uses the CCR5 or CXCR4 co-receptor for entry, which is essential for the use of CCR5 antagonists and can also provide insights into the envelope glycoprotein's characteristics.

Protocol Overview:

  • Viral RNA/DNA Isolation: HIV-1 RNA is isolated from plasma, or for patients with undetectable viral loads, proviral DNA is extracted from peripheral blood mononuclear cells (PBMCs).

  • Envelope Gene Amplification: The gp160 coding region of the HIV-1 envelope gene is amplified via RT-PCR (for RNA) or PCR (for DNA).

  • Pseudovirus Production: The amplified envelope gene is inserted into a replication-defective HIV-1 vector containing a luciferase reporter gene. These vectors are used to produce pseudoviruses that have the patient's envelope proteins on their surface.

  • Infection of Target Cells: The pseudoviruses are used to infect two different types of target cells: one expressing the CCR5 co-receptor and the other expressing the CXCR4 co-receptor.

  • Tropism Determination: Viral entry and replication are measured by the level of luciferase activity in each cell line. If the virus replicates in the CCR5-expressing cells, it is classified as R5-tropic. If it replicates in the CXCR4-expressing cells, it is classified as X4-tropic. If it can enter both, it is classified as dual/mixed-tropic.

Visualizing the Mechanisms of Action

To better understand how these novel antiretrovirals function, the following diagrams illustrate their points of intervention in the HIV-1 lifecycle and the experimental workflow for assessing drug resistance.

HIV_Lifecycle_and_ARV_Targets cluster_cell Host CD4+ T-Cell cluster_virus HIV-1 Virion cluster_inhibitors Antiretroviral Intervention Points CD4_Receptor CD4 Receptor Coreceptor CCR5/CXCR4 Co-receptor CD4_Receptor->Coreceptor 2. Co-receptor Binding Fusion Fusion Coreceptor->Fusion 3. Fusion Nucleus Nucleus gp120 gp120 gp120->CD4_Receptor 1. Attachment Capsid Capsid (p24) Capsid_Uncoating Capsid_Uncoating Fusion->Capsid_Uncoating 4. Uncoating Reverse_Transcription Reverse_Transcription Capsid_Uncoating->Reverse_Transcription 5. Reverse Transcription Integration Integration Reverse_Transcription->Integration 6. Integration Fostemsavir Fostemsavir Fostemsavir->gp120 Inhibits Attachment Ibalizumab Ibalizumab Ibalizumab->CD4_Receptor Inhibits Post-Attachment Lenacapavir_Early Lenacapavir (Early Stage) Lenacapavir_Early->Capsid_Uncoating Inhibits Uncoating & Nuclear Import Lenacapavir_Late Lenacapavir (Late Stage) Lenacapavir_Late->Capsid Inhibits Assembly

Caption: HIV-1 lifecycle and targets of novel antiretrovirals.

Phenotypic_Assay_Workflow Patient_Sample Patient Plasma Sample RNA_Extraction Viral RNA Extraction & Gene Amplification (RT-PCR) Patient_Sample->RNA_Extraction Vector_Construction Construct Recombinant Virus with Patient's Gene RNA_Extraction->Vector_Construction Virus_Production Produce Virus Particles in Producer Cells Vector_Construction->Virus_Production Infection Infect Target Cells with Serial Drug Dilutions Virus_Production->Infection Luciferase_Assay Measure Luciferase Activity (Viral Replication) Infection->Luciferase_Assay IC50_Calculation Calculate IC50 Luciferase_Assay->IC50_Calculation Fold_Change Determine Fold Change vs. Wild-Type IC50_Calculation->Fold_Change

Caption: Workflow of a phenotypic drug susceptibility assay.

Conclusion

The development of antiretroviral agents such as Lenacapavir, Fostemsavir, and Ibalizumab represents a significant advancement in the management of multidrug-resistant HIV-1. Their novel mechanisms of action and favorable cross-resistance profiles provide crucial new options for patients who have exhausted conventional treatment regimens. Continued research and development in this area are essential to stay ahead of the evolving landscape of HIV drug resistance and to move closer to the goal of durable viral suppression for all individuals living with HIV.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for HIV-1 Inhibitor-13

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of HIV-1 inhibitor-13, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following procedures are based on best practices for the disposal of hazardous chemical waste and information from SDS of similar HIV-1 inhibitors.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2].

Recommended Personal Protective Equipment (PPE):

  • Eye/face protection: Safety glasses are recommended.

  • Hand protection: Disposable gloves (Latex/natural rubber or Nitrile rubber) should be worn.

  • Body protection: A laboratory coat is required.

  • Respiratory protection: Not normally required under standard laboratory conditions[3].

In case of accidental release, use full personal protective equipment, avoid breathing vapors, mist, or gas, and ensure adequate ventilation[1]. Absorb spills with a liquid-binding material like diatomite and decontaminate surfaces with alcohol[1].

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must follow hazardous waste regulations to prevent environmental contamination and ensure safety. Do not dispose of this chemical down the drain or in regular trash[4][5].

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound as hazardous chemical waste. This includes unused compounds, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • Segregate this waste from other waste streams such as biological or radioactive waste[4]. Never mix incompatible wastes[4].

  • Container Selection and Labeling:

    • Collect liquid waste in a sturdy, leak-proof container, preferably plastic to minimize the risk of breakage[5]. The original container can be used if it is in good condition[4].

    • For solid waste, such as contaminated gloves and wipes, use a designated container lined with a clear plastic bag[6]. Do not use biohazard bags for chemical waste[4].

    • All waste containers must be securely sealed when not in use[4].

    • Properly label each container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[4][5]. The label must include:

      • The full chemical name: "this compound" (and any other components in a mixture).

      • The concentration of each component.

      • The date waste was first added to the container.

      • The name and contact information of the principal investigator or responsible person[5].

  • Waste Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation[7].

    • Ensure the storage area is away from heat, direct sunlight, and sources of ignition[1][4].

    • Use secondary containment for all liquid waste containers to prevent spills[4].

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in a satellite accumulation area[7].

  • Disposal of Empty Containers:

    • A container that held this compound is considered empty if all contents have been removed by normal means (e.g., pouring, scraping).

    • The first rinse of an "empty" container must be collected and disposed of as hazardous waste[4]. For highly toxic chemicals (a classification that may apply to research compounds), the first three rinses should be collected as hazardous waste[4].

    • After thorough rinsing and air-drying, obliterate or deface the original label before disposing of the container in the appropriate solid waste stream (e.g., glass disposal)[4].

  • Requesting Waste Pickup:

    • Once a waste container is full (do not overfill; leave some headspace), submit a waste collection request to your institution's EHS or equivalent department[4][8].

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for hazardous waste accumulation are provided by regulatory bodies and institutional policies.

ParameterGuidelineSource
Maximum Hazardous Waste Accumulation 55 gallons[7]
Maximum Acutely Toxic Waste Accumulation 1 quart (liquid) or 1 kg (solid)[7]
Container Rinsate Collection (Standard) First rinse[4]
Container Rinsate Collection (Highly Toxic) First three rinses[4]

Experimental Protocols

The disposal procedures outlined above are a standard protocol derived from general laboratory chemical waste management guidelines. For specific experimental protocols involving this compound, such as its use in inhibitor screening assays, it is imperative to consult the specific kit or reagent manufacturer's instructions and Safety Data Sheet for any additional handling and disposal considerations[9]. All biological materials used in conjunction with the inhibitor should be treated as potentially hazardous and disposed of in accordance with established biosafety procedures[9][10].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

HIV1_Inhibitor_Disposal_Workflow start Start: Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container_solid Select & Label Solid Waste Container segregate->container_solid Solid container_liquid Select & Label Liquid Waste Container segregate->container_liquid Liquid add_waste_solid Add Solid Waste container_solid->add_waste_solid add_waste_liquid Add Liquid Waste container_liquid->add_waste_liquid seal_solid Keep Container Sealed add_waste_solid->seal_solid seal_liquid Keep Container Sealed add_waste_liquid->seal_liquid store Store in Designated Satellite Accumulation Area with Secondary Containment seal_solid->store seal_liquid->store full Container Full? store->full full->segregate No, more waste request Request EHS Waste Pickup full->request Yes end End: EHS Collection request->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling HIV-1 inhibitor-13

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling HIV-1 inhibitor-13 (also identified as compound 16c), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). The following procedural guidance is based on standard laboratory safety protocols for handling research compounds with potential biological activity. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, this guidance is based on general principles for handling potent, small-molecule inhibitors.

Summary of Compound Data

The following table summarizes the available biological and toxicological data for this compound.

Data PointValueSpecies/SystemReference
IC₅₀ (HIV-1 RT)0.14 µMIn vitro[1]
EC₅₀ (against resistant HIV-1 strains)2.85 - 18.0 nMIn vitro[1]
LD₅₀ (Acute Oral)> 2000 mg/kgKunming mice[1]
Pharmacokinetics (T₁/₂) 0.88 h (IV), 1.05 h (PO)SD rats[1]
Oral Bioavailability (F) 32.1%SD rats[1]

Personal Protective Equipment (PPE)

Due to the potent biological activity and the absence of a specific SDS, a cautious approach to personal protection is mandatory. The following PPE must be worn at all times when handling this compound:

  • Gloves: Nitrile or other chemical-resistant gloves are required. Double-gloving is recommended, especially when handling the pure compound or preparing concentrated solutions.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A clean, buttoned lab coat is necessary to protect personal clothing.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a properly fitted N95 or higher-rated respirator is recommended to prevent inhalation of airborne particles.

Operational Plan for Handling

1. Preparation and Engineering Controls:

  • All work with the solid form of this compound should be conducted in a certified chemical fume hood or a powder-containment balance enclosure to minimize inhalation exposure.
  • Solutions should be prepared in a chemical fume hood.
  • Ensure that a safety shower and eyewash station are readily accessible.

2. Weighing and Reconstitution:

  • Weigh the solid compound in a fume hood or a balance enclosure with appropriate exhaust ventilation.
  • Use appropriate tools (e.g., non-sparking spatulas) to handle the powder.
  • When reconstituting the compound, add the solvent slowly to the vial containing the solid to avoid aerosolization.

3. Handling Solutions:

  • Clearly label all solutions of this compound with the compound name, concentration, solvent, and date of preparation.
  • Use positive displacement pipettes or syringes for transferring solutions to minimize the risk of aerosol generation.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).
  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
  • All materials used for cleanup should be treated as hazardous waste.
  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Solid Waste: Contaminated gloves, bench paper, pipette tips, and vials should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps Waste: Needles and syringes used for handling solutions should be disposed of in a designated sharps container.

Experimental Workflow for Safe Handling and Disposal

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_spill Spill Response prep Preparation: - Don appropriate PPE - Work in a fume hood weigh Weighing and Reconstitution: - Handle solid in containment - Add solvent slowly prep->weigh solution Solution Handling: - Use labeled containers - Use positive displacement pipettes weigh->solution small_spill Small Spill: - Absorb with inert material - Clean area - Dispose of as hazardous waste weigh->small_spill If spill occurs solid_waste Solid Waste: - Collect in labeled hazardous waste container solution->solid_waste Generate Waste liquid_waste Liquid Waste: - Collect in separate labeled hazardous waste container solution->liquid_waste Generate Waste sharps_waste Sharps Waste: - Dispose of in sharps container solution->sharps_waste Generate Waste solution->small_spill If spill occurs large_spill Large Spill: - Evacuate area - Contact EHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.